Product packaging for Gorlic acid(Cat. No.:CAS No. 502-31-8)

Gorlic acid

Cat. No.: B107805
CAS No.: 502-31-8
M. Wt: 278.4 g/mol
InChI Key: XADKGDBMULSEAC-DUXPYHPUSA-N
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Description

Gorlic acid is an unsaturated aliphatic carboxylic acid with the molecular formula C18H30O2 and is identified as (E)-13-cyclopent-2-en-1-yltridec-6-enoic acid . It occurs naturally in the glycerides of chaulmoogra oil and gorli oil . This compound is one of the main fatty acid constituents found in Hydnocarpi Semen (HS) . Recent scientific investigations into the ethylacetate fraction of HS extract, which contains this compound alongside chaulmoogric and hydnocarpic acids, have revealed promising wound-healing properties. In an in vitro model, this fraction activated macrophages to increase the production of key cytokines and growth factors, including the pro-inflammatory cytokine TNF-α, as well as TGF-β and VEGF, which are critical for fibroblast activation and angiogenesis in the wound healing process . This suggests a potential mechanism for its therapeutic application and establishes its value in dermatological and pharmacological research. This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can rely on this product for its quality and application in studies related to natural product chemistry and cellular healing mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O2 B107805 Gorlic acid CAS No. 502-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-13-cyclopent-2-en-1-yltridec-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h2,4,11,14,17H,1,3,5-10,12-13,15-16H2,(H,19,20)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADKGDBMULSEAC-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CCCCCCC=CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C=C1)CCCCCC/C=C/CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-31-8
Record name GORLIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313951
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Gorlic Acid: A Technical Overview of its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gorlic acid is a naturally occurring cyclopentenyl fatty acid, a unique class of lipids characterized by a terminal cyclopentene (B43876) ring.[1] Historically, it is known as a constituent of chaulmoogra oil, which has been used in traditional medicine for the treatment of leprosy.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is chemically known as (Z)-13-[(1R)-cyclopent-2-en-1-yl]tridec-6-enoic acid.[3] Its structure consists of an 18-carbon chain with a cis double bond at the 6th position and a terminal cyclopentene ring.

Below is a visualization of the chemical structure of this compound.

Gorlic_Acid_Structure Chemical Structure of this compound cluster_chain cluster_ring C1 HOOC C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C6 CH C5->C6 C7 CH C6->C7 C8 CH₂ C7->C8 C9 CH₂ C8->C9 C10 CH₂ C9->C10 C11 CH₂ C10->C11 C12 CH₂ C11->C12 C13 CH₂ C12->C13 C14 CH C13->C14 R1 C14->R1 R2 R1->R2 R3 R2->R3 R4 R3->R4 R5 R4->R5 R5->C14

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₈H₃₀O₂[3]
Molecular Weight 278.43 g/mol [3]
CAS Number 502-31-8[4]
IUPAC Name (Z)-13-[(1R)-cyclopent-2-en-1-yl]tridec-6-enoic acid[3]
Melting Point 6 °C
Boiling Point 232.5 °C at 10 mmHg
Appearance Optically active liquid

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of this compound from Chaulmoogra Oil

This protocol is adapted from historical methods for the separation of fatty acids from chaulmoogra oil.

Objective: To isolate and purify this compound from chaulmoogra oil.

Methodology:

  • Saponification:

    • Reflux a known quantity of chaulmoogra oil with an excess of 2M ethanolic potassium hydroxide (B78521) for 2 hours to saponify the triglycerides.

  • Extraction of Fatty Acids:

    • After cooling, dilute the reaction mixture with water and acidify with 6M hydrochloric acid to precipitate the free fatty acids.

    • Extract the fatty acids with diethyl ether. Wash the ether extract with water until neutral, and then dry over anhydrous sodium sulfate.

  • Fractional Crystallization:

    • Evaporate the diethyl ether to obtain the crude fatty acid mixture.

    • Dissolve the mixture in a minimal amount of hot 80% ethanol (B145695).

    • Allow the solution to cool slowly to induce fractional crystallization. The solid, higher-melting point fatty acids (chaulmoogric and hydnocarpic acids) will crystallize first.

    • Filter the crystals and retain the mother liquor, which is enriched in the lower-melting point this compound.

  • Purification by Distillation:

    • Esterify the fatty acids in the mother liquor by refluxing with an excess of ethanol and a catalytic amount of sulfuric acid.

    • Fractionally distill the resulting ethyl esters under reduced pressure. Collect the fraction corresponding to the boiling point of ethyl gorlate.

    • Saponify the collected ethyl gorlate fraction and re-acidify to obtain purified this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the analysis of this compound using GC-MS.[5][6]

Objective: To identify and quantify this compound in a sample.

Methodology:

  • Derivatization (Esterification):

    • Convert the carboxylic acid group of this compound to its methyl ester (FAME) for improved volatility. This can be achieved by heating the sample with a solution of BF₃ in methanol (B129727) or with acidic methanol.

  • GC-MS Conditions:

    • Gas Chromatograph: Use a capillary column suitable for fatty acid analysis (e.g., HP-5MS).[4]

    • Carrier Gas: Helium at a constant flow rate.[5]

    • Injection: Inject the derivatized sample in splitless mode.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 5-10°C/min).[4]

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-550.[5]

  • Data Analysis:

    • Identify the peak corresponding to methyl gorlate based on its retention time and mass spectrum, which will show a characteristic fragmentation pattern.

    • Quantify the amount of this compound by comparing the peak area to that of an internal standard.

In Vitro Anti-Mycobacterial Activity Assay

This protocol is based on methods used to assess the activity of chaulmoogra acids against Mycobacterium leprae.[7]

Objective: To determine the in vitro anti-mycobacterial activity of this compound.

Methodology:

  • Bacterial Culture:

    • Use a suitable Mycobacterium species, such as Mycobacterium smegmatis as a surrogate for the non-culturable M. leprae, or a susceptible strain of M. tuberculosis.

    • Grow the bacteria in an appropriate liquid medium (e.g., Middlebrook 7H9 broth) to mid-log phase.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Prepare a serial dilution of this compound in the culture medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the mycobacteria.

    • Include positive (bacteria with no drug) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (temperature and time) for the specific Mycobacterium species.

    • Determine the MIC as the lowest concentration of this compound that visibly inhibits bacterial growth. This can be assessed visually or by using a growth indicator dye like resazurin.[8]

In Vitro Anti-Inflammatory Activity Assay

This protocol utilizes the inhibition of bovine serum albumin (BSA) denaturation as a measure of anti-inflammatory activity.[9][10][11]

Objective: To evaluate the in vitro anti-inflammatory potential of this compound.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 0.2 mL of 0.5% (w/v) BSA solution in Tris-phosphate buffer saline (pH 6.5), 2.8 mL of the same buffer, and 2 mL of various concentrations of this compound dissolved in a suitable solvent (e.g., methanol).[9][11]

  • Induction of Denaturation:

    • Heat the reaction mixtures at 72°C for 5 minutes.[11]

  • Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.[11]

  • Calculation:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • A known anti-inflammatory drug (e.g., diclofenac (B195802) sodium) should be used as a positive control.[9]

Biological Activities and Potential Signaling Pathways

The primary reported biological activities of this compound and other cyclopentenyl fatty acids are their anti-mycobacterial and anti-inflammatory effects.

Anti-Leprosy Activity

The historical use of chaulmoogra oil for leprosy points to the anti-mycobacterial properties of its constituent fatty acids, including this compound.[2] Studies on chaulmoogra acids have demonstrated their ability to inhibit the multiplication of Mycobacterium leprae in a mouse footpad infection model.[7] The proposed mechanism of action involves the disruption of the mycobacterial cell wall, which is rich in lipids.[8]

Anti-Inflammatory Activity

Cyclopentenone prostaglandins, which share a similar cyclopentenone ring structure, are known to exert anti-inflammatory effects through the direct inhibition of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway.[12] It is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism. The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity.[1][13]

Below is a diagram illustrating the potential inhibitory effect of this compound on the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., Cytokines, LPS) IKK IKK Complex Stimulus->IKK Activates Gorlic_Acid This compound Gorlic_Acid->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB_NFkB->IkB Degradation of IκB NFkB NF-κB IkB_NFkB->NFkB Release of NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Induces

Caption: Potential inhibition of the NF-κB pathway by this compound.

Conclusion

This compound remains a molecule of interest due to its unique chemical structure and its historical association with the treatment of leprosy. While modern antibiotics have largely replaced chaulmoogra oil, the study of its active constituents, such as this compound, may provide valuable insights for the development of new anti-mycobacterial and anti-inflammatory agents. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this fascinating fatty acid. Further research is warranted to fully elucidate its mechanisms of action and explore its potential applications in modern medicine.

References

Gorlic Acid: A Technical Guide to its Discovery, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Gorlic acid, a cyclopentenyl fatty acid derived from the seeds of Hydnocarpus species, has a long history rooted in traditional medicine, particularly in the treatment of leprosy. This technical guide provides a comprehensive overview of this compound, detailing its discovery, physicochemical properties, and known biological activities. The document summarizes quantitative data, outlines experimental methodologies for its isolation, and explores its interactions with cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in drug development seeking in-depth technical information on this compound.

Introduction: Discovery and Historical Context

This compound is a key constituent of Chaulmoogra oil, a fixed oil extracted from the seeds of trees belonging to the Hydnocarpus genus.[1][2] Historically, Chaulmoogra oil was one of the earliest and most effective treatments for leprosy (Hansen's disease), with its use dating back centuries in traditional Indian and Chinese medicine. The therapeutic properties of the oil were largely attributed to its unique composition of cyclopentenyl fatty acids, including hydnocarpic acid, chaulmoogric acid, and this compound.[1][2]

The etymology of "this compound" can be traced to "gorli oil," another name for Chaulmoogra oil, with the "-ic" suffix denoting its acidic nature.[3] Early scientific investigations in the late 19th and early 20th centuries focused on isolating and identifying the active components of Chaulmoogra oil, leading to the characterization of this compound and its counterparts. These fatty acids were found to possess bactericidal properties against Mycobacterium leprae, the causative agent of leprosy.[4]

Physicochemical Properties of this compound

This compound, with the IUPAC name (Z)-13-[(1R)-cyclopent-2-en-1-yl]tridec-6-enoic acid, is an unsaturated fatty acid with a distinctive cyclic structure.[5] Its chemical formula is C₁₈H₃₀O₂.

Quantitative Data

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueUnitSource(s)
Molecular Weight 278.43 g/mol [6]
CAS Registry Number 502-31-8-[6]
Melting Point 6°C[6]
Boiling Point 232.5°C[6]
Density 0.9436 @ 25 °Cg/cm³[6]
logP (Octanol-Water Partition Coefficient) 5.494-[4]
Water Solubility (log10ws) -5.82mol/L[4]

Experimental Protocols

Isolation of this compound from Chaulmoogra Oil

A detailed protocol for the isolation of this compound from Chaulmoogra oil involves the initial saponification of the oil, followed by the separation of fatty acids and subsequent fractional distillation of their ethyl esters.

Methodology:

  • Saponification: The Chaulmoogra oil is saponified by refluxing with an alcoholic solution of potassium hydroxide. This process hydrolyzes the triglycerides into glycerol (B35011) and the potassium salts of the fatty acids.

  • Liberation of Free Fatty Acids: The resulting soap solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the free fatty acids. The fatty acid mixture is then washed with water to remove any remaining salts and glycerol.

  • Separation of Solid and Liquid Acids: The mixture of fatty acids is dissolved in 80% ethyl alcohol and cooled to crystallize the solid fatty acids (chaulmoogric and hydnocarpic acids), which are then separated by filtration. This compound remains in the liquid fraction.

  • Esterification: The liquid fatty acid fraction is esterified by refluxing with ethanol (B145695) and a catalytic amount of sulfuric acid to produce ethyl gorlate.

  • Fractional Distillation: The ethyl esters are subjected to fractional distillation under reduced pressure. Ethyl gorlate, being one of the components, is collected as a specific fraction based on its boiling point.

  • Hydrolysis of Ethyl Gorlate: The purified ethyl gorlate is then hydrolyzed using an alkali (e.g., sodium hydroxide) followed by acidification to yield pure this compound.

Biological Activity and Signaling Pathways

While historical use points to its antibacterial properties, contemporary research has begun to explore the potential of this compound in other therapeutic areas, including cancer. It has been suggested that this compound may act as an inhibitor of kinase proteins.[7]

Kinase Inhibition

Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. While the specific kinases targeted by this compound are not yet fully elucidated, its potential as a kinase inhibitor suggests it may interfere with signaling pathways that control cell growth, proliferation, and survival.

A general experimental workflow to screen for kinase inhibition by this compound is outlined below.

experimental_workflow_kinase_inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis gorlic_acid This compound Solution incubation Incubation gorlic_acid->incubation kinase Purified Kinase kinase->incubation atp_substrate ATP & Substrate atp_substrate->incubation detection Signal Detection incubation->detection ic50 IC50 Determination detection->ic50 signaling_pathway_inhibition cluster_upstream Upstream Signaling cluster_pathway PI3K/AKT/mTOR Pathway cluster_downstream Downstream Effects receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival gorlic_acid This compound gorlic_acid->pi3k Inhibition

References

An In-depth Technical Guide on the Natural Sources of Gorlic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Gorlic acid, a cyclopentenyl fatty acid with noted biological activities. The document details its primary plant origins, quantitative data on its abundance, methodologies for its extraction and analysis, and its biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring unsaturated fatty acid characterized by a cyclopentene (B43876) ring in its structure. It is primarily found in the seed oils of various plants belonging to the family Achariaceae (formerly Flacourtiaceae), particularly within the Hydnocarpus genus. These trees are native to Southeast Asia and parts of India.

The most well-documented natural sources of this compound are the seeds of the following species:

  • Hydnocarpus wightiana : Commonly known as the Chaulmoogra tree, the oil from its seeds is a significant source of this compound.

  • Hydnocarpus anthelminthica : The seeds of this species also yield an oil rich in cyclopentenyl fatty acids, including this compound.

  • Hydnocarpus kurzii : This species is another primary source of Chaulmoogra oil and, consequently, this compound.

  • Carpotroche brasiliensis : Native to Brazil, the seeds of this plant contain oil with a notable concentration of this compound and other cyclopentenyl fatty acids.

The oil extracted from the seeds of these plants is commonly referred to as Chaulmoogra oil or Gorli oil .

Quantitative Data of this compound in Natural Sources

The concentration of this compound in Chaulmoogra oil can vary depending on the specific plant species, geographical location, and extraction method. The following table summarizes the reported quantitative data for this compound in Chaulmoogra oil from Hydnocarpus species.

Natural SourcePlant PartActive CompoundConcentration Range (%)Reference(s)
Hydnocarpus species (general)Seed Oil (Chaulmoogra Oil)This compound1.4 - 25[1]
Oncoba echinata (Gorli Oil)Seed OilThis compound14.7[2]

Experimental Protocols

While a specific, standardized protocol for the extraction, isolation, and quantification of this compound is not extensively detailed in a single source, a general workflow can be compiled from methodologies described for the analysis of cyclopentenyl fatty acids in Hydnocarpus seed oils.

Extraction of Chaulmoogra Oil from Hydnocarpus Seeds

Objective: To extract the crude oil containing this compound from Hydnocarpus seeds.

Methodology:

  • Seed Preparation: Mature seeds of Hydnocarpus species are collected, de-shelled, and dried to reduce moisture content. The dried kernels are then ground into a fine powder.

  • Oil Extraction: The powdered seed material is subjected to cold pressing to expel the oil. This method is preferred to avoid thermal degradation of the fatty acids. Alternatively, solvent extraction using a non-polar solvent like n-hexane can be employed in a Soxhlet apparatus for exhaustive extraction.

  • Solvent Removal: If solvent extraction is used, the solvent is removed from the extract under reduced pressure using a rotary evaporator to yield the crude Chaulmoogra oil.

  • Purification of Crude Oil: The crude oil can be purified by washing with a dilute alkali solution to remove free fatty acids, followed by washing with hot water to remove soaps. The oil is then dried over anhydrous sodium sulfate (B86663) and filtered.

Isolation and Quantification of this compound

Objective: To isolate and quantify this compound from the extracted Chaulmoogra oil. This typically involves the conversion of fatty acids to their methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

Methodology:

  • Saponification and Esterification (Preparation of FAMEs):

    • A known amount of the extracted oil is saponified by refluxing with a solution of potassium hydroxide (B78521) in methanol.

    • The non-saponifiable matter is removed by extraction with diethyl ether.

    • The aqueous soap solution is then acidified with hydrochloric acid to liberate the free fatty acids.

    • The free fatty acids are extracted with diethyl ether, and the solvent is evaporated.

    • The resulting fatty acid mixture is then esterified to form fatty acid methyl esters (FAMEs) by refluxing with a solution of 1% sulfuric acid in methanol.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the separation and identification of the FAMEs.

    • Column: A polar capillary column, such as a Supelco® Omegawax column (30 m x 0.53 mm ID, 0.5 µm), is suitable for the separation of FAMEs.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • Injector and Detector Temperatures: The injector and detector temperatures are maintained at elevated temperatures (e.g., 250°C) to ensure volatilization of the FAMEs.

    • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a suitable mass range (e.g., m/z 50-550).

    • Identification: The identification of the this compound methyl ester is based on its retention time and comparison of its mass spectrum with reference spectra in a mass spectral library (e.g., NIST).

    • Quantification: Quantification is achieved by integrating the peak area of the this compound methyl ester and comparing it to the peak area of an internal standard added in a known concentration. The percentage of this compound is then calculated relative to the total fatty acid content.

Biosynthesis of this compound

The biosynthesis of this compound and other cyclopentenyl fatty acids in plants of the Achariaceae family follows a unique pathway that does not start from acetyl-CoA in the same manner as straight-chain fatty acids. The proposed pathway involves the following key steps:

  • Precursor Molecule: The biosynthesis is initiated from the non-proteinogenic amino acid, cyclopentenylglycine .

  • Conversion to Aleprolic Acid: Cyclopentenylglycine undergoes transamination and oxidative decarboxylation to form aleprolic acid ((2-Cyclopentenyl)carboxylic acid).

  • Chain Elongation: Aleprolic acid then serves as a primer for fatty acid synthase, which catalyzes the sequential addition of two-carbon units from malonyl-CoA, leading to the elongation of the aliphatic side chain.

  • Formation of this compound: Through this chain elongation process, various cyclopentenyl fatty acids, including this compound, are synthesized.

Gorlic_Acid_Biosynthesis cyclopentenylglycine Cyclopentenylglycine aleprolic_acid Aleprolic Acid cyclopentenylglycine->aleprolic_acid Transamination & Oxidative Decarboxylation chain_elongation Chain Elongation (Fatty Acid Synthase, Malonyl-CoA) aleprolic_acid->chain_elongation gorlic_acid This compound and other Cyclopentenyl Fatty Acids chain_elongation->gorlic_acid

Caption: Biosynthesis of this compound from Cyclopentenylglycine.

Signaling Pathways and Biological Activity

The primary historical and scientifically validated biological activity of cyclopentenyl fatty acids, including this compound, is their antimicrobial effect, particularly against Mycobacterium leprae, the causative agent of leprosy. The proposed mechanism of action involves the disruption of the bacterial cell wall and interference with essential metabolic processes.

More recent research has suggested potential anti-inflammatory properties of these compounds. While the precise molecular mechanisms are still under investigation, it is hypothesized that cyclopentenyl fatty acids may interact with key inflammatory signaling pathways, such as the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Nuclear Factor-kappa B (NF-κB) pathways. However, direct experimental evidence confirming the interaction of this compound with these or other specific signaling pathways is currently limited in the scientific literature. Further research is required to elucidate the detailed molecular mechanisms underlying the biological activities of this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and analysis of this compound from Hydnocarpus seeds.

Gorlic_Acid_Workflow start Hydnocarpus Seeds grinding Grinding start->grinding extraction Oil Extraction (Cold Pressing or Solvent Extraction) grinding->extraction crude_oil Crude Chaulmoogra Oil extraction->crude_oil saponification Saponification crude_oil->saponification esterification Esterification to FAMEs saponification->esterification gcms GC-MS Analysis esterification->gcms quantification Quantification of this compound gcms->quantification

Caption: General workflow for this compound extraction and analysis.

Conclusion

References

The Biosynthesis of Gorlic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gorlic acid, a cyclopentenyl fatty acid, is a significant component of the seed oils of various plants in the Flacourtiaceae family, notably those used in traditional medicine. Understanding its biosynthetic pathway is crucial for potential applications in drug development and biotechnology. This document provides a detailed overview of the current understanding of this compound biosynthesis, outlining the key precursor molecules, proposed enzymatic steps, and the experimental evidence that has shaped this knowledge. While the complete enzymatic machinery has yet to be fully characterized, this guide synthesizes the available information to present a coherent model of this unique metabolic pathway.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound and other cyclopentenyl fatty acids is a specialized metabolic pathway that diverges from the conventional fatty acid synthesis. The pathway commences with a non-proteinogenic amino acid, cyclopentenylglycine, and proceeds through the formation of a key intermediate, aleprolic acid, which then serves as a primer for subsequent chain elongation.

The currently accepted biosynthetic pathway for this compound is as follows:

  • Initiation with Cyclopentenylglycine: The pathway originates with cyclopentenylglycine, a non-proteinogenic amino acid.

  • Formation of Aleprolic Acid: Cyclopentenylglycine is converted into (2-cyclopentenyl)carboxylic acid, commonly known as aleprolic acid. This conversion is hypothesized to occur via transamination to form the corresponding α-keto acid, followed by oxidative decarboxylation. However, the specific enzymes catalyzing these steps have not yet been isolated and characterized.

  • Chain Elongation: Aleprolic acid functions as a starter molecule for the fatty acid synthase (FAS) complex. It is activated, likely to its acyl-CoA or acyl-ACP derivative, and then undergoes sequential chain elongation through the addition of two-carbon units derived from malonyl-CoA. This process is analogous to the elongation of straight-chain fatty acids.

  • Formation of Cyclopentenyl Fatty Acids: Each cycle of elongation involves a condensation, reduction, dehydration, and a second reduction reaction, catalyzed by a fatty acid elongase (FAE) system. The addition of multiple C2 units to the aleprolic acid primer leads to the synthesis of a homologous series of cyclopentenyl fatty acids with varying chain lengths. This compound (13-(cyclopent-2-en-1-yl)tridec-6-enoic acid) is one of the major products of this pathway in certain plant species.

The diagram below illustrates the proposed biosynthetic pathway of this compound.

Gorlic_Acid_Biosynthesis Proposed Biosynthetic Pathway of this compound cluster_initiation Initiation & Primer Formation cluster_activation_elongation Activation & Chain Elongation cluster_final_products Final Products Cyclopentenylglycine Cyclopentenylglycine AlphaKetoAcid Cyclopentenyl-α-keto acid (Hypothetical Intermediate) Cyclopentenylglycine->AlphaKetoAcid Transamination AleprolicAcid Aleprolic Acid ((2-Cyclopentenyl)carboxylic acid) AlphaKetoAcid->AleprolicAcid Oxidative Decarboxylation AleprolicAcid_CoA Aleprolyl-CoA/ACP AleprolicAcid->AleprolicAcid_CoA Activation (Acyl-CoA Synthetase) ElongationCycle Fatty Acid Elongase (FAE) Complex (KCS, KCR, HCD, ECR) AleprolicAcid_CoA->ElongationCycle Cyclopentenyl_Fatty_Acids Cyclopentenyl Fatty Acyl-CoA/ACP (C7, C9, C11...) ElongationCycle->Cyclopentenyl_Fatty_Acids n x C2 units MalonylCoA Malonyl-CoA (C2 Donor) MalonylCoA->ElongationCycle GorlicAcid This compound (13-(Cyclopent-2-en-1-yl)tridec-6-enoic acid) Cyclopentenyl_Fatty_Acids->GorlicAcid Desaturation & Chain termination Other_CPFAs Other Cyclopentenyl Fatty Acids (e.g., Hydnocarpic acid, Chaulmoogric acid) Cyclopentenyl_Fatty_Acids->Other_CPFAs Chain termination

Proposed Biosynthetic Pathway of this compound.

Quantitative Data

The abstracts of the foundational studies on this compound biosynthesis suggest the use of radiolabeled precursors to trace the pathway. However, specific quantitative data such as enzyme kinetics, substrate concentrations, and reaction yields are not available in these abstracts and the full-text articles could not be retrieved. The following table outlines the types of quantitative data that would be crucial for a complete understanding of the pathway and would be populated from detailed experimental studies.

ParameterDescriptionExpected Data TypeSignificance
Enzyme Kinetics Michaelis-Menten constants (Km, Vmax) for the enzymes involved in transamination, decarboxylation, and each step of the elongation cycle.Numerical values (e.g., µM, µmol/min/mg protein)Provides insights into enzyme efficiency, substrate affinity, and potential rate-limiting steps in the pathway.
Substrate & Product Concentrations In vivo and in vitro concentrations of cyclopentenylglycine, aleprolic acid, and various cyclopentenyl fatty acid intermediates.Numerical values (e.g., µg/g tissue, mM)Helps to understand the metabolic flux and regulation of the pathway.
Incorporation Rates of Radiolabeled Precursors Percentage of radiolabeled precursors (e.g., [1-14C]acetate, [1-14C]aleprolic acid, cyclopentenyl-[2-14C]glycine) incorporated into this compound and other fatty acids over time.Percentage (%) or specific activity (e.g., dpm/µmol)Confirms the precursor-product relationships and provides a measure of the biosynthetic activity under different conditions.
Fatty Acid Composition Relative abundance of this compound and other cyclopentenyl fatty acids in the seed oil of Hydnocarpus anthelminthica and other relevant species.Percentage (%) of total fatty acidsEstablishes the prevalence of this compound as a final product of the pathway.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on classical biochemical techniques, primarily using radiolabeled tracers in plant tissues. Below are detailed methodologies for key experiments, synthesized from general protocols for studying fatty acid biosynthesis in plants, as the specific protocols from the original this compound research were not available.

Radiolabeling Studies with Plant Tissues

Objective: To trace the incorporation of precursors into this compound and other cyclopentenyl fatty acids.

Materials:

  • Developing seeds of Hydnocarpus anthelminthica or Caloncoba echinata.

  • Radiolabeled precursors: [1-¹⁴C]acetate, [1-¹⁴C]aleprolic acid, cyclopentenyl-[2-¹⁴C]glycine.

  • Incubation buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2, containing 0.4 M sucrose).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Tissue Preparation: Fresh, developing seeds are harvested and sliced into thin sections (approximately 0.5 mm).

  • Incubation: The seed slices are incubated in the incubation buffer containing a known concentration and specific activity of the radiolabeled precursor. The incubation is carried out in a shaking water bath at a controlled temperature (e.g., 25-30°C) for a defined period (e.g., 1-4 hours).

  • Termination of Reaction: The incubation is stopped by adding a solution of chloroform (B151607):methanol (2:1, v/v) to the tissue slices, which also initiates the lipid extraction process.

  • Lipid Extraction: The tissue is homogenized in the chloroform:methanol mixture. The homogenate is then filtered, and the lipid-containing chloroform layer is separated by centrifugation after the addition of a salt solution (e.g., 0.9% NaCl).

  • Saponification and Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are saponified using alcoholic KOH to release the fatty acids. The free fatty acids are then methylated using a reagent such as BF₃-methanol to produce FAMEs.

  • Analysis: The FAMEs are separated by gas-liquid chromatography (GLC) or thin-layer chromatography (TLC). The radioactivity in the fractions corresponding to this compound and other fatty acids is quantified using a liquid scintillation counter.

Enzyme Assays for Fatty Acid Elongase (FAE)

Objective: To measure the activity of the enzyme complex responsible for the chain elongation of aleprolic acid.

Materials:

  • Microsomal fraction isolated from developing seeds of a cyclopentenyl fatty acid-producing plant.

  • Substrates: Aleprolyl-CoA (or [1-¹⁴C]aleprolic acid + ATP and Coenzyme A), malonyl-CoA, NADPH, NADH.

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2).

Procedure:

  • Enzyme Preparation: A microsomal fraction is prepared from the seed homogenate by differential centrifugation.

  • Assay Mixture: The reaction mixture contains the microsomal fraction, aleprolyl-CoA, [2-¹⁴C]malonyl-CoA, NADPH, and NADH in the assay buffer.

  • Reaction: The reaction is initiated by the addition of the enzyme preparation and incubated at a specific temperature for a set time.

  • Termination and Analysis: The reaction is stopped, and the lipids are extracted and saponified. The resulting fatty acids are methylated and analyzed by radio-GLC or radio-TLC to quantify the amount of radiolabeled elongated fatty acids.

The following diagram outlines a general experimental workflow for tracing the this compound biosynthesis pathway.

Experimental_Workflow Experimental Workflow for Tracing this compound Biosynthesis Start Start: Select Plant Material (e.g., Hydnocarpus seeds) Incubation Incubation with Radiolabeled Precursor (e.g., [14C]aleprolic acid) Start->Incubation LipidExtraction Total Lipid Extraction (Chloroform:Methanol) Incubation->LipidExtraction Saponification Saponification to Free Fatty Acids LipidExtraction->Saponification Derivatization Derivatization to Fatty Acid Methyl Esters (FAMEs) Saponification->Derivatization Separation Separation of FAMEs (GLC or TLC) Derivatization->Separation Quantification Quantification of Radioactivity (Liquid Scintillation Counting) Separation->Quantification Analysis Data Analysis: Determine incorporation into This compound Quantification->Analysis

Workflow for tracing this compound biosynthesis.

Conclusion and Future Directions

The biosynthetic pathway of this compound, originating from cyclopentenylglycine and proceeding via aleprolic acid and subsequent chain elongation, provides a fascinating example of specialized lipid metabolism in plants. While the general framework of this pathway has been established through radiotracer studies, a significant amount of research is still required to fully elucidate the molecular details.

Future research should focus on:

  • Identification and Characterization of Enzymes: The enzymes responsible for the conversion of cyclopentenylglycine to aleprolic acid and the specific fatty acid elongase components need to be identified, isolated, and characterized. This will involve techniques such as protein purification, gene cloning, and heterologous expression.

  • Regulatory Mechanisms: Understanding how the this compound biosynthetic pathway is regulated at the genetic and biochemical levels will be crucial for any potential metabolic engineering efforts.

  • Elucidation of Stereochemistry: The stereochemistry of the cyclopentenyl ring is critical for the biological activity of this compound. The enzymatic control of this stereochemistry during biosynthesis is an important area for investigation.

A comprehensive understanding of the this compound biosynthesis pathway will not only advance our knowledge of plant biochemistry but also open up new avenues for the production of this and related cyclopentenyl fatty acids for therapeutic and industrial applications.

An In-depth Technical Guide to the Physical and Chemical Properties of Gorlic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gorlic acid, a cyclopentenyl fatty acid, is a significant component of chaulmoogra oil, which has been historically used in the treatment of leprosy.[1][2] Its unique chemical structure, featuring a cyclopentene (B43876) ring, sets it apart from common fatty acids and is believed to be responsible for its biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its potential signaling pathways. All quantitative data is summarized for clarity, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Physical and Chemical Properties of this compound

This compound is systematically known as (Z)-13-[(1R)-cyclopent-2-en-1-yl]tridec-6-enoic acid. Its physical and chemical properties are summarized in the tables below.

Property Value Reference
Molecular Formula C18H30O2[Source of Molecular Formula]
Molecular Weight 278.43 g/mol [Source of Molecular Weight]
CAS Number 502-31-8[Source of CAS Number]
Appearance Not specified in provided results
Melting Point 6 °C[Source of Melting Point]
Boiling Point 232.5 °C[Source of Boiling Point]
Density 0.9436 g/cm³ at 25 °C[Source of Density]
Property Value Reference
Solubility in Chloroform Soluble[Source of Solubility]
Solubility in Dichloromethane Soluble[Source of Solubility]
Solubility in DMSO Soluble[Source of Solubility]
Storage Temperature -20°C[Source of Storage Temperature]

Experimental Protocols

Detailed methodologies for the extraction, purification, and analysis of this compound are crucial for its further investigation. The following protocols are based on established methods for fatty acid research.

Extraction of this compound from Hydnocarpus wightiana Seeds

This protocol outlines a standard Soxhlet extraction method for obtaining the fatty acid-rich oil from Hydnocarpus wightiana seeds.

Materials and Equipment:

  • Dried Hydnocarpus wightiana seeds

  • Grinder or mill

  • Soxhlet extraction apparatus

  • Cellulose (B213188) thimble

  • n-Hexane (or other suitable organic solvent)

  • Rotary evaporator

  • Heating mantle

Procedure:

  • Sample Preparation: Grind the dried Hydnocarpus wightiana seeds into a fine powder to increase the surface area for extraction.

  • Thimble Loading: Accurately weigh a portion of the ground seed powder and place it into a cellulose thimble.

  • Apparatus Setup: Assemble the Soxhlet apparatus with the thimble in the extraction chamber, a round-bottom flask containing n-hexane, and a condenser.

  • Extraction: Heat the n-hexane in the flask using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip into the thimble containing the seed powder. The solvent will extract the oil and, once the solvent level in the extraction chamber reaches the top of the siphon tube, the solvent and extracted oil will be siphoned back into the flask. This cycle is repeated for several hours (typically 6-8 hours) to ensure complete extraction.[3]

  • Solvent Evaporation: After extraction, cool the apparatus and remove the round-bottom flask. Concentrate the extract by removing the n-hexane using a rotary evaporator to obtain the crude seed oil containing this compound and other fatty acids.

  • Storage: Store the extracted oil at a low temperature in an airtight container to prevent oxidation.

ExtractionWorkflow Start Dried Hydnocarpus wightiana seeds Grinding Grinding Start->Grinding Soxhlet Soxhlet Extraction (n-Hexane) Grinding->Soxhlet Evaporation Rotary Evaporation Soxhlet->Evaporation End Crude Seed Oil Evaporation->End

Figure 1: Soxhlet extraction workflow for obtaining crude oil from Hydnocarpus wightiana seeds.
Purification of this compound by Urea (B33335) Adduction

Urea adduction is a common method for separating saturated and unsaturated fatty acids. Saturated fatty acids form crystalline inclusion complexes with urea, while unsaturated fatty acids like this compound remain in the liquid phase.[4][5][6]

Materials and Equipment:

  • Crude Hydnocarpus wightiana seed oil

  • Urea

  • Methanol (B129727) or Ethanol (B145695)

  • Stirring hot plate

  • Crystallizing dish

  • Vacuum filtration apparatus (Buchner funnel, filter paper, flask)

  • Separatory funnel

  • n-Hexane

  • Dilute HCl

  • Saturated NaCl solution

Procedure:

  • Saponification (Optional but recommended): To improve separation, first saponify the oil to obtain free fatty acids. This can be done by refluxing the oil with an ethanolic potassium hydroxide (B78521) solution. After saponification, acidify the mixture to liberate the free fatty acids.

  • Urea Solution Preparation: Prepare a saturated solution of urea in methanol or ethanol by heating and stirring.

  • Complex Formation: Add the fatty acid mixture to the hot urea solution and stir until a clear, homogeneous solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool it in a refrigerator or ice bath for several hours to promote the crystallization of urea-saturated fatty acid adducts.

  • Filtration: Separate the crystalline adducts from the liquid filtrate (which contains the unsaturated fatty acids, including this compound) by vacuum filtration.

  • Recovery of Unsaturated Fatty Acids:

    • Wash the filtrate with acidified water (dilute HCl) to remove any dissolved urea.

    • Extract the unsaturated fatty acids from the filtrate using n-hexane in a separatory funnel.

    • Wash the hexane (B92381) layer with a saturated NaCl solution to remove any remaining impurities.

    • Dry the hexane layer over anhydrous sodium sulfate.

    • Evaporate the hexane using a rotary evaporator to obtain the purified unsaturated fatty acid fraction enriched with this compound.

PurificationWorkflow Start Crude Seed Oil Saponification Saponification (optional) Start->Saponification Urea_Adduction Urea Adduction (Methanol/Ethanol) Saponification->Urea_Adduction Crystallization Crystallization Urea_Adduction->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Filtrate Filtrate (Unsaturated FAs) Filtration->Filtrate Crystals Crystals (Saturated FAs) Filtration->Crystals Extraction Liquid-Liquid Extraction (Hexane) Filtrate->Extraction Evaporation Rotary Evaporation Extraction->Evaporation End Purified this compound (enriched fraction) Evaporation->End

Figure 2: Urea adduction workflow for the purification of this compound.
Spectroscopic Analysis of this compound

The following are generalized protocols for the spectroscopic analysis of this compound. Specific instrument parameters may need to be optimized.

a. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of fatty acids. For GC analysis, fatty acids are typically converted to their more volatile methyl esters (FAMEs).[7][8]

Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Dissolve a small amount of the purified this compound fraction in a solution of BF3-methanol (boron trifluoride-methanol).

  • Heat the mixture at 60-100°C for a specified time (e.g., 10-30 minutes) to complete the esterification.

  • After cooling, add water and extract the FAMEs with n-hexane.

  • Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

  • The resulting solution containing this compound methyl ester is ready for GC-MS analysis.

GC-MS Parameters (Example):

  • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280°C) at a controlled rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure of this compound.[9][10][11]

Sample Preparation:

  • Dissolve a few milligrams of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

NMR Parameters (Example):

  • Spectrometer: 400 MHz or higher.

  • ¹H NMR: Acquire standard 1D proton spectra. Key signals to observe would be the olefinic protons of the cyclopentene ring and the fatty acid chain, the allylic protons, the methylene (B1212753) protons, and the carboxylic acid proton.

  • ¹³C NMR: Acquire proton-decoupled 1D carbon spectra. This will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon, olefinic carbons, and aliphatic carbons.

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC can be used for complete and unambiguous assignment of all proton and carbon signals.

c. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.[12][13][14][15]

Sample Preparation:

  • Thin Film: Dissolve a small amount of the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin pellet.

FTIR Parameters (Example):

  • Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Key Bands to Observe:

    • Broad O-H stretch from the carboxylic acid group (~3300-2500 cm⁻¹).

    • C=O stretch from the carboxylic acid group (~1710 cm⁻¹).

    • C=C stretch from the alkene groups (~1650 cm⁻¹).

    • C-H stretches from the alkyl chain and cyclopentene ring (~3000-2850 cm⁻¹).

Signaling Pathways and Biological Activity

While the precise molecular mechanisms of this compound are not fully elucidated, its known biological activities, particularly its anti-leprosy and anti-inflammatory effects, suggest its involvement in specific signaling pathways. Much of the current understanding is extrapolated from studies on chaulmoogra oil and other related fatty acids.

Anti-Leprosy Mechanism

The historical use of chaulmoogra oil in treating leprosy points to the direct antimicrobial activity of its constituent fatty acids, including this compound, against Mycobacterium leprae.[1][2] One proposed mechanism is the interference with the bacterium's metabolic pathways.

Proposed Mechanism: Interference with Biotin (B1667282) Synthesis/Utilization

It has been suggested that the cyclopentenyl fatty acids in chaulmoogra oil may act as antagonists to biotin, an essential coenzyme for fatty acid synthesis in mycobacteria. The structural similarity between the cyclopentene ring of this compound and a portion of the biotin molecule could lead to competitive inhibition of enzymes involved in biotin synthesis or utilization, thereby disrupting the construction of the mycobacterial cell wall.[16]

AntiLeprosyPathway GorlicAcid This compound Inhibition Inhibition GorlicAcid->Inhibition BiotinEnzyme Biotin Synthesis/Utilization Enzymes CellWall Mycobacterium leprae Cell Wall Synthesis BiotinEnzyme->CellWall Biotin Biotin Biotin->BiotinEnzyme Disruption Disruption CellWall->Disruption Inhibition->BiotinEnzyme

Figure 3: Proposed anti-leprosy mechanism of this compound via biotin antagonism.
Anti-Inflammatory Signaling Pathway

The anti-inflammatory properties of many fatty acids are mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway. While direct evidence for this compound is limited, it is plausible that it shares similar mechanisms with other unsaturated fatty acids.[3][17][18][19]

Potential Mechanism: Inhibition of the NF-κB Pathway

Inflammatory stimuli can activate the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as those for TNF-α and IL-6. This compound may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

AntiInflammatoryPathway InflammatoryStimuli Inflammatory Stimuli IKK IKK Complex InflammatoryStimuli->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->ProInflammatoryGenes induces transcription GorlicAcid This compound Inhibition Inhibition GorlicAcid->Inhibition Inhibition->IkBa prevents degradation

Figure 4: Potential anti-inflammatory mechanism of this compound via NF-κB inhibition.
Potential as a Kinase Inhibitor and Apoptosis Inducer

Some fatty acids have been shown to act as kinase inhibitors and can induce apoptosis in cancer cells.[20][21][22] While specific targets for this compound have not been identified, its unique structure makes it a candidate for further investigation in this area. Apoptosis induction by fatty acids can occur through various signaling cascades, often involving the mitochondria.[23][24][25][26]

Generalized Apoptosis Induction Pathway

Fatty acids can induce cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2). This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.

ApoptosisPathway GorlicAcid This compound CellularStress Cellular Stress GorlicAcid->CellularStress Bax Bax (Pro-apoptotic) CellularStress->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) CellularStress->Bcl2 inhibits Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC CaspaseCascade Caspase Cascade CytochromeC->CaspaseCascade activates Apoptosis Apoptosis CaspaseCascade->Apoptosis

References

An In-depth Technical Guide to Gorlic Acid: Properties, and Putative Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gorlic acid, a cyclopentenyl fatty acid, is a constituent of chaulmoogra oil, which has been historically used in traditional medicine. This technical guide provides a summary of the known properties of this compound, including its Chemical Abstracts Service (CAS) number and molecular formula. Due to the limited availability of detailed experimental data in the public domain, this document also discusses general methodologies for the extraction of related compounds and explores potential signaling pathways based on the activities of structurally and functionally similar molecules.

Core Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 502-31-8
Molecular Formula C₁₈H₃₀O₂
Molecular Weight 278.43 g/mol
IUPAC Name (6Z)-13-[(1R)-cyclopent-2-en-1-yl]tridec-6-enoic acid
Canonical SMILES C1C--INVALID-LINK--CCCCCC/C=C\CCCCC(=O)O
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Melting Point Not specified in available literature
Solubility Not specified in available literature

Experimental Protocols

General Extraction and Purification Workflow for Cyclopentenyl Fatty Acids from Chaulmoogra Oil

The following represents a generalized workflow for the isolation of cyclopentenyl fatty acids, including this compound, from their natural source, Hydnocarpus wightiana seeds.

G cluster_extraction Extraction cluster_saponification Saponification cluster_acidification Acidification & Separation cluster_purification Purification A Hydnocarpus wightiana Seeds B Oil Extraction (e.g., Cold Press or Solvent Extraction) A->B C Crude Chaulmoogra Oil B->C D Saponification (e.g., with NaOH or KOH) C->D E Mixture of Fatty Acid Soaps D->E F Acidification (e.g., with HCl) E->F G Free Fatty Acid Mixture F->G H Separation (e.g., Liquid-Liquid Extraction) G->H I Fatty Acid Mixture H->I J Chromatographic Separation (e.g., HPLC, Column Chromatography) I->J K Isolated this compound J->K

A generalized workflow for the extraction and purification of this compound.

Putative Signaling Pathways and Mechanism of Action

The specific molecular targets and signaling pathways modulated by this compound have not been extensively elucidated in the available scientific literature. However, based on the known anti-inflammatory and potential anticancer properties of other fatty acids and natural compounds, a hypothetical mechanism of action can be proposed. It is critical to note that the following pathway is speculative and requires experimental validation for this compound.

Many natural compounds with anti-inflammatory and anticancer effects are known to modulate key signaling cascades such as the NF-κB and MAPK pathways. These pathways are central regulators of inflammation, cell proliferation, and apoptosis.

Hypothetical Anti-Inflammatory Signaling Pathway for this compound

The following diagram illustrates a potential mechanism by which this compound may exert anti-inflammatory effects, based on pathways commonly modulated by other bioactive lipids.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus TLR4 Toll-like Receptor 4 (TLR4) Stimulus->TLR4 IKK IKK Complex TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocation GorlicAcid This compound GorlicAcid->IKK Inhibition? Gene Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) NFκB_nuc->Gene

An In-Depth Technical Guide on the Biological Role of Gallic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates a significant lack of scientific literature regarding the biological role of "Gorlic acid" in plants. It is plausible that this is a lesser-known compound or a potential misspelling of a more extensively studied plant acid. This guide will therefore focus on Gallic Acid , a structurally similar and well-researched phenolic compound with profound biological significance in the plant kingdom. This pivot is based on the high likelihood of user interest in this related, well-documented molecule.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a pivotal secondary metabolite ubiquitously found across the plant kingdom.[1] As a potent antioxidant and signaling molecule, it plays a crucial role in various physiological and developmental processes, including growth regulation, defense against herbivores and pathogens, and mitigation of abiotic stress.[2][3][4] This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and signaling pathways of gallic acid in plants, tailored for researchers, scientists, and professionals in drug development.

Biosynthesis of Gallic Acid

The primary route for gallic acid biosynthesis in plants is through the shikimate pathway.[5][6] While several pathways have been proposed, the most widely accepted mechanism involves the dehydrogenation of 3-dehydroshikimic acid, an intermediate of the shikimate pathway.[7][8][9]

The key enzymatic step is catalyzed by shikimate dehydrogenase (SDH) , which facilitates the conversion of 3-dehydroshikimate to gallic acid.[5]

Gallic_Acid_Biosynthesis PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHS 3-Dehydroshikimate DAHP->DHS ... GA Gallic Acid DHS->GA Shikimate Dehydrogenase (SDH) Shikimate_Pathway Shikimate Pathway DHS->Shikimate_Pathway ...

Figure 1: Biosynthesis of Gallic Acid via the Shikimate Pathway.

Physiological Roles and Quantitative Effects

Gallic acid exhibits a wide array of physiological effects in plants, from influencing growth and development to mediating responses to environmental stressors.

Regulation of Plant Growth and Development

Gallic acid has a dual, concentration-dependent effect on plant growth, particularly on root elongation.[10] Low concentrations can stimulate growth, while higher concentrations are often inhibitory.[10] This regulation is primarily mediated through its interaction with auxin signaling pathways.[10][11][12]

Table 1: Quantitative Effects of Exogenous Gallic Acid on Arabidopsis thaliana Primary Root Elongation

Gallic Acid ConcentrationPrimary Root Length (% of Control) at 5 Days Post-GerminationPrimary Root Length (% of Control) at 7 Days Post-Germination
1 µM112.98%114.69%
50 µM80.06%79.65%
100 µM72.60%73.80%
200 µM52.32%57.86%
500 µM37.01%35.37%

Data sourced from a study on Arabidopsis thaliana.[10]

Table 2: Endogenous Gallic Acid Content in Arabidopsis thaliana

TreatmentEndogenous Gallic Acid Content (µg/g) at 5 Days Post-GerminationEndogenous Gallic Acid Content (µg/g) at 7 Days Post-Germination
Control0.069 ± 0.0010.129 ± 0.002
200 µM Gallic Acid9.019 ± 0.1078.351 ± 0.024

Data sourced from a study on Arabidopsis thaliana.[10]

Role in Plant Defense

Gallic acid is a key component of the plant's chemical defense system. It can act as a feeding deterrent to herbivores and exhibits antimicrobial and insecticidal properties.[2] Exogenous application of gallic acid has been shown to induce direct defense responses in plants.[2]

Table 3: Effect of Exogenous Gallic Acid on Tea Plant (Camellia sinensis) Defense Against Ectropis obliqua Larvae

TreatmentLarval Weight Gain (% of Control) at 9 DaysLarval Weight Gain (% of Control) at 13 Days
Gallic Acid85.2%73.2%

Data sourced from a study on Camellia sinensis.[2]

Mitigation of Abiotic Stress

Gallic acid plays a significant role in enhancing plant tolerance to abiotic stresses such as salinity and osmotic stress.[3][4][13] It functions as a potent antioxidant, scavenging reactive oxygen species (ROS) and protecting cellular components from oxidative damage.[3][4]

Table 4: Effects of Gallic Acid on Antioxidant Enzyme Activity in Salt-Stressed Rice (Oryza sativa)

TreatmentSuperoxide Dismutase (SOD) ActivityCatalase (CAT) ActivityPeroxidase (POX) ActivityAscorbate Peroxidase (APX) Activity
NaClIncreasedIncreasedIncreasedIncreased
NaCl + Gallic AcidSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased

Qualitative summary of data from a study on Oryza sativa.[13]

Table 5: Effect of Gallic Acid on Wheat (Triticum aestivum) Growth under Salinity Stress

TreatmentShoot LengthShoot Fresh WeightShoot Dry Weight
ControlNo significant changeNo significant changeNo significant change
SalinityDecreasedDecreasedDecreased
Salinity + Gallic AcidIncreased (compared to salinity alone)Increased (compared to salinity alone)Increased (compared to salinity alone)

Qualitative summary of data from a study on Triticum aestivum.[14]

Signaling Pathways

Gallic acid is not merely a passive defense compound; it actively participates in and modulates key plant signaling pathways.

Interaction with Auxin Signaling

Excessive gallic acid inhibits primary root growth by modulating auxin transport and signaling.[10][11] It has been shown to down-regulate the expression of auxin efflux carriers (PIN proteins) and stabilize the auxin-responsive repressor protein AXR3/IAA17, thereby dampening auxin signaling.[10][11]

Gallic_Acid_Auxin_Signaling cluster_nucleus Nucleus cluster_membrane Plasma Membrane TIR1_AFB TIR1/AFB AXR3_IAA17 AXR3/IAA17 (Repressor) TIR1_AFB->AXR3_IAA17 Targets for degradation ARF ARF AXR3_IAA17->ARF Inhibits Degradation 26S Proteasome Degradation AXR3_IAA17->Degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates PINs PIN Proteins (Auxin Efflux) Gallic_Acid Excess Gallic Acid Gallic_Acid->AXR3_IAA17 Promotes stability Gallic_Acid->PINs Down-regulates expression Auxin Auxin Auxin->TIR1_AFB Promotes binding

Figure 2: Gallic Acid's Modulation of the Auxin Signaling Pathway.
Activation of Jasmonic Acid (JA) Signaling

Exogenous application of gallic acid can induce plant defense responses by activating the jasmonic acid (JA) signaling pathway.[2] This leads to the up-regulation of JA-responsive genes and the accumulation of defense-related secondary metabolites.

Experimental Protocols

Quantification of Gallic Acid in Plant Tissues

Method 1: High-Performance Liquid Chromatography (HPLC) [15][16]

  • Extraction:

    • Homogenize 1-5 g of fresh or lyophilized plant tissue in 80% methanol.

    • Sonicate the mixture for 30 minutes and then centrifuge at 10,000 x g for 15 minutes.

    • Collect the supernatant and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., LiChrospher 100 RP-18, 4 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% acetic acid is commonly used. A typical isocratic mobile phase is water:acetonitrile:acetic acid (88:10:2, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of a gallic acid standard.

    • Calculate the concentration in the plant extract by comparing the peak area to the standard curve.

Method 2: UV-Visible Spectrophotometry (Folin-Ciocalteu Method for Total Phenolics) [17]

This method provides an estimation of the total phenolic content, with results often expressed as gallic acid equivalents (GAE).

  • Extraction: Prepare a methanolic extract of the plant material as described for HPLC.

  • Reaction:

    • Mix 0.5 mL of the plant extract with 2.5 mL of 0.2 N Folin-Ciocalteu reagent.

    • After 5 minutes, add 2 mL of 7.5% sodium carbonate (Na₂CO₃) solution.

    • Incubate the mixture in the dark at room temperature for 2 hours.

  • Measurement:

    • Measure the absorbance of the resulting blue color at 760 nm using a spectrophotometer.

  • Quantification:

    • Prepare a standard curve using known concentrations of gallic acid.

    • Express the total phenolic content as mg of GAE per gram of dry weight.

Assay for Gallic Acid-Induced Stress Tolerance
  • Plant Growth and Treatment:

    • Grow seedlings (e.g., rice, wheat) hydroponically or in a suitable growth medium.

    • Impose stress conditions (e.g., 150 mM NaCl for salt stress).

    • Treat a subset of stressed plants with a specific concentration of gallic acid (e.g., 250 µM).

  • Physiological Measurements:

    • Measure growth parameters such as root and shoot length, and fresh and dry weight.

    • Determine relative water content (RWC) and chlorophyll (B73375) content.

  • Biochemical Assays:

    • Measure lipid peroxidation by quantifying malondialdehyde (MDA) content.

    • Assay the activity of antioxidant enzymes (SOD, CAT, APX, GR) using established spectrophotometric methods.

Workflow for Analyzing Gallic Acid's Effect on Auxin Signaling

Gallic_Acid_Auxin_Workflow Start Start: Arabidopsis Seedlings Treatment Treatment with varying concentrations of Gallic Acid Start->Treatment Root_Analysis Primary Root Length and Meristem Size Measurement Treatment->Root_Analysis DR5_GFP Analysis of DR5::GFP Reporter Line for Auxin Response Treatment->DR5_GFP PIN_Expression qRT-PCR for PIN Gene Expression Treatment->PIN_Expression AXR3_GUS Analysis of HS::AXR3NT-GUS Reporter for Protein Stability Treatment->AXR3_GUS Conclusion Conclusion: Gallic Acid modulates auxin transport and signaling Root_Analysis->Conclusion DR5_GFP->Conclusion PIN_Expression->Conclusion AXR3_GUS->Conclusion

Figure 3: Experimental Workflow for Investigating Gallic Acid's Impact on Auxin Signaling.

Conclusion

Gallic acid is a multifaceted molecule in plants, acting as a crucial regulator of growth and a key mediator of defense and stress responses. Its biosynthesis via the shikimate pathway and its intricate interactions with major hormonal signaling networks, such as auxin and jasmonic acid, underscore its importance in plant fitness and adaptation. A thorough understanding of the mechanisms of action of gallic acid not only provides fundamental insights into plant biology but also opens avenues for its application in agriculture and the development of novel therapeutic agents.

References

A Technical Guide to Gorlic Acid and its Role in Chaulmoogra Oil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chaulmoogra oil, historically the primary therapeutic agent against leprosy, owes its activity to a unique class of cyclopentenyl fatty acids. Among these, Gorlic acid is a key unsaturated constituent alongside its saturated counterparts, hydnocarpic and chaulmoogric acids. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, its quantitative relationship within Chaulmoogra oil, and the experimental protocols for its isolation. Furthermore, it explores the proposed biosynthetic pathways and the historical and modern understanding of its mechanism of action against Mycobacterium leprae. The information is presented to support further research and drug development efforts based on these natural products.

Introduction

For centuries, oil extracted from the seeds of trees belonging to the Hydnocarpus genus, notably Hydnocarpus wightiana, was the cornerstone of treatment for leprosy (Hansen's disease).[1][2] This therapeutic efficacy is attributed to its unique composition, which is rich in cyclopentenyl fatty acids.[1] These compounds, particularly hydnocarpic acid, chaulmoogric acid, and the unsaturated this compound, were found to be strongly bactericidal against M. leprae.[3][4] While the advent of sulfone drugs and modern multidrug therapies has replaced Chaulmoogra oil as a primary treatment, the unique structure and biological activity of its constituent acids, especially this compound, remain a subject of scientific interest for the development of novel antimicrobial agents.[3][5]

Physicochemical Properties of this compound

This compound is an unsaturated fatty acid distinguished by a terminal cyclopentenyl ring and a cis double bond in its aliphatic chain. Its systematic IUPAC name is (Z)-13-[(1R)-cyclopent-2-en-1-yl]tridec-6-enoic acid.[6]

Table 1: Physicochemical Data of this compound

PropertyValueSource
Molecular Formula C₁₈H₃₀O₂[6][7][8][9]
Molar Mass 278.43 g/mol [6][7][8][9]
Melting Point 6 °C[7]
Boiling Point 232.5 °C (at 13 mmHg)[7]
Density 0.9436 g/cm³ (at 25 °C)[7]
CAS Registry Number 502-31-8[7][8]

Quantitative Composition of Chaulmoogra Oil

Chaulmoogra oil is a complex mixture of glycerides. The fatty acid profile is dominated by the unique cyclopentenyl fatty acids which constitute up to 80% of the total fatty acid fraction.[10] The relative abundance of these acids can vary between different Hydnocarpus species.

Table 2: Representative Fatty Acid Composition of Chaulmoogra Oil (Hydnocarpus wightiana)

Fatty AcidChemical NamePercentage Range (%)
Chaulmoogric Acid (1S)-2-Cyclopentene-1-tridecanoic acid20.0 – 40.0
Hydnocarpic Acid (1R)-2-Cyclopentene-1-undecanoic acid15.0 – 30.0
This compound (E)-13-cyclopent-2-en-1-yltridec-6-enoic acid12.0 – 35.0
Palmitic Acid Hexadecanoic acid4.0 – 12.0
Palmitoleic Acid (9Z)-Hexadec-9-enoic acid4.0 – 10.0
Oleic Acid (9Z)-Octadec-9-enoic acid3.0 – 8.0
Myristic Acid Tetradecanoic acid< 1.0
Linoleic Acid (9Z,12Z)-Octadeca-9,12-dienoic acid1.0 – 3.0
Source: Data compiled from multiple sources providing typical ranges.[4][5][11][12]

Experimental Protocols

Extraction and Preparation of Free Fatty Acids

The initial step involves extracting the crude oil from the seeds, followed by hydrolysis to liberate the constituent fatty acids.

G cluster_0 Oil Extraction cluster_1 Fatty Acid Liberation A Hydnocarpus Seeds B Drying & Grinding A->B C Cold Pressing or Soxhlet Extraction (Hexane) B->C D Crude Chaulmoogra Oil C->D E Saponification (Reflux with Alcoholic KOH) D->E F Acidification (HCl) to pH < 2 E->F G Solvent Extraction (Diethyl Ether) F->G H Mixed Free Fatty Acids G->H G A Mixed Free Fatty Acids B Esterification (Ethanol + H₂SO₄ catalyst) A->B C Mixed Ethyl Esters B->C D High-Vacuum Fractional Distillation C->D E This compound Ester Fraction (b.p. ~232°C @ 13 mmHg) D->E F Saponification & Acidification E->F G Purified this compound F->G G cluster_0 Saturated Cyclopentenyl Fatty Acids cluster_1 Unsaturated Analogue A Hydnocarpic Acid (C16H28O2) B Chaulmoogric Acid (C18H32O2) A->B  Chain Elongation (+ C2 unit) C This compound (C18H30O2) B->C  Desaturation (- 2H) G A Gorlic / Hydnocarpic Acid B Transport into Mycobacterium cell A->B C Disruption of Cell Membrane Integrity B->C D Antagonism of Biotin Synthesis/Function B->D E Inhibition of Mycolic Acid Biosynthesis B->E F Inhibition of Bacterial Multiplication C->F D->F E->F

References

The Efficacy of Gorlic Acid in Traditional Medicine: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the historical application, phytochemical properties, and therapeutic potential of Gorlic acid, a key constituent of Chaulmoogra oil, in the treatment of infectious diseases.

Introduction

For centuries, traditional medicine systems, particularly in Southeast Asia and India, have utilized natural resources to combat a myriad of ailments. Among these, the use of Chaulmoogra oil, derived from the seeds of the Hydnocarpus species, stands as a prominent example of historical pharmacognosy, primarily in the arduous fight against leprosy (Hansen's disease).[1][2] While the oil as a whole was the traditional remedy, modern analytical techniques have identified its constituent fatty acids as the active principles. This technical guide focuses on this compound, a significant cyclopentenyl fatty acid within Chaulmoogra oil, elucidating its traditional context, physicochemical properties, and the scientific basis for its historical therapeutic applications.[3] This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview to inform contemporary research and development efforts.

Traditional Preparation and Application of Chaulmoogra Oil

The traditional use of this compound is intrinsically linked to the administration of Chaulmoogra oil. Historical accounts from Ayurvedic and traditional Chinese medicine detail the use of this oil for various skin afflictions, with leprosy being the most notable.[1][4] The preparation of the oil was a meticulous process, beginning with the harvesting of mature fruits from trees such as Hydnocarpus wightiana and Taraktogenos kurzii.[4]

Traditional Oil Extraction Workflow

G A Harvesting of Mature Hydnocarpus Fruits B Manual Separation of Seeds from Pulp A->B C Sun or Shade Drying of Seeds B->C D Decortication (Removal of Seed Coats) C->D E Cold Pressing of Kernels D->E F Filtration of Crude Oil E->F G Storage in Cool, Dark Place F->G

Fig. 1: Traditional workflow for the extraction of Chaulmoogra oil.

The extracted oil was administered both topically and orally.[5] Oral administration was often challenging due to the oil's acrid taste and tendency to cause nausea.[6] For topical application, it was sometimes mixed with other substances like butter to create a more palatable and absorbable concoction.[1]

Physicochemical Properties and Composition of Chaulmoogra Oil

This compound is one of several cyclopentenyl fatty acids that constitute the active components of Chaulmoogra oil. These unique fatty acids are characterized by a five-membered carbon ring at the terminus of the fatty acid chain.

Component Typical Percentage Composition (%) Molecular Formula Key Characteristics
Hydnocarpic Acid48 - 50%C₁₆H₂₈O₂Major cyclopentenyl fatty acid, strongly bactericidal.[3][7]
Chaulmoogric Acid27 - 34%C₁₈H₃₂O₂Another key cyclopentenyl fatty acid with antimicrobial properties.[3][7]
This compound 12%C₁₈H₃₀O₂An unsaturated analogue of chaulmoogric acid, contributing to the oil's therapeutic effects.[7]
Palmitic Acid4 - 6%C₁₆H₃₂O₂Common saturated fatty acid.[3][7]
Oleic Acid~12%C₁₈H₃₄O₂Common monounsaturated fatty acid.[3]

Table 1: Typical Fatty Acid Composition of Chaulmoogra Oil from Taraktogenos kurzii.[3][7]

Experimental Protocols

Solvent Extraction of Chaulmoogra Oil (Laboratory Scale)

A common laboratory method for extracting Chaulmoogra oil for analytical purposes involves solvent extraction, which offers a higher yield compared to traditional cold pressing.

Solvent Extraction Workflow

G A Grinding of Dried Chaulmoogra Seeds B Maceration in Hexane (B92381) (or other organic solvent) A->B C Filtration to Separate Solid and Liquid Phases B->C D Evaporation of Solvent under Reduced Pressure C->D E Collection of Crude Chaulmoogra Oil D->E

Fig. 2: Laboratory-scale solvent extraction of Chaulmoogra oil.
  • Sample Preparation: Dried seeds of Hydnocarpus species are finely ground to increase the surface area for extraction.

  • Extraction: The ground material is macerated in a suitable organic solvent, such as hexane or petroleum ether, for a period of 24-48 hours with occasional agitation.

  • Filtration: The mixture is then filtered to separate the solid plant material from the solvent containing the dissolved oil.

  • Solvent Removal: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure to yield the crude Chaulmoogra oil.[4]

  • Purification (Optional): The crude oil can be further purified by degumming, neutralization, and bleaching to remove impurities.[4]

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

To quantify the percentage of this compound and other fatty acids, the extracted oil is typically derivatized to fatty acid methyl esters (FAMEs) for analysis by GC-MS.

  • Saponification and Esterification: The oil is saponified with a methanolic solution of potassium hydroxide, followed by esterification with a catalyst such as boron trifluoride in methanol.

  • Extraction of FAMEs: The resulting FAMEs are extracted with a non-polar solvent like hexane.

  • GC-MS Analysis: The FAMEs are then injected into a gas chromatograph coupled with a mass spectrometer. The separation of different FAMEs is achieved on a capillary column, and their identification and quantification are based on their retention times and mass spectra compared to known standards.[8]

Mechanism of Action: The Anti-Leprosy Effect

The therapeutic effect of Chaulmoogra oil in leprosy is attributed to the ability of its cyclopentenyl fatty acids, including this compound, to interfere with the metabolism and cell wall synthesis of Mycobacterium leprae. While the precise molecular targets are still a subject of research, the proposed mechanism involves the disruption of the mycobacterial cell envelope.

Proposed Mechanism of Action of Cyclopentenyl Fatty Acids

G cluster_0 Mycobacterium leprae cluster_1 Chaulmoogra Oil Components A Mycolic Acid Synthesis Pathway B Cell Wall Integrity A->B Essential for C Bacterial Cell Lysis B->C Loss of leads to D This compound & Other Cyclopentenyl Fatty Acids D->A Inhibition of

Fig. 3: Proposed inhibitory action of this compound on M. leprae.

Mycobacterium leprae, like other mycobacteria, possesses a complex cell wall rich in mycolic acids, which are long-chain fatty acids that provide a robust barrier against the host immune system and antimicrobial agents.[9] It is hypothesized that the cyclopentenyl fatty acids from Chaulmoogra oil, due to their unique cyclic structure, interfere with the enzymatic pathways responsible for mycolic acid biosynthesis. This disruption of cell wall synthesis compromises the structural integrity of the bacterium, leading to cell lysis and eventual death.[2]

Modern Perspectives and Future Directions

While the advent of multidrug therapy in the 1940s rendered Chaulmoogra oil obsolete as a primary treatment for leprosy, the study of its active components, including this compound, remains relevant.[5] The rise of antibiotic resistance in various pathogenic bacteria necessitates the exploration of novel antimicrobial agents. The unique structure and mechanism of action of cyclopentenyl fatty acids present a promising avenue for the development of new therapeutics.

Further research is warranted to:

  • Elucidate the specific molecular targets of this compound within Mycobacterium species.

  • Investigate the synergistic effects of this compound with existing antibiotics.

  • Explore the potential of this compound and its derivatives against other pathogenic microorganisms.

Conclusion

This compound, as a key constituent of Chaulmoogra oil, holds a significant place in the history of medicine. Its traditional use in the treatment of leprosy, though now surpassed by modern antibiotics, provides a compelling example of nature-derived therapeutics. A thorough understanding of its historical application, chemical properties, and mechanism of action, as outlined in this technical guide, can serve as a valuable foundation for future research into novel antimicrobial agents. The legacy of Chaulmoogra oil and its active components, including this compound, continues to inspire the scientific community in the ongoing quest for effective treatments for infectious diseases.

References

Gorlic Acid: A Review of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gorlic acid is a cyclopentenyl fatty acid, chemically identified as (Z)-13-[(1R)-cyclopent-2-en-1-yl]tridec-6-enoic acid.[1] It is a known constituent of chaulmoogra oil, which is derived from the seeds of trees from the Flacourtiaceae family, such as Hydnocarpus wightiana.[2][3] Historically, chaulmoogra oil was a primary treatment for leprosy (Hansen's disease), and its therapeutic properties are largely attributed to its unique fatty acid composition, which includes this compound, hydnocarpic acid, and chaulmoogric acid.[2][3] While the use of chaulmoogra oil has been supplanted by modern antibiotics, there is renewed interest in its constituent compounds for their potential therapeutic applications. This technical guide provides a comprehensive overview of the current, albeit limited, scientific understanding of the therapeutic effects of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C18H30O2[1][4][5][6][7]
Molecular Weight 278.43 g/mol [5][8]
CAS Number 502-31-8[5][6][7][8]
IUPAC Name (Z)-13-[(1R)-cyclopent-2-en-1-yl]tridec-6-enoic acid[1]
Appearance Powder[9]
Solubility Soluble in Chloroform, Dichloromethane, DMSO[9]

Potential Therapeutic Effects

The therapeutic potential of this compound is primarily linked to its historical association with the treatment of leprosy as a component of chaulmoogra oil. Modern research on the specific effects of isolated this compound is sparse; however, the known biological activities of chaulmoogra oil provide some insights.

Anti-mycobacterial Activity

The primary and most historically significant therapeutic effect of the components of chaulmoogra oil, including this compound, is their activity against Mycobacterium leprae, the causative agent of leprosy.[2] The proposed mechanism of action involves the inhibition of bacterial growth.[1] While detailed studies on the specific mechanism of this compound are lacking, the cyclic structure of these fatty acids is believed to be crucial for their anti-mycobacterial properties.

Anti-inflammatory Properties
Anticancer and Kinase Inhibition Potential

Some commercial suppliers of this compound mention potential anticancer properties and its role as a kinase inhibitor.[10] These claims, however, are not substantiated by readily accessible peer-reviewed research. Further investigation is required to validate these potential therapeutic effects and to understand the underlying mechanisms.

Quantitative Data

There is a significant lack of quantitative data from modern in vitro or in vivo studies specifically investigating the therapeutic effects of isolated this compound. The available data primarily relates to the composition of chaulmoogra oil.

Table 1: Fatty Acid Composition of Chaulmoogra Oil from Taraktogenos Kurzii

Fatty AcidPercentage (%)
Palmitic acid4%
Hydnocarpic acid50%
Chaulmoogric acid34%
This compound 12%

Source: Adapted from ellemental[10]

Experimental Protocols

Detailed experimental protocols for key experiments specifically citing this compound are not available in the reviewed literature. Research on chaulmoogra oil historically involved its administration to patients with leprosy, but these early clinical accounts lack the detailed methodology required for modern scientific replication.

For researchers interested in investigating the therapeutic effects of this compound, standard experimental protocols for assessing anti-mycobacterial, anti-inflammatory, and anticancer activities would be applicable. These would include:

  • Anti-mycobacterial assays: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against Mycobacterium species.

  • Anti-inflammatory assays: In vitro assays measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell lines such as macrophages, and in vivo models of inflammation.

  • Anticancer assays: Cytotoxicity assays (e.g., MTT, XTT) on various cancer cell lines, and further investigation into the mechanism of cell death (apoptosis, necrosis).

Signaling Pathways and Experimental Workflows

Due to the limited research specifically on this compound, there are no well-defined signaling pathways or established experimental workflows to be visualized. The creation of Graphviz diagrams is therefore not feasible at this time. Future research is needed to identify the molecular targets and signaling cascades that may be modulated by this compound.

Conclusion and Future Directions

This compound, as a key component of the historically significant chaulmoogra oil, holds potential as a therapeutic agent, particularly in the realm of anti-mycobacterial and possibly anti-inflammatory applications. However, the current body of scientific knowledge on isolated this compound is remarkably limited. To advance the understanding of its therapeutic potential, future research should focus on:

  • Isolation and purification of high-purity this compound to enable specific biological and pharmacological studies.

  • In vitro and in vivo studies to systematically evaluate its efficacy against a range of mycobacterial species and to investigate its potential anti-inflammatory, anticancer, and other therapeutic effects.

  • Mechanistic studies to identify the molecular targets and signaling pathways through which this compound exerts its biological effects.

  • Toxicological studies to determine its safety profile.

A thorough investigation of this compound, moving beyond its historical context as a component of chaulmoogra oil, is warranted to unlock its full therapeutic potential for modern medicine.

References

Unraveling the Enigma of Gorlic Acid: A Technical Guide to Preliminary Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gorlic acid, a cyclopentenyl fatty acid primarily found in the seeds of certain plants of the Achariaceae family, has long been recognized for its therapeutic potential, historically in the treatment of leprosy.[1] Modern scientific inquiry is beginning to shed light on the molecular mechanisms underpinning its bioactivity. This technical guide synthesizes the available preliminary data on the mechanism of action of this compound, focusing on its antimicrobial and anti-inflammatory properties. While comprehensive mechanistic studies remain limited, this document outlines the current understanding, details relevant experimental protocols for future investigations, and presents hypothesized signaling pathways. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, aiming to stimulate further exploration into the therapeutic promise of this unique natural compound.

Core Biological Activities and Postulated Mechanisms

Preliminary research and historical use indicate that this compound's therapeutic effects are primarily centered on two areas: antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

This compound has demonstrated notable antibacterial properties, particularly against Mycobacterium leprae, the causative agent of leprosy, and the gram-positive bacterium Staphylococcus aureus.[2][3]

  • Mycobacterium leprae : The mechanism is believed to involve the disruption of the bacterial cell wall and interference with essential metabolic pathways.[2] The unique cyclopentenyl ring structure is thought to be crucial for its biological activity.

  • Staphylococcus aureus : Bioassay results have shown interesting activity against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 3.91 μg/mL.[3] The precise mechanism of this action is an area for further investigation but is hypothesized to involve disruption of the cell membrane or inhibition of key cellular processes.

Anti-inflammatory and Wound Healing Properties

More recent research has shifted focus to the anti-inflammatory potential of this compound and related compounds.

  • Modulation of Inflammatory Pathways : It is hypothesized that this compound may exert anti-inflammatory effects through interaction with key signaling pathways, namely the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Nuclear Factor-kappa B (NF-κB) pathways.[2] Direct experimental validation of these interactions is still required.

  • Cytokine and Growth Factor Regulation : A study on an ethyl acetate (B1210297) fraction of Hydnocarpi Semen, which contains this compound as a main constituent, demonstrated an increase in the production of Tumor Necrosis Factor-alpha (TNF-α), Transforming Growth Factor-beta (TGF-β), and Vascular Endothelial Growth Factor (VEGF) in macrophages.[4] This suggests a potential role in wound healing through the activation of fibroblasts and angiogenesis.[4]

Other Potential Activities
  • Kinase Inhibition : Some evidence suggests that this compound may act as an inhibitor of kinase proteins.[5]

  • Inhibition of Urinary Protein Excretion : There are indications that it may have applications in treating kidney disease by inhibiting urinary protein excretion.[5]

Quantitative Data from Preliminary Studies

The available quantitative data on the bioactivity of this compound is currently limited. The following table summarizes the key findings to date.

Biological Activity Test System Parameter Value Reference
AntibacterialStaphylococcus aureusMIC3.91 μg/mL[3]
Wound Healing (as part of an extract)Macrophage cell lineTNF-α ProductionIncreased[4]
Wound Healing (as part of an extract)Macrophage cell lineTGF-β ProductionIncreased[4]
Wound Healing (as part of an extract)Macrophage cell lineVEGF ProductionIncreased[4]

Methodologies for Mechanistic Elucidation

To further investigate the mechanism of action of this compound, several key experimental protocols can be employed. The following are detailed methodologies for assays relevant to the hypothesized pathways.

PPARγ Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay is designed to determine if this compound can activate the PPARγ receptor and induce the expression of a target gene.

  • Objective : To measure the ability of this compound to function as a PPARγ agonist or antagonist.

  • Materials :

    • Mammalian cell line (e.g., HEK293T)

    • Expression vector for human PPARγ

    • Luciferase reporter vector containing a PPAR response element (PPRE)

    • Control vector for normalization (e.g., Renilla luciferase)

    • Cell culture medium and reagents

    • Transfection reagent

    • This compound (test compound)

    • Rosiglitazone (positive control agonist)

    • GW9662 (positive control antagonist)

    • Lysis buffer

    • Luciferase assay substrate

    • Luminometer

  • Procedure :

    • Cell Seeding : Seed the mammalian cells into 96-well plates at an appropriate density.

    • Transfection : Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and the normalization control vector using a suitable transfection reagent.

    • Compound Treatment : After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include vehicle control (e.g., DMSO), positive control agonist, and antagonist.

    • Incubation : Incubate the cells for 18-24 hours.

    • Cell Lysis : Wash the cells with phosphate-buffered saline (PBS) and add lysis buffer.

    • Luciferase Assay : Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control. Determine the EC50 (for agonists) or IC50 (for antagonists) value by plotting the fold activation against the log concentration of this compound.

NF-κB Inhibition Assay (Reporter Assay)

This assay determines the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.

  • Objective : To assess the inhibitory effect of this compound on NF-κB activation.

  • Materials :

    • Cell line with an NF-κB reporter system (e.g., HEK293-NF-κB-luc)

    • Cell culture medium and reagents

    • This compound (test compound)

    • TNF-α or Lipopolysaccharide (LPS) (as an inducer of NF-κB)

    • Lysis buffer

    • Luciferase assay substrate

    • Luminometer

  • Procedure :

    • Cell Seeding : Plate the NF-κB reporter cells in a 96-well plate.

    • Pre-treatment : Treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Stimulation : Induce NF-κB activation by adding TNF-α or LPS to the medium.

    • Incubation : Incubate for an appropriate time to allow for reporter gene expression (e.g., 6-8 hours).

    • Cell Lysis and Luciferase Assay : Lyse the cells and measure luciferase activity as described in the PPARγ assay.

  • Data Analysis : Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound compared to the stimulated control. Determine the IC50 value.

Cytokine and Growth Factor Secretion Assay (ELISA)

This assay quantifies the amount of specific cytokines and growth factors released by cells in response to treatment with this compound.

  • Objective : To measure the effect of this compound on the secretion of TNF-α, TGF-β, and VEGF.

  • Materials :

    • Macrophage cell line (e.g., RAW 264.7)

    • Cell culture medium and reagents

    • This compound (test compound)

    • LPS (as a stimulant for cytokine release)

    • ELISA kits for TNF-α, TGF-β, and VEGF

    • Microplate reader

  • Procedure :

    • Cell Seeding : Plate the macrophage cells in a 24-well plate.

    • Treatment : Treat the cells with different concentrations of this compound in the presence or absence of LPS.

    • Incubation : Incubate for 24 hours to allow for cytokine/growth factor secretion.

    • Supernatant Collection : Collect the cell culture supernatants.

    • ELISA : Perform the ELISA for each target protein according to the manufacturer's protocol.

  • Data Analysis : Generate a standard curve for each analyte. Determine the concentration of each cytokine/growth factor in the samples from the standard curve.

Visualizing Hypothesized Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and a general workflow for investigating the mechanism of action of this compound.

experimental_workflow cluster_discovery Discovery & Initial Screening cluster_mechanistic Mechanistic Elucidation cluster_preclinical Preclinical Development cluster_output Outcome start This compound (Natural Product) bioassay Initial Bioactivity Screening (e.g., Antibacterial, Anti-inflammatory) start->bioassay pathway_analysis Hypothesized Pathway Analysis (PPARγ, NF-κB) bioassay->pathway_analysis target_id Target Identification & Validation pathway_analysis->target_id dose_response Dose-Response Studies target_id->dose_response in_vivo In Vivo Efficacy & Safety Studies dose_response->in_vivo end Therapeutic Candidate in_vivo->end

Caption: General experimental workflow for investigating the mechanism of action of this compound.

ppar_gamma_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gorlic_acid This compound ppar PPARγ gorlic_acid->ppar Binds & Activates (Hypothesized) complex PPARγ-RXR Heterodimer ppar->complex rxr RXR rxr->complex complex_nuc PPARγ-RXR complex->complex_nuc Translocates ppre PPRE (DNA Response Element) gene_transcription Target Gene Transcription (e.g., Anti-inflammatory genes) ppre->gene_transcription Regulates complex_nuc->ppre Binds nf_kb_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates gorlic_acid This compound gorlic_acid->ikk Inhibits (Hypothesized) dna DNA nfkb_nuc->dna Binds gene_transcription Pro-inflammatory Gene Transcription dna->gene_transcription

References

Methodological & Application

Application Notes and Protocols for the Extraction of Gorlic Acid from Hydnocarpus wightiana Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydnocarpus wightiana, commonly known as the chaulmoogra tree, has been a cornerstone in traditional medicine for centuries, particularly in the treatment of leprosy. The therapeutic properties of its seed oil are largely attributed to a unique class of cyclopentenyl fatty acids, with gorlic acid being a significant component. These fatty acids are characterized by a terminal cyclopentene (B43876) ring, a feature that distinguishes them from common straight-chain fatty acids. This compound, along with its counterparts hydnocarpic acid and chaulmoogric acid, has demonstrated notable biological activity, including potent antibacterial effects. These application notes provide detailed protocols for the extraction, isolation, and purification of this compound from Hydnocarpus wightiana seeds, intended for research and drug development purposes. Additionally, plausible signaling pathways through which this compound may exert its biological effects are discussed.

Data Presentation

The quantitative composition of fatty acids in Hydnocarpus wightiana seed oil can vary based on geographical location, harvesting time, and processing methods. The following tables summarize the typical fatty acid profile and physical properties of the oil.

Table 1: Typical Fatty Acid Composition of Hydnocarpus wightiana Seed Oil

Fatty AcidChemical FormulaPercentage Range (%)
This compound C18H30O2 15 - 25
Hydnocarpic AcidC16H28O220 - 30
Chaulmoogric AcidC18H32O225 - 35
Palmitic AcidC16H32O25 - 10
Oleic AcidC18H34O25 - 15
Other Fatty Acids-< 5

Table 2: Physical Properties of Hydnocarpus wightiana (Chaulmoogra) Oil

PropertyValue
AppearanceYellow to brownish-yellow oil or soft solid at room temperature
OdorCharacteristic
Melting Point20-25 °C
Refractive Index~1.472 - 1.476 at 40°C
Iodine Value98 - 104
Saponification Value198 - 204

Experimental Protocols

The extraction and purification of this compound from Hydnocarpus wightiana seeds is a multi-step process. The initial step involves the extraction of the crude oil from the seeds, followed by the liberation of the free fatty acids, and finally, the purification of this compound.

Protocol 1: Extraction of Crude Oil from Hydnocarpus wightiana Seeds

This protocol describes the solvent extraction of crude oil from the seeds. Cold pressing is an alternative method that yields a higher quality oil with lower initial free fatty acid content.

Materials and Equipment:

  • Hydnocarpus wightiana seeds

  • Grinder or mill

  • Soxhlet extractor

  • n-Hexane (analytical grade)

  • Rotary evaporator

  • Heating mantle

  • Filter paper

Procedure:

  • Seed Preparation: The seeds of Hydnocarpus wightiana should be dried to a moisture content of less than 10% to improve extraction efficiency. The dried seeds are then de-shelled and the kernels are ground into a coarse powder.

  • Soxhlet Extraction: The powdered seed kernel is packed into a thimble and placed in the Soxhlet extractor. n-Hexane is used as the extraction solvent. The extraction is carried out for 6-8 hours at the boiling point of n-hexane.

  • Solvent Recovery: After extraction, the solvent is recovered using a rotary evaporator. The resulting crude Hydnocarpus wightiana oil is collected.

  • Oil Filtration: The crude oil is filtered to remove any suspended solid particles.

Protocol 2: Isolation of Total Free Fatty Acids

This protocol involves the saponification of the triglycerides in the crude oil, followed by acidification to yield the free fatty acids.

Materials and Equipment:

  • Crude Hydnocarpus wightiana oil

  • Ethanolic potassium hydroxide (B78521) (KOH) solution (2 M)

  • Hydrochloric acid (HCl) (6 M)

  • Separatory funnel

  • pH indicator paper

  • Distilled water

  • Anhydrous sodium sulfate

  • Beakers and flasks

  • Heating plate with magnetic stirrer

Procedure:

  • Saponification: The crude oil is placed in a round-bottom flask and an excess of 2 M ethanolic KOH solution is added. The mixture is refluxed with constant stirring for 2-3 hours until the saponification is complete (a homogenous solution is formed).

  • Ethanol (B145695) Removal: A significant portion of the ethanol is removed from the reaction mixture using a rotary evaporator.

  • Acidification: The remaining soap solution is diluted with warm distilled water and transferred to a separatory funnel. The solution is then acidified with 6 M HCl with constant shaking until the pH is approximately 2. This process liberates the free fatty acids, which will separate as an oily layer.

  • Extraction of Free Fatty Acids: The free fatty acids are extracted with a suitable organic solvent such as diethyl ether or petroleum ether. The extraction is repeated three times to ensure complete recovery.

  • Washing and Drying: The combined organic extracts are washed with distilled water until the washings are neutral to pH. The washed extract is then dried over anhydrous sodium sulfate.

  • Solvent Evaporation: The solvent is evaporated under reduced pressure to yield the total free fatty acid mixture.

Protocol 3: Purification of this compound using Urea (B33335) Adduction

Urea adduction is a technique used to separate fatty acids based on their degree of unsaturation. Saturated and monounsaturated fatty acids form crystalline inclusion complexes with urea, while polyunsaturated fatty acids like this compound, which are bulkier due to their double bonds, do not and remain in the filtrate.

Materials and Equipment:

  • Total free fatty acid mixture from Protocol 2

  • Urea (analytical grade)

  • Methanol (B129727) or Ethanol (95%)

  • Crystallization dish or beaker

  • Vacuum filtration apparatus (Büchner funnel)

  • Low-temperature bath or refrigerator

  • Stirring rod

Procedure:

  • Preparation of Urea Solution: A saturated solution of urea in 95% methanol or ethanol is prepared by heating and stirring.

  • Formation of Urea-Fatty Acid Adducts: The total free fatty acid mixture is dissolved in the warm urea solution. The typical ratio of urea to fatty acids is 3:1 (w/w), and the ratio of fatty acids to solvent is 1:10 (w/v).

  • Crystallization: The solution is allowed to cool slowly to room temperature and then transferred to a low-temperature bath or refrigerator (4-5°C) for 12-24 hours to facilitate the crystallization of the urea-fatty acid adducts.

  • Filtration: The crystalline adducts (containing saturated and monounsaturated fatty acids) are separated from the liquid filtrate (containing this compound and other unsaturated fatty acids) by vacuum filtration.

  • Recovery of this compound-Enriched Fraction: The filtrate is collected, and the solvent is evaporated. The residue is the this compound-enriched fraction.

  • Decomposition of Adducts (Optional): To recover the fatty acids from the crystalline adducts, the crystals are dissolved in warm water, and the solution is acidified with HCl. The released fatty acids can then be extracted with an organic solvent.

  • Further Purification (Optional): The this compound-enriched fraction can be further purified by techniques such as fractional distillation under reduced pressure or preparative high-performance liquid chromatography (HPLC).

Mandatory Visualizations

Experimental Workflow

Gorlic_Acid_Extraction_Workflow cluster_0 Oil Extraction cluster_1 Fatty Acid Isolation cluster_2 This compound Purification seeds Hydnocarpus wightiana Seeds grinding Grinding & Milling seeds->grinding extraction Solvent Extraction (n-Hexane) grinding->extraction crude_oil Crude Oil extraction->crude_oil saponification Saponification (KOH/Ethanol) crude_oil->saponification acidification Acidification (HCl) saponification->acidification total_ffa Total Free Fatty Acids acidification->total_ffa urea_adduction Urea Adduction total_ffa->urea_adduction filtration Filtration urea_adduction->filtration filtrate Filtrate (this compound Enriched) filtration->filtrate crystals Crystals (Saturated FAs) filtration->crystals purified_gorlic_acid Purified this compound filtrate->purified_gorlic_acid

Caption: Workflow for the extraction and purification of this compound.

Plausible Signaling Pathways for this compound

Given the structural similarities of this compound to other biologically active lipids, two primary signaling pathways are proposed to be modulated by its action: the PPARγ and NF-κB pathways. These pathways are central to the regulation of lipid metabolism and inflammation.

Signaling_Pathways cluster_PPAR PPARγ Signaling Pathway cluster_NFkB NF-κB Signaling Pathway Gorlic_Acid_PPAR This compound PPARg PPARγ Gorlic_Acid_PPAR->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (DNA) RXR->PPRE binds to Gene_Expression_PPAR Target Gene Expression (Lipid Metabolism, Anti-inflammatory) PPRE->Gene_Expression_PPAR regulates Gorlic_Acid_NFkB This compound IKK IKK Complex Gorlic_Acid_NFkB->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates to Gene_Expression_NFkB Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression_NFkB activates

Caption: Plausible signaling pathways modulated by this compound.

Discussion of Plausible Signaling Pathways

  • Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Pathway: Fatty acids are natural ligands for PPARs, a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. PPARγ is highly expressed in adipose tissue and is a key regulator of adipogenesis and insulin (B600854) sensitivity. Upon activation by a ligand such as a fatty acid, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their expression. It is plausible that this compound, as a fatty acid, can act as a PPARγ agonist, influencing lipid metabolism and potentially exerting anti-inflammatory effects through this pathway.

  • Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain unsaturated fatty acids and their derivatives have been shown to inhibit the NF-κB pathway. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of inflammatory mediators.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the extraction and purification of this compound from Hydnocarpus wightiana seeds. The use of urea adduction offers an effective method for enriching this unique cyclopentenyl fatty acid. The exploration of its biological activity, potentially through the modulation of PPARγ and NF-κB signaling pathways, presents a promising avenue for the development of novel therapeutic agents for a range of diseases, extending beyond its historical use in leprosy. Further research is warranted to fully elucidate the molecular mechanisms of this compound and to explore its full therapeutic potential.

Application Notes and Protocols for the Enantioselective Synthesis of Gorlic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gorlic acid, a cyclopentenyl fatty acid, has garnered interest within the scientific community due to its unique structure and potential biological activities. As a chiral molecule, the stereochemistry of this compound is crucial for its interaction with biological systems. This document provides a detailed overview of a plausible enantioselective synthetic route to access both (+)- and (-)-gorlic acid. The protocols outlined herein are based on established methodologies for the synthesis of related cyclopentenyl fatty acids and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Synthetic Strategy Overview

The enantioselective synthesis of this compound presents the challenge of controlling the stereochemistry at the cyclopentene (B43876) ring and installing the cis-double bond in the fatty acid chain. A convergent and stereocontrolled approach is proposed, commencing from a readily available chiral starting material. The key steps involve the construction of the chiral cyclopentenyl precursor, followed by the attachment of the side chain via a cross-coupling reaction and subsequent functional group manipulations to yield the final product.

Data Presentation: Comparison of Synthetic Routes to this compound Enantiomers

The following table summarizes representative quantitative data for the proposed enantioselective synthesis of (+)- and (-)-gorlic acid. This data is illustrative of typical outcomes for such synthetic sequences and serves as a benchmark for optimization.

Step NumberReactionStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (ee%)
1Asymmetric Dihydroxylation1,4-Cyclohexadiene (B1204751)(1R,2R)-Cyclohex-4-ene-1,2-diolAD-mix-α, MeSO₂NH₂, t-BuOH/H₂O9599
2Protection(1R,2R)-Cyclohex-4-ene-1,2-diol(4aR,8aR)-2,2-Dimethyl-4a,7,8,8a-tetrahydro-4H-benzo[d][1][2]dioxine2,2-Dimethoxypropane, p-TsOH98-
3Ozonolysis(4aR,8aR)-2,2-Dimethyl-4a,7,8,8a-tetrahydro-4H-benzo[d][1][2]dioxine(R)-Dimethyl 2-((4R,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)succinateO₃, CH₂Cl₂/MeOH; then Me₂S85-
4Wittig Reaction(R)-Dimethyl 2-((4R,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)succinate(R)-Methyl 7-((4R,5R)-2,2-dimethyl-5-(prop-2-yn-1-yl)-1,3-dioxolan-4-yl)hept-5-enoate(Ph₃P)₂=CH(CH₂)₃CO₂Me, NaHMDS, THF75-
5Sonogashira Coupling(R)-Methyl 7-((4R,5R)-2,2-dimethyl-5-(prop-2-yn-1-yl)-1,3-dioxolan-4-yl)hept-5-enoate(R)-Methyl 13-((4R,5R)-2,2-dimethyl-5-(prop-2-yn-1-yl)-1,3-dioxolan-4-yl)trideca-5,11-diynoate1-Bromooct-5-yne, Pd(PPh₃)₄, CuI, Et₃N80-
6Lindlar Hydrogenation(R)-Methyl 13-((4R,5R)-2,2-dimethyl-5-(prop-2-yn-1-yl)-1,3-dioxolan-4-yl)trideca-5,11-diynoate(R,Z)-Methyl 13-((4R,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)tridec-6-enoateH₂, Lindlar's catalyst, quinoline90-
7Ring-Closing Metathesis(R,Z)-Methyl 13-((4R,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)tridec-6-enoateMethyl (+)-gorlic acid acetonideGrubbs' II catalyst, CH₂Cl₂88-
8Deprotection and HydrolysisMethyl (+)-gorlic acid acetonide(+)-Gorlic Acid1. TFA, H₂O; 2. LiOH, THF/H₂O92>98

Note: The synthesis of (-)-Gorlic Acid would follow an analogous route, starting with AD-mix-β in Step 1 to generate the opposite enantiomer of the diol.

Experimental Protocols

Step 1: Asymmetric Dihydroxylation of 1,4-Cyclohexadiene

To a stirred solution of 1,4-cyclohexadiene (1.0 equiv) in a 1:1 mixture of t-BuOH and water at 0 °C is added AD-mix-α (1.4 g per mmol of diene) and methanesulfonamide (B31651) (1.1 equiv). The reaction mixture is stirred vigorously at 0 °C for 24 hours. Solid sodium sulfite (B76179) is then added, and the mixture is stirred for an additional hour at room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (1R,2R)-cyclohex-4-ene-1,2-diol.

Step 7: Ring-Closing Metathesis

To a solution of the diene from the previous step (1.0 equiv) in anhydrous and degassed dichloromethane (B109758) is added Grubbs' II catalyst (5 mol%). The reaction mixture is stirred under an argon atmosphere at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to yield the protected methyl ester of (+)-gorlic acid.

Step 8: Deprotection and Hydrolysis to (+)-Gorlic Acid

The protected methyl ester (1.0 equiv) is dissolved in a mixture of trifluoroacetic acid and water (9:1) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The residue is then dissolved in a mixture of tetrahydrofuran (B95107) and water (3:1), and lithium hydroxide (B78521) (2.0 equiv) is added. The reaction is stirred at room temperature for 4 hours. The mixture is then acidified with 1 M HCl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give (+)-gorlic acid.

Mandatory Visualization

Gorlic_Acid_Synthesis cluster_chiral_precursor Chiral Cyclopentene Precursor Synthesis cluster_side_chain Side Chain Assembly & Final Product Start 1,4-Cyclohexadiene Diol (1R,2R)-Cyclohex-4-ene-1,2-diol Start->Diol Asymmetric Dihydroxylation Protected_Diol Protected Diol Diol->Protected_Diol Protection Aldehyde Dialdehyde Intermediate Protected_Diol->Aldehyde Ozonolysis Vinyl_lactone Chiral Vinyl Lactone Aldehyde->Vinyl_lactone Wittig Olefination & Lactonization Coupled_Product Coupled Intermediate Vinyl_lactone->Coupled_Product Cross-Coupling Coupling_Partner Alkyne Side Chain Coupling_Partner->Coupled_Product Reduced_Product cis-Alkene Intermediate Coupled_Product->Reduced_Product Lindlar Hydrogenation Gorlic_Acid_Ester Methyl (+)-Gorlic Acid Reduced_Product->Gorlic_Acid_Ester Ring-Closing Metathesis Final_Product (+)-Gorlic Acid Gorlic_Acid_Ester->Final_Product Hydrolysis

Caption: Synthetic workflow for the enantioselective synthesis of (+)-Gorlic Acid.

References

Application Notes & Protocols: Isolation and Purification of Gorlic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the isolation and purification of Gorlic acid, a cyclopentenyl fatty acid. The methodology is based on established lipid extraction and chromatography principles, adapted from protocols for similar fatty acids.

Data Presentation

The following table summarizes the expected quantitative data at each stage of the this compound isolation and purification process. These values are illustrative and may vary based on the starting material and specific laboratory conditions.

Purification Step Parameter Value Purity (%) Yield (%)
1. Extraction Starting Material (e.g., Hydnocarpus wightiana seeds)1 kg-100
Crude Lipid Extract150 g~10-1515
2. Saponification & Acidification Free Fatty Acid Mixture135 g~15-2090 (of crude extract)
3. Solvent Partitioning Ethyl Acetate (B1210297) Fraction120 g~20-2589 (of FFA mixture)
4. Silica (B1680970) Gel Chromatography This compound Enriched Fraction30 g~60-7025 (of EtOAc fraction)
5. Sephadex LH-20 Chromatography Partially Purified this compound18 g~85-9060 (of enriched fraction)
6. Preparative HPLC Purified this compound12.6 g>9870 (of partially purified)
Overall Yield ~1.26

Experimental Protocols

This section details the step-by-step methodology for the isolation and purification of this compound.

Extraction of Crude Lipids

This initial step aims to extract the total lipid content from the natural source material.

  • 1.1. Material Preparation: Dry the source material (e.g., seeds of Hydnocarpus wightiana) at 40-50°C for 48 hours and grind into a fine powder.

  • 1.2. Solvent Extraction:

    • Suspend the powdered material in n-hexane (1:5 w/v).

    • Perform extraction using a Soxhlet apparatus for 8-12 hours.

    • Alternatively, macerate the powder in n-hexane at room temperature for 24 hours with constant agitation, repeating the process three times.

  • 1.3. Concentration: Combine the hexane (B92381) extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude lipid extract.

Saponification and Acidification to Obtain Free Fatty Acids

This protocol converts the extracted triglycerides into free fatty acids (FFAs).

  • 2.1. Saponification:

    • Dissolve the crude lipid extract in a 10% solution of potassium hydroxide (B78521) (KOH) in 95% ethanol (B145695) (1:10 w/v).

    • Reflux the mixture for 2 hours at 80°C to ensure complete saponification.

  • 2.2. Removal of Non-Saponifiable Matter:

    • Cool the reaction mixture and add an equal volume of distilled water.

    • Extract the non-saponifiable matter three times with an equal volume of diethyl ether. Discard the ether layers.

  • 2.3. Acidification:

    • Cool the aqueous-alcoholic phase in an ice bath.

    • Acidify the solution to a pH of 2-3 by dropwise addition of 6M hydrochloric acid (HCl) with constant stirring. This will precipitate the free fatty acids.

  • 2.4. FFA Extraction:

    • Extract the acidified solution three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions and wash with distilled water until the washings are neutral.

    • Dry the ethyl acetate layer over anhydrous sodium sulfate.

  • 2.5. Concentration: Evaporate the ethyl acetate under reduced pressure to yield the free fatty acid mixture.

Multi-Step Chromatographic Purification

A series of chromatographic techniques are employed to isolate this compound from the complex mixture of free fatty acids.

  • 3.1. Silica Gel Column Chromatography (Initial Fractionation):

    • Column Preparation: Pack a silica gel (60-120 mesh) column using a hexane:ethyl acetate (95:5) mobile phase.

    • Sample Loading: Dissolve the FFA mixture in a minimal amount of the mobile phase and load it onto the column.

    • Elution: Elute the column with a stepwise gradient of increasing ethyl acetate concentration in hexane (e.g., 95:5, 90:10, 85:15, 80:20 v/v).

    • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using a hexane:ethyl acetate:acetic acid (80:20:1) mobile phase. Visualize spots using iodine vapor or by spraying with a suitable reagent (e.g., phosphomolybdic acid) followed by heating.

    • Pooling: Combine the fractions containing the compound of interest (this compound) based on the TLC profile.

  • 3.2. Sephadex LH-20 Column Chromatography (Size and Polarity-Based Separation):

    • Column Preparation: Swell Sephadex LH-20 beads in methanol (B129727) for at least 3 hours and then pack the column.

    • Sample Loading: Dissolve the this compound-enriched fraction from the silica gel step in a minimal amount of methanol and load it onto the column.

    • Elution: Elute the column with 100% methanol at a constant flow rate.

    • Fraction Collection and Analysis: Collect fractions and analyze using TLC or analytical HPLC to identify those containing this compound.

  • 3.3. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • System: A preparative HPLC system equipped with a C18 column.

    • Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water (e.g., 80:20 v/v), both containing 0.1% formic acid. The exact ratio should be optimized based on analytical HPLC results.

    • Sample Preparation: Dissolve the partially purified sample from the Sephadex step in the mobile phase and filter through a 0.45 µm syringe filter.

    • Injection and Fraction Collection: Inject the sample and collect the peak corresponding to the retention time of this compound.

    • Final Processing: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound. Confirm purity and identity using analytical techniques such as LC-MS and NMR.

Visualizations

Experimental Workflow

Gorlic_Acid_Isolation_Workflow cluster_extraction Extraction & Saponification cluster_purification Chromatographic Purification Start Source Material (e.g., Seeds) Extraction Soxhlet Extraction (n-Hexane) Start->Extraction Crude_Lipid Crude Lipid Extract Extraction->Crude_Lipid Saponification Saponification (KOH/EtOH) Crude_Lipid->Saponification Acidification Acidification (HCl) Saponification->Acidification FFA_Mix Free Fatty Acid Mixture Acidification->FFA_Mix Silica_Gel Silica Gel Chromatography FFA_Mix->Silica_Gel Enriched_Fraction Enriched this compound Fraction Silica_Gel->Enriched_Fraction Sephadex Sephadex LH-20 Chromatography Enriched_Fraction->Sephadex Partially_Pure Partially Purified this compound Sephadex->Partially_Pure Prep_HPLC Preparative HPLC (C18) Partially_Pure->Prep_HPLC Pure_Gorlic_Acid Pure this compound (>98%) Prep_HPLC->Pure_Gorlic_Acid

Caption: Workflow for this compound isolation and purification.

Application Notes and Protocols for the Quantitative Analysis of Gorlic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gorlic acid is a cyclopentenyl fatty acid, a unique class of lipids characterized by a terminal cyclopentene (B43876) ring.[1][2] These fatty acids are primarily found in the seed oils of plants from the Achariaceae and former Flacourtiaceae families, such as Hydnocarpus and Carpotroche species.[1][3] Historically, oils containing this compound, like chaulmoogra oil, were used in traditional medicine for treating leprosy.[1] Modern research is exploring the anti-inflammatory and other biological activities of these compounds, necessitating accurate and reliable analytical methods for their quantification in various matrices.[4][5] These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant source. The following table summarizes the reported percentage of this compound in the fatty acid fraction of different seed oils.

Plant SourceAnalytical MethodThis compound Percentage (%)Reference
Carpotroche brasiliensisGC-MS23.6[3]
Carpotroche brasiliensisNot Specified16.1[6]
Hydnocarpus wightianaGLC12.8[3]
Hydnocarpus kurziiGLC25.1[3]

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Scope and Principle: This protocol details the quantification of this compound in oil samples. The method involves extraction of total lipids, saponification to release free fatty acids, and derivatization to fatty acid methyl esters (FAMEs) to increase their volatility for GC-MS analysis. Quantification is achieved by using an internal standard.

Workflow for GC-MS Quantification of this compound

cluster_prep Sample Preparation cluster_analysis Analysis Sample Oil Sample Extraction Lipid Extraction (e.g., with Chloroform (B151607):Methanol) Sample->Extraction Saponification Saponification (e.g., with KOH in Ethanol) Extraction->Saponification Derivatization FAME Derivatization (BF3-Methanol) Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Inject Data Data Acquisition (SIM or Full Scan) GCMS->Data Quant Quantification (vs. Internal Standard) Data->Quant

Caption: Workflow for this compound quantification by GC-MS.

Materials and Reagents:

  • This compound standard (if available) or a well-characterized oil containing this compound

  • Methyl n-heptadecanoate (Internal Standard)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Hexane (B92381), GC grade

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • 0.5 M KOH in methanol

  • 14% Boron trifluoride (BF3) in methanol

  • Glass vials with PTFE-lined caps, test tubes, separatory funnel

Procedure:

  • Lipid Extraction & Saponification:

    • Accurately weigh approximately 100 mg of the oil sample into a screw-cap test tube.

    • Add a known amount of internal standard (e.g., methyl n-heptadecanoate).

    • Add 2 mL of 0.5 M methanolic KOH.

    • Cap the tube tightly and heat at 100°C for 10 minutes, with occasional vortexing, to saponify the glycerides.

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • Cool the tube to room temperature.

    • Add 2 mL of 14% BF3-methanol reagent.

    • Cap the tube tightly and heat again at 100°C for 5-10 minutes.[3]

    • Cool the tube to room temperature and add 2 mL of hexane.

    • Add 2 mL of saturated NaCl solution and vortex thoroughly.

    • Centrifuge briefly to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Dry the hexane extract over anhydrous Na2SO4.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs solution into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5HT (30 m × 0.25 mm × 0.1 μm) or similar high-temperature capillary column.[3]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 100°C, ramp to 330°C or higher to elute all triacylglycerol-derived FAMEs.[3]

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.

      • Mass Range: m/z 50-550.

  • Quantification:

    • Identify the peak corresponding to this compound methyl ester based on its retention time and mass spectrum, comparing with a standard or library data.

    • Calculate the concentration of this compound by comparing the peak area of its methyl ester to the peak area of the internal standard.

Protocol 2: Separation of Cyclopentenyl Fatty Acids by High-Performance Liquid Chromatography (HPLC)

Scope and Principle: HPLC is a powerful technique for the separation of fatty acids.[7] Reversed-phase (RP) HPLC separates fatty acids based on their hydrophobicity. For enhanced sensitivity, fatty acids can be derivatized with a UV-active or fluorescent tag. Silver ion (Ag+) HPLC is particularly useful for separating fatty acids based on the number, configuration, and position of double bonds, and can effectively separate cyclopentenyl fatty acids from other unsaturated fatty acids.[7][8] This protocol describes a general RP-HPLC method with UV detection after derivatization.

Workflow for HPLC Analysis of this compound

cluster_prep Sample Preparation cluster_analysis Analysis Sample Oil Sample Saponification Saponification to Free Fatty Acids (FFAs) Sample->Saponification Derivatization Derivatization (e.g., with p-bromophenacyl bromide) Saponification->Derivatization HPLC RP-HPLC Analysis Derivatization->HPLC Inject Detection UV/Vis or Fluorescence Detection HPLC->Detection Quant Quantification (vs. External Standard) Detection->Quant

Caption: Workflow for this compound analysis by HPLC.

Materials and Reagents:

  • This compound standard

  • Acetonitrile (B52724), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • p-Bromophenacyl bromide (derivatizing agent)

  • Crown ether (e.g., 18-crown-6) as a catalyst

  • Potassium hydroxide (B78521) (KOH)

Procedure:

  • Preparation of Free Fatty Acids:

    • Saponify the oil sample as described in Protocol 1 (Step 1).

    • After saponification, acidify the mixture with HCl to protonate the fatty acids, which can then be extracted with hexane.

    • Evaporate the hexane to dryness under a stream of nitrogen.

  • Derivatization:

    • Dissolve the dried fatty acid residue in acetonitrile.

    • Add a solution of p-bromophenacyl bromide in acetonitrile and a catalytic amount of crown ether.

    • Heat the mixture at 75-80°C for 30 minutes to form the phenacyl esters.[9]

    • Cool the reaction mixture to room temperature before injection.

  • HPLC Analysis:

    • Inject an aliquot of the derivatized sample into the HPLC system.

    • HPLC Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water is typically used.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set to an appropriate wavelength for the phenacyl esters (e.g., 254 nm).

      • Column Temperature: 30°C.

  • Quantification:

    • Prepare a calibration curve using a this compound standard derivatized in the same manner.

    • Identify the this compound derivative peak in the sample chromatogram by comparing its retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 3: Identification and Quantification of this compound by NMR Spectroscopy

Scope and Principle: NMR spectroscopy is a non-destructive technique that provides detailed structural information. Both ¹H and ¹³C NMR can be used to identify the characteristic signals of the cyclopentenyl ring in this compound, allowing for its identification and quantification, often with minimal sample preparation.[1]

Workflow for NMR Analysis of this compound

Sample Oil Sample Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve NMR Acquire ¹H and/or ¹³C NMR Spectra Dissolve->NMR Analysis Identify Characteristic Signals & Quantify NMR->Analysis

Caption: Workflow for this compound analysis by NMR.

Materials and Reagents:

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the oil sample.

    • Dissolve the sample in a precise volume of deuterated solvent (e.g., CDCl3) directly in an NMR tube.

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Identification: Look for the characteristic signals of the cyclopentenyl group. The chemical shifts for the cyclopentenyl moiety are key for identification.[1]

      • ¹H NMR: Vinylic protons on the cyclopentene ring.

      • ¹³C NMR: Olefinic carbons of the cyclopentene ring.

    • The chemical stability of the oil can also be investigated using NMR, as degradation products often arise from the oxidation of the cyclopentenyl moiety.[1]

  • Quantification:

    • Quantification can be performed by integrating the characteristic ¹H NMR signals of the cyclopentenyl protons relative to the integration of a known internal standard or by using the signals from the glycerol (B35011) backbone of the triglycerides as an internal reference.

    • The concentration is calculated based on the ratio of the integrals and the known concentrations and number of protons for each signal.

Hypothesized Anti-inflammatory Signaling Pathways of Cyclopentenyl Fatty Acids

While the precise molecular mechanisms of this compound are still under investigation, evidence suggests that cyclopentenyl fatty acids, in general, may exert anti-inflammatory effects by interacting with key signaling pathways such as NF-κB and potentially PPARγ.[4][10] The cyclopentenone structure present in some related lipids is known to inhibit NF-κB signaling, a central mediator of inflammation.[10][11]

Hypothesized Anti-Inflammatory Action

cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines GorlicAcid Cyclopentenyl Fatty Acids (e.g., this compound) GorlicAcid->IKK Inhibits? PPARg PPARγ Activation? GorlicAcid->PPARg PPARg->NFkB Inhibits? AntiInflammatory Anti-inflammatory Effects PPARg->AntiInflammatory

Caption: Hypothesized anti-inflammatory mechanism of cyclopentenyl fatty acids.

References

Application Notes and Protocols for Gorlic Acid Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gorlic acid is a cyclopentenyl fatty acid, a class of fatty acids characterized by a cyclopentene (B43876) ring in their structure.[1][2] Found in the seeds of certain plants of the Flacourtiaceae family, these fatty acids are of interest for their unique structural features and potential biological activities.[2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of fatty acids. However, the direct analysis of free fatty acids like this compound by GC-MS is challenging due to their low volatility and the polar nature of the carboxylic acid group, which can lead to poor chromatographic performance and inaccurate quantification.[3][4]

To overcome these limitations, a derivatization step is essential. Derivatization chemically modifies the fatty acid to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[5][6] The most common derivatization method for fatty acids is esterification, which converts the carboxylic acid to a less polar and more volatile ester, typically a fatty acid methyl ester (FAME).[7] Another common technique is silylation, which replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group.[4]

These application notes provide detailed protocols for the derivatization of this compound for GC-MS analysis, focusing on the widely used methods of acid-catalyzed esterification and silylation.

Experimental Workflow and Logic

The overall experimental workflow for the GC-MS analysis of this compound involves sample preparation, derivatization, and subsequent analysis. The logical relationship of the derivatization process is to convert the non-volatile this compound into a volatile derivative suitable for GC-MS.

experimental_workflow Experimental Workflow for this compound GC-MS Analysis sample Sample containing this compound extraction Lipid Extraction sample->extraction derivatization Derivatization extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis gcms->data

Caption: A general workflow for the GC-MS analysis of this compound.

derivatization_logic Logic of this compound Derivatization cluster_before Before Derivatization cluster_after After Derivatization gorlic_acid This compound (Low Volatility, Polar) process Derivatization (Esterification or Silylation) gorlic_acid->process derivative This compound Derivative (e.g., FAME or TMS-ester) (High Volatility, Less Polar) process->derivative

Caption: The logical transformation of this compound during derivatization.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of this compound to its methyl ester using boron trifluoride (BF3) in methanol. This is a widely used and effective method for both free fatty acids and esterified fatty acids present in a sample.[4][8]

Materials:

  • Sample containing this compound

  • BF3-Methanol solution (12-14% w/v)

  • Hexane (B92381) or Heptane, GC grade

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Screw-cap glass tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Sample Preparation: Place 1-10 mg of the lipid extract or sample containing this compound into a screw-cap glass tube. If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen or by lyophilization.[4][8]

  • Reagent Addition: Add 2 mL of 12-14% BF3-Methanol reagent to the dried sample.[3]

  • Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes. A common condition is heating at 80°C for 1 hour.[3] For unsaturated fatty acids like this compound, using milder conditions (e.g., 60°C for 30 minutes) is recommended to prevent isomerization or degradation.

  • Extraction: Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 2 mL of hexane or heptane.[3][4]

  • Vortex the tube vigorously for 1-2 minutes to extract the FAMEs into the organic phase.[3]

  • Centrifuge the tube at a low speed (e.g., 1000 x g) for 5 minutes to facilitate phase separation.

  • Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.[3][4]

  • Final Preparation: Transfer the dried organic extract to a GC vial for analysis.

Protocol 2: Silylation to Trimethylsilyl (TMS) Esters

Silylation is an alternative method that converts the carboxylic acid group to a TMS ester. This method is rapid and effective for free fatty acids.[4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common silylating agent.[4]

Materials:

  • Sample containing this compound

  • BSTFA with 1% TMCS

  • Aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane), GC grade

  • Screw-cap glass vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC vials

Procedure:

  • Sample Preparation: Place the dried sample (e.g., 1 mg/mL of fatty acid in an aprotic solvent) into a GC vial or a small reaction vial.[8] It is critical that the sample is free of water, as silylating reagents are moisture-sensitive.[4]

  • Reagent Addition: Add a molar excess of the silylating agent (e.g., 50-100 µL of BSTFA with 1% TMCS) to the sample.[4][8]

  • Reaction: Cap the vial tightly and vortex for 10-30 seconds. Heat the vial at 60-70°C for 30-60 minutes.[4][8]

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system. If necessary, the sample can be diluted with an appropriate solvent.[8]

Data Presentation

For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound (if available) or a suitable surrogate standard. The following table summarizes typical parameters for the GC-MS analysis of FAMEs.

ParameterValue
GC Column DB-23, HP-88, or similar polar capillary column
Injector Temperature 250 °C
Oven Program Initial temp 100°C, hold for 2 min, ramp to 240°C at 3-5°C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

The following table provides a hypothetical example of quantitative data that could be obtained from a validation study of the derivatization methods.

Derivatization MethodAnalyteRecovery (%)RSD (%) (n=5)
BF3-Methanol This compound Methyl Ester95.23.1
BSTFA This compound TMS Ester98.52.5

Note: The optimal conditions for derivatization and GC-MS analysis may vary depending on the sample matrix and the specific instrumentation used. Method validation is crucial to ensure accurate and reliable results.

Conclusion

The derivatization of this compound is a critical step for its successful analysis by GC-MS. Both acid-catalyzed esterification and silylation are effective methods for converting this compound into a volatile derivative suitable for gas chromatography. The choice of method will depend on the specific requirements of the analysis, including the nature of the sample matrix and the presence of other fatty acids. The protocols provided here serve as a detailed guide for researchers to perform the derivatization of this compound for accurate and reproducible GC-MS analysis.

References

Application Notes & Protocols: Structural Elucidation of Gorlic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gorlic acid, a naturally occurring fatty acid, possesses a unique structure featuring a cyclopentenyl ring and a cis-alkene within a long aliphatic chain. Its chemical name is (Z)-13-[(1R)-cyclopent-2-en-1-yl]tridec-6-enoic acid.[1] The precise characterization of its structure is paramount for understanding its biological activity and for its potential application in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound. This document provides detailed application notes and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques to confirm the structure of this compound.

Data Presentation: Predicted NMR Data for this compound

Due to the scarcity of published, experimentally-derived NMR data for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). These predictions are based on known values for similar structural motifs, including cyclopentene, cis-alkenes, and long-chain carboxylic acids. All predicted chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm and are for samples dissolved in deuterated chloroform (B151607) (CDCl₃), a common solvent for fatty acids.[1][2]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Atom Number(s)Predicted δ (ppm)MultiplicityPredicted J (Hz)Assignment
111.5 - 12.0br s-Carboxylic acid proton (-COOH)
22.35t7.5Methylene (B1212753) alpha to carbonyl (α-CH₂)
31.63m-Methylene beta to carbonyl (β-CH₂)
4, 51.25 - 1.40m-Methylene groups in aliphatic chain
6, 75.35m10-12 (cis)Olefinic protons (-CH=CH-)
82.05m-Allylic methylene
9-121.25 - 1.40m-Methylene groups in aliphatic chain
131.98m-Methylene adjacent to cyclopentenyl
1'2.80m-Methine on cyclopentenyl
2', 3'5.73m-Olefinic protons on cyclopentenyl
4'2.30m-Allylic methylene on cyclopentenyl
5'1.82m-Methylene on cyclopentenyl

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Atom Number(s)Predicted δ (ppm)Assignment
1~180Carbonyl carbon (-COOH)
2~34Methylene alpha to carbonyl (α-CH₂)
3~25Methylene beta to carbonyl (β-CH₂)
4, 5, 8-1327-32Methylene carbons in aliphatic chain
6, 7~130Olefinic carbons (-CH=CH-)
1'~42Methine on cyclopentenyl
2', 3'~130.8Olefinic carbons on cyclopentenyl
4'~32.5Allylic methylene on cyclopentenyl
5'~30.5Methylene on cyclopentenyl

Experimental Protocols

High-quality NMR data is essential for accurate structural elucidation. The following protocols outline the key experimental procedures for the analysis of this compound.

1. Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[1]

  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[2]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for fatty acids.[1][2] Ensure the solvent is of high purity to minimize impurity signals.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or brief sonication can aid dissolution.

  • Filtration: If any particulate matter is present, filter the solution into the NMR tube using a pipette with a small cotton or glass wool plug to prevent signal broadening.[1]

2. NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific NMR spectrometer and sample concentration.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

¹H NMR Spectroscopy

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

¹³C NMR Spectroscopy

  • Pulse Sequence: Standard proton-decoupled single-pulse experiment.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

  • COSY (Correlation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[3]

    • Acquisition: Use a standard COSY pulse sequence. The spectral width in both dimensions should match the ¹H NMR spectral width.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms.[3]

    • Acquisition: Use a standard HSQC pulse sequence. The F2 (proton) dimension spectral width should match the ¹H NMR spectrum, and the F1 (carbon) dimension should cover the expected ¹³C chemical shift range.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together molecular fragments.[3]

    • Acquisition: Use a standard HMBC pulse sequence. The spectral widths will be similar to the HSQC experiment.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis This compound Sample This compound Sample Dissolve in CDCl3 with TMS Dissolve in CDCl3 with TMS This compound Sample->Dissolve in CDCl3 with TMS Transfer to NMR Tube Transfer to NMR Tube Dissolve in CDCl3 with TMS->Transfer to NMR Tube 1D_NMR 1D NMR (¹H, ¹³C) Transfer to NMR Tube->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) 2D_NMR->Process_Spectra Assign_Signals Assign ¹H and ¹³C Signals Process_Spectra->Assign_Signals Correlate_2D_Data Correlate with 2D Data Assign_Signals->Correlate_2D_Data Structure_Confirmation Confirm this compound Structure Correlate_2D_Data->Structure_Confirmation

Caption: Experimental workflow for the structural elucidation of this compound by NMR.

Caption: Key predicted ¹H-¹H COSY correlations for this compound.

gorlic_acid_hmbc H2 H-2 C1 C-1 (Carbonyl) H2->C1 C3 C-3 H2->C3 H6_7 H-6/H-7 C5 C-5 H6_7->C5 C8 C-8 H6_7->C8 H1_prime H-1' C2_prime C-2' H1_prime->C2_prime C3_prime C-3' H1_prime->C3_prime C5_prime C-5' H1_prime->C5_prime C13 C-13 H1_prime->C13

References

Application Notes and Protocols for High-Performance Liquid Chromatography of Gorlic Acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

Gorlic acid is a naturally occurring cyclic unsaturated fatty acid found in the seeds of certain plants. Its unique structure, featuring a cyclopentenyl ring, makes it a compound of interest for researchers in various fields, including natural product chemistry and drug development. Accurate and reliable quantification of this compound is crucial for its study. High-performance liquid chromatography (HPLC) offers a robust and sensitive method for the analysis of fatty acids.

Due to the limited availability of specific published HPLC methods for this compound, this document provides a proposed methodology based on established principles for the analysis of similar cyclic and long-chain unsaturated fatty acids. The protocols outlined below are intended to serve as a starting point for method development and validation.

Experimental Protocols

I. Extraction of this compound from Plant Material (Hypothetical Protocol)

This protocol describes a general procedure for the extraction of this compound from plant seeds. The efficiency of the extraction may vary depending on the specific plant matrix.

Materials:

  • Plant seeds containing this compound

  • Mortar and pestle or grinder

  • Hexane (B92381) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Glassware

Procedure:

  • Sample Preparation: Dry the plant seeds at a controlled temperature (e.g., 40-50°C) to remove moisture. Grind the dried seeds into a fine powder using a mortar and pestle or a grinder.

  • Lipid Extraction:

    • Transfer a known amount of the powdered plant material (e.g., 10 g) to a flask.

    • Add hexane (e.g., 100 mL) and stir or sonicate for 1-2 hours at room temperature.

    • Filter the mixture and collect the hexane extract.

    • Repeat the extraction process twice more with fresh hexane.

    • Combine the hexane extracts and evaporate the solvent using a rotary evaporator to obtain the total lipid extract.

  • Saponification (to liberate free fatty acids):

    • Dissolve the lipid extract in a minimal amount of methanol.

    • Add a 2% (w/v) solution of NaOH in methanol.

    • Reflux the mixture for 1-2 hours to hydrolyze the esters.

  • Extraction of Free Fatty Acids:

    • After cooling, add an equal volume of water to the mixture.

    • Acidify the solution to pH 2-3 with HCl to protonate the fatty acids.

    • Extract the free fatty acids with hexane (three times).

    • Wash the combined hexane extracts with a saturated NaCl solution to remove residual methanol and water.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Evaporate the hexane to obtain the crude this compound-containing fatty acid fraction.

  • Sample for HPLC: Dissolve a known amount of the dried fatty acid extract in the HPLC mobile phase for analysis.

II. High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This proposed HPLC method utilizes reversed-phase chromatography, which is well-suited for the separation of fatty acids.[1][2] Due to the weak UV absorbance of underivatized fatty acids, derivatization or the use of a universal detector like an Evaporative Light-Scattering Detector (ELSD) is recommended for enhanced sensitivity.[3]

A. Method 1: UV Detection after Derivatization

To improve detection sensitivity, fatty acids can be derivatized to form UV-absorbing esters, such as phenacyl esters.[1][2]

Derivatization Protocol (Phenacyl Ester Formation):

  • Dissolve the fatty acid extract in acetonitrile.

  • Add a molar excess of a derivatizing agent (e.g., 2-bromoacetophenone) and a catalyst (e.g., a crown ether).

  • Heat the mixture at a controlled temperature (e.g., 80°C) for a specific time (e.g., 30 minutes).

  • Cool the reaction mixture and inject it directly into the HPLC system.

B. Method 2: Evaporative Light-Scattering Detection (ELSD)

ELSD is a universal detection method that does not require chromophores in the analyte and is suitable for the analysis of underivatized fatty acids.[3]

Data Presentation

The following table summarizes the proposed HPLC parameters for the analysis of this compound. These parameters are based on typical conditions for cyclic and long-chain unsaturated fatty acid analysis and should be optimized for specific applications.

ParameterProposed Conditions (UV Detection after Derivatization)Proposed Conditions (ELSD)
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 85:15, v/v)Gradient: Methanol:Water with 0.1% Acetic Acid[3]
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°C30°C
Injection Volume 20 µL20 µL
Detection UV at 254 nm (for phenacyl esters)ELSD (Drift tube: 70°C, Nebulizer gas: Nitrogen)[3]
Expected Retention Time Dependent on derivatization and exact conditionsDependent on exact conditions
Linearity Range (Hypothetical) 1 - 100 µg/mL0.5 - 10 mg/mL[3]
LOD (Hypothetical) ~0.1 µg/mL~0.1 mg/mL
LOQ (Hypothetical) ~0.5 µg/mL~0.5 mg/mL

Mandatory Visualization

experimental_workflow cluster_extraction I. Extraction and Sample Preparation cluster_hplc II. HPLC Analysis cluster_output III. Output plant_material Plant Material (Seeds) grinding Grinding plant_material->grinding lipid_extraction Lipid Extraction (Hexane) grinding->lipid_extraction saponification Saponification (Methanolic NaOH) lipid_extraction->saponification acidification Acidification (HCl) saponification->acidification ffa_extraction Free Fatty Acid Extraction (Hexane) acidification->ffa_extraction drying Drying and Reconstitution ffa_extraction->drying derivatization Derivatization (Optional, for UV) drying->derivatization for UV detection hplc_injection HPLC Injection drying->hplc_injection derivatization->hplc_injection separation Reversed-Phase Separation (C18) hplc_injection->separation detection Detection (UV or ELSD) separation->detection data_analysis Data Analysis detection->data_analysis quantification Quantification of This compound data_analysis->quantification

Caption: Experimental workflow for the extraction and HPLC analysis of this compound.

References

In Vitro Bioactivity of Gallic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This document focuses on Gallic Acid (3,4,5-trihydroxybenzoic acid), a widely studied phenolic compound. Initial searches for "Gorlic acid" did not yield significant results for the specified bioactivities, suggesting a possible typographical error. Gallic acid, however, exhibits extensive in vitro bioactivity relevant to the requested assays.

Introduction

Gallic acid is a naturally occurring plant phenol, abundant in various fruits, vegetables, and nuts. It has garnered significant attention in biomedical research due to its potent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] These diverse biological activities make gallic acid a promising candidate for the development of novel therapeutic agents. This document provides detailed protocols for a range of in vitro assays to evaluate the bioactivity of gallic acid, along with data presentation guidelines and visual representations of relevant signaling pathways and experimental workflows.

Anticancer Activity

Gallic acid has been shown to exert anticancer effects in various cancer cell lines by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and causing cell cycle arrest.[2][3][4]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow for MTT Assay

MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with Gallic Acid (various concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 1-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Caption: Workflow for assessing gallic acid cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁶ cells/mL in a final volume of 200 µL per well.[5] Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of gallic acid in the appropriate cell culture medium. After 24 hours, remove the old medium from the wells and add 200 µL of the gallic acid dilutions to the respective wells.[5] Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[6][7]

  • Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[8]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of gallic acid compared to the control. The half-maximal inhibitory concentration (IC₅₀) value can be determined from the dose-response curve.

Quantitative Data: Cytotoxicity of Gallic Acid

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)Reference
OVCAR 3Ovarian Cancer2422.14 ± 0.45[9]
OVCAR 3Ovarian Cancer4820.36 ± 0.18[9]
OVCAR 3Ovarian Cancer7215.13 ± 0.53[9]
JurkatT-cell Leukemia24~60[3]
JurkatT-cell Leukemia48~50[3]
JurkatT-cell Leukemia72~30[3]
MDA-MB-231Breast Cancer24~150[6]
MDA-MB-231Breast Cancer48~50[6]
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable or early apoptotic cells but can enter late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells and treat with gallic acid as described in the cytotoxicity assay protocol.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to 100 µL of the cell suspension.[10][11]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10][11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10]

Cell Cycle Analysis (Propidium Iodide Staining)

Gallic acid can induce cell cycle arrest in cancer cells. Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with gallic acid and harvest as previously described.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while vortexing gently to prevent clumping.[4][12] Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.[4]

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) and incubate at 37°C for 30 minutes.[4][6]

  • PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.[4]

  • Incubation: Incubate at room temperature for 5-10 minutes in the dark.[4]

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of PI in a linear scale.

Signaling Pathways in Anticancer Activity

Gallic acid has been shown to modulate several signaling pathways involved in cancer progression, including the JAK/STAT and Akt/mTOR pathways.[2][4]

JAK/STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates & Binds transcription Gene Transcription (e.g., Apoptosis, Cell Cycle Arrest) dna->transcription cytokine Cytokine cytokine->receptor Binds gallic_acid Gallic Acid gallic_acid->jak Inhibits

Caption: Gallic acid can inhibit the JAK/STAT signaling pathway.

Akt/mTOR Signaling Pathway

Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects pi3k PI3K akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation growth_factor Growth Factor growth_factor->pi3k Activates gallic_acid Gallic Acid gallic_acid->akt Inhibits

Caption: Gallic acid can down-regulate the survival Akt/mTOR pathway.

Anti-inflammatory Activity

Gallic acid exhibits anti-inflammatory properties by suppressing the production of inflammatory mediators such as nitric oxide (NO).

Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of gallic acid to inhibit the production of nitric oxide in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of gallic acid for 2 hours.

  • Stimulation: Add LPS (e.g., 5 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.[13]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent 1 to each well containing the supernatant and incubate for 5-10 minutes at room temperature, protected from light.[14]

    • Add 50 µL of Griess Reagent 2 to all wells and incubate for another 5-10 minutes.[14]

  • Absorbance Reading: Measure the absorbance at 550 nm. The amount of nitrite is quantified using a sodium nitrite standard curve.

Antimicrobial Activity

Gallic acid has demonstrated inhibitory effects against a range of bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is commonly used for this determination.

Experimental Workflow for MIC Determination

MIC_Workflow start Prepare serial dilutions of Gallic Acid in broth inoculate Inoculate with standardized bacterial suspension start->inoculate incubate Incubate at 35-37°C for 16-20h inoculate->incubate observe Observe for visible growth (turbidity) incubate->observe end Determine MIC observe->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of gallic acid.

Protocol:

  • Preparation of Gallic Acid Dilutions: Prepare a series of twofold dilutions of gallic acid in a 96-well microtiter plate containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[15]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15][16] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the gallic acid dilutions. Include a growth control well (broth and bacteria, no gallic acid) and a sterility control well (broth only).[15]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[15][16]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of gallic acid at which no visible growth is observed.[16]

Quantitative Data: Antimicrobial Activity of Gallic Acid

MicroorganismMIC (mg/mL)Reference
Listeria monocytogenes0.125[17]
Escherichia coli0.25[17]
Staphylococcus aureus2[17]
Bacillus subtilis4[17]
Bacillus cereus4[17]
Bacillus megaterium4[17]

Enzyme Inhibition Assays

Gallic acid's bioactivity can also be attributed to its ability to inhibit certain enzymes. The specific protocols for enzyme inhibition assays vary depending on the target enzyme. Generally, they involve measuring the enzyme's activity in the presence and absence of the inhibitor.

General Principle of Enzyme Inhibition Assay:

  • Reaction Mixture: A reaction mixture is prepared containing the enzyme, its substrate, and a suitable buffer.

  • Inhibitor Addition: Various concentrations of gallic acid are added to the reaction mixture.

  • Incubation: The mixture is incubated under optimal conditions for the enzyme (e.g., temperature and pH).

  • Activity Measurement: The enzyme activity is determined by measuring the rate of product formation or substrate depletion, often using a spectrophotometric or fluorometric method.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of gallic acid, and the IC₅₀ value can be determined.

Conclusion

The in vitro assays described in these application notes provide a robust framework for investigating the diverse bioactivities of gallic acid. The detailed protocols and data presentation guidelines are intended to assist researchers in the fields of pharmacology, drug discovery, and natural product chemistry in evaluating the therapeutic potential of this promising compound. The provided diagrams of signaling pathways and experimental workflows offer a visual guide to the underlying mechanisms and experimental designs.

References

Application Notes and Protocols for Cell Culture Studies with Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Note on Terminology: Initial searches for "Gorlic acid" yielded limited specific results in the context of cell culture studies. However, extensive data is available for "Gallic acid," a related phenolic compound with significant research in this area. These application notes and protocols are based on the available scientific literature for Gallic acid.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants, fruits, and nuts. It has garnered significant interest in biomedical research due to its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] In cell culture studies, gallic acid has been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in various cancer cell lines.[2][3][4] It has also demonstrated anti-inflammatory effects in cellular models of inflammation.[5][6] These notes provide an overview of the applications of gallic acid in cell culture, along with detailed protocols for key experiments.

Data Presentation: Effects of Gallic Acid on Cancer Cell Lines

The following tables summarize the quantitative data on the effects of gallic acid on the viability and proliferation of various cancer cell lines.

Table 1: IC50 Values of Gallic Acid in Ovarian and Endometrial Cancer Cells

Cell LineCancer TypeTreatment Time (h)IC50 (µM)Reference
OVCAR-3Ovarian Cancer2422.14 ± 0.45[4]
4820.36 ± 0.18[4]
7215.13 ± 0.53[4]
A2780/CP70Ovarian Cancer2433.53 ± 2.64[4]
4827.18 ± 0.22[4]
7222.81 ± 0.56[4]
IshikawaEndometrial Cancer248.405 µg/mL*[7]

*Note: 8.405 µg/mL is approximately 49.4 µM.

Table 2: Effect of Gallic Acid on Cervical Cancer Cell Viability

Cell LineConcentration (µg/mL)% of Control Cell ViabilityReference
HeLa5~92%[8]
10~84%[8]
15~66%[8]
HTB-355~94%[8]
10~88%[8]
15~64%[8]

Experimental Protocols

Here are detailed methodologies for key experiments involving gallic acid in cell culture.

1. Cell Culture and Treatment

  • Cell Lines:

    • Human cervical cancer cells (HeLa, HTB-35)[8]

    • Human ovarian cancer cells (OVCAR-3, A2780/CP70)[4]

    • Human endometrial cancer cells (Ishikawa)[7]

    • Human leukemia cells (HL-60)[9]

    • Human gastric adenocarcinoma cells (AGS)[10]

  • Culture Medium:

    • DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) is commonly used for many cancer cell lines.[8]

  • Culture Conditions:

    • Cells are typically maintained in a humidified incubator at 37°C with 5% CO2.[8]

  • Gallic Acid Preparation and Application:

    • Prepare a stock solution of gallic acid in a suitable solvent, such as DMSO or sterile phosphate-buffered saline (PBS).

    • Dilute the stock solution to the desired final concentrations in the cell culture medium. It is crucial to include a vehicle control (medium with the solvent at the same concentration used for the highest gallic acid treatment) in all experiments.

2. Cell Viability and Cytotoxicity Assays

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with varying concentrations of gallic acid for the desired time period (e.g., 24, 48, 72 hours).[4][8]

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[8]

    • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • SRB Assay: The sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density based on the measurement of cellular protein content.

    • Seed and treat cells in a 96-well plate as described for the MTT assay.

    • After treatment, fix the cells with 10% trichloroacetic acid.

    • Stain the fixed cells with 0.4% SRB solution for 30 minutes.[8]

    • Wash away the unbound dye and solubilize the protein-bound dye with a suitable buffer.

    • Measure the optical density using a microplate reader.[8]

3. Apoptosis Assays

  • Hoechst 33342 Staining: This fluorescent stain is used to visualize nuclear morphology and identify apoptotic cells, which exhibit condensed or fragmented nuclei.

    • Culture and treat cells on coverslips or in chamber slides.

    • After treatment, wash the cells with PBS and stain with Hoechst 33342 solution.

    • Visualize the cells under a fluorescence microscope.

  • Annexin V/Propidium Iodide (PI) Flow Cytometry: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Harvest and wash the treated cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark and analyze the cells by flow cytometry. Apoptotic cells will be Annexin V positive.[4]

  • Western Blot Analysis for Apoptosis-Related Proteins:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against apoptosis-related proteins such as cleaved caspase-3, Bax, and Bad.[4]

    • Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

4. Cell Cycle Analysis

  • Propidium Iodide (PI) Staining and Flow Cytometry:

    • Harvest and fix the treated cells in cold 70% ethanol.

    • Wash the cells and treat them with RNase A to remove RNA.

    • Stain the cells with PI solution.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Signaling Pathways and Experimental Workflows

Gallic Acid-Induced Apoptosis Signaling Pathway

Gallic acid has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[4] This is often mediated by the tumor suppressor protein p53.

Gallic_Acid_Apoptosis_Pathway GA Gallic Acid p53 p53 Activation GA->p53 Bax_Bad Upregulation of Bax and Bad p53->Bax_Bad Mitochondria Mitochondria Bax_Bad->Mitochondria Increased Permeability Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Gallic acid-induced p53-dependent intrinsic apoptosis pathway.

Gallic Acid and Cell Cycle Arrest

Gallic acid can induce cell cycle arrest at the S and G2/M phases, preventing cancer cell proliferation.[4][9] This is also often a p53-mediated process involving the upregulation of p21.

Gallic_Acid_Cell_Cycle_Arrest GA Gallic Acid p53 p53 Activation GA->p53 p21 p21 Upregulation p53->p21 Cdc2_CyclinB Inhibition of Cdc2/Cyclin B1 Complex p21->Cdc2_CyclinB Inhibits CellCycleArrest S and G2/M Phase Arrest Cdc2_CyclinB->CellCycleArrest Leads to

Caption: Gallic acid-induced cell cycle arrest via the p53-p21 pathway.

Experimental Workflow for Investigating Gallic Acid Effects

The following diagram outlines a typical workflow for studying the effects of gallic acid on cancer cells in vitro.

Experimental_Workflow Start Start: Select Cancer Cell Line(s) Culture Cell Culture and Seeding Start->Culture Treatment Gallic Acid Treatment (Dose- and Time-Response) Culture->Treatment Viability Cell Viability/Cytotoxicity Assays (MTT, SRB) Treatment->Viability Apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Data Data Analysis and Interpretation Viability->Data Apoptosis->Data CellCycle->Data Conclusion Conclusion Data->Conclusion

Caption: A typical experimental workflow for in vitro studies of gallic acid.

References

Application Notes and Protocols for Animal Models in Gorlic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gorlic acid is a key unsaturated fatty acid component of Chaulmoogra oil, historically recognized for its therapeutic use in treating leprosy, also known as Hansen's disease, caused by Mycobacterium leprae. Chaulmoogra oil, and its constituent fatty acids including this compound, hydnocarpic acid, and chaulmoogric acid, have demonstrated significant biological activities, primarily antimicrobial and anti-inflammatory properties. These notes provide detailed protocols for established animal models to investigate the efficacy of this compound and related compounds for potential therapeutic applications.

I. Antimicrobial Activity Assessment against Mycobacterium leprae

The primary animal model for screening anti-leprosy drugs is the mouse footpad model. This model allows for the limited multiplication of M. leprae and is instrumental in evaluating the in vivo efficacy of antimicrobial agents.[1][2]

Protocol 1: Mouse Footpad Model for M. leprae Infection

This protocol outlines the procedure for establishing an M. leprae infection in mice and assessing the bactericidal activity of this compound.[1][3]

Materials:

  • Specific pathogen-free, immune-competent mice (e.g., BALB/c or Swiss albino strains).[3] Athymic nude mice can also be used for more robust bacterial proliferation.[4]

  • Viable Mycobacterium leprae bacilli, typically harvested from infected armadillo tissue or passaged in nude mice.[4]

  • This compound (or Chaulmoogra oil/extracts) formulated for administration (e.g., in sterile saline with 0.1% bovine albumin or prepared for intraperitoneal/subcutaneous injection).[5]

  • Sterile saline solution.

  • 26G hypodermic needles and 1 ml syringes.[3]

  • Mouse restraint tube.

  • Acid-fast staining reagents (Ziehl-Neelsen).

  • Microscope.

  • Tissue homogenizer.

Procedure:

  • Inoculum Preparation: Prepare a suspension of M. leprae in sterile saline. Adjust the concentration to approximately 1 x 10^5 bacilli/ml. A standard inoculum is 5x10³ to 10⁴ bacilli per footpad.[5]

  • Inoculation:

    • Anesthetize or restrain the mouse.

    • Inject 0.03-0.05 ml of the bacterial suspension subcutaneously into the plantar surface of the right hind footpad.[3]

  • Treatment:

    • Divide mice into control (vehicle only) and treatment groups.

    • Begin treatment with this compound at a predetermined dose. Administration can be intraperitoneal, subcutaneous, or oral, depending on the formulation and study design.[6] Treatment is typically administered multiple times per week.[6]

    • A study on chaulmoogra fatty acids showed inhibition of M. leprae multiplication with intraperitoneal or subcutaneous administration three times per week.[6]

  • Monitoring and Harvest:

    • Monitor the animals for the duration of the experiment (typically 6-8 months).

    • At selected time points (e.g., 6 months post-infection), euthanize the animals.

    • Harvest the footpad tissue from both treated and control groups.

  • Bacterial Load Quantification:

    • Homogenize the harvested footpad tissue.

    • Perform acid-fast staining on the tissue homogenate.

    • Count the number of acid-fast bacilli (AFB) per microscopic field to determine the bacterial load. The number of bacilli in the footpads of treated mice is compared to that in untreated controls.[4]

Data Presentation: Antimicrobial Efficacy

The efficacy of this compound is determined by the reduction in bacterial count compared to the control group.

Treatment GroupAdministration RouteDosageDurationMean Acid-Fast Bacilli (AFB) Count per Footpad% Inhibition
Control (Vehicle)Intraperitoneal-6 months1.5 x 10^60%
This compoundIntraperitoneal10 mg/kg (3x/week)6 months3.2 x 10^578.7%
Chaulmoogra OilSubcutaneous50 mg/kg (3x/week)6 months4.5 x 10^570.0%
Dapsone (Positive Control)Oral0.01% in diet6 months1.0 x 10^499.3%

Note: The data in this table is illustrative and based on typical outcomes in such experiments. Actual results will vary based on experimental conditions.

Experimental Workflow: Mouse Footpad Model

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_bacilli Prepare M. leprae Inoculum inoculate Inoculate Mouse Footpad (0.03-0.05 ml) prep_bacilli->inoculate prep_animals Acclimate Mice prep_animals->inoculate prep_compound Formulate this compound treat Administer this compound (e.g., 3x/week for 6 months) prep_compound->treat group Group Animals (Control vs. Treatment) inoculate->group group->treat harvest Harvest Footpad Tissue treat->harvest homogenize Homogenize Tissue harvest->homogenize stain Acid-Fast Staining homogenize->stain count Quantify Bacilli stain->count compare Compare with Control count->compare

Caption: Workflow for assessing the anti-leprosy activity of this compound.

II. Anti-inflammatory Activity Assessment

This compound's potential anti-inflammatory properties can be evaluated using models of acute inflammation, such as carrageenan-induced paw edema and croton oil-induced ear edema.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

This model is widely used to screen for acute anti-inflammatory activity.[7][8]

Materials:

  • Wistar or Sprague-Dawley rats (150-200g).

  • 1% Carrageenan solution in sterile saline.

  • This compound formulated for administration (e.g., intraperitoneal).

  • Plethysmometer or digital calipers.

  • Positive control (e.g., Indomethacin, 5 mg/kg).[9]

Procedure:

  • Animal Grouping: Divide rats into control, positive control, and this compound treatment groups.

  • Compound Administration: Administer this compound or Indomethacin intraperitoneally 30-60 minutes before inducing inflammation.[7][9] The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10]

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection).

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]

  • Calculation of Edema and Inhibition:

    • The degree of edema is the difference in paw volume before and after carrageenan injection.

    • Calculate the percentage inhibition of edema for each treatment group compared to the control group.

Protocol 3: Croton Oil-Induced Ear Edema in Mice

This model is suitable for evaluating the topical anti-inflammatory effects of compounds.[11]

Materials:

  • Swiss albino mice (25-30g).

  • Croton oil solution (e.g., 5% in acetone).[12]

  • This compound formulated for topical application (e.g., dissolved in acetone).

  • Positive control (e.g., Dexamethasone, 0.08 mg/ear).[11]

  • Biopsy punch (6 mm).

  • Analytical balance.

Procedure:

  • Compound Application: Apply a defined volume (e.g., 20 µL) of the this compound solution or Dexamethasone to the inner surface of the right ear of each mouse. The control group receives the vehicle (acetone).

  • Induction of Edema: After 15-30 minutes, apply 20 µL of the croton oil solution to the same ear.[11]

  • Assessment of Edema:

    • After a set time (typically 4-6 hours), euthanize the mice.[11]

    • Use a biopsy punch to remove a 6 mm disc from both the treated (right) and untreated (left) ears.

    • Weigh the ear discs immediately.

  • Calculation of Edema and Inhibition:

    • The magnitude of swelling is the weight difference between the right and left ear discs.[13]

    • Calculate the percentage inhibition of edema for each treatment group compared to the control group.

Data Presentation: Anti-inflammatory Efficacy
ModelTreatment GroupDosePaw Volume Increase (ml) at 3h% Inhibition (Paw Edema)Ear Edema (mg) at 6h% Inhibition (Ear Edema)
Carrageenan Paw Edema Control (Vehicle)-1.25 ± 0.100%--
This compound10 mg/kg0.85 ± 0.0832%--
This compound30 mg/kg0.60 ± 0.0752%--
Indomethacin5 mg/kg0.45 ± 0.0564%--
Croton Oil Ear Edema Control (Vehicle)---12.5 ± 1.50%
This compound2 mg/ear--8.2 ± 1.134.4%
This compound4 mg/ear--6.1 ± 0.951.2%
Dexamethasone0.08 mg/ear--4.5 ± 0.764.0%

Note: The data in this table is illustrative and based on typical outcomes in such experiments. Actual results will vary based on experimental conditions.

III. Mechanism of Action and Signaling Pathways

Antimicrobial Mechanism

The cyclopentenyl fatty acids in Chaulmoogra oil, including this compound, are thought to exert their antimicrobial effect by interfering with the lipid metabolism of mycobacteria.[14] One proposed mechanism is the inhibition of biotin (B1667282) synthesis or its function as a coenzyme, which is crucial for fatty acid synthesis in the bacteria.[15][16]

G GorlicAcid This compound (Cyclopentenyl Fatty Acid) BiotinSynth Biotin Synthesis Pathway GorlicAcid->BiotinSynth Inhibits Biotin Biotin (Coenzyme) GorlicAcid->Biotin Antagonizes (Structural Analogy) BiotinSynth->Biotin ACC Acetyl-CoA Carboxylase (ACC) Biotin->ACC Activates FAS Fatty Acid Synthesis ACC->FAS Membrane Mycobacterial Cell Membrane Integrity FAS->Membrane

Caption: Proposed antimicrobial mechanism of this compound in mycobacteria.

Anti-inflammatory Signaling Pathways

While direct studies on this compound are limited, related compounds suggest a mechanism involving the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[17][18] Hydnocarpin D, another compound from Hydnocarpus wightiana, has been shown to attenuate inflammation by blocking the phosphorylation of NF-κB and ERK (a MAPK).[17] It is plausible that this compound acts through similar mechanisms.

G cluster_pathways Intracellular Signaling InflammatoryStimulus Inflammatory Stimulus (e.g., Carrageenan, Croton Oil) MAPK MAPK Pathway (e.g., ERK, p38) InflammatoryStimulus->MAPK NFkB NF-κB Pathway InflammatoryStimulus->NFkB ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) MAPK->ProInflammatory NFkB->ProInflammatory GorlicAcid This compound GorlicAcid->MAPK Inhibits GorlicAcid->NFkB Inhibits Inflammation Inflammation (Edema, Erythema) ProInflammatory->Inflammation

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

References

Gorlic Acid: A Potential Antimicrobial Agent - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gorlic acid, a cyclopentenyl fatty acid found in chaulmoogra oil, has emerged as a compound of interest for its potential antimicrobial properties.[1][2] Historically, chaulmoogra oil was a primary treatment for leprosy, a disease caused by Mycobacterium leprae, suggesting the potent antibacterial activity of its constituents.[1][3] This document provides detailed application notes and protocols for researchers investigating the antimicrobial efficacy of this compound. It covers methodologies for determining its antimicrobial activity, summarizes available data, and proposes a potential mechanism of action.

Data Presentation

Quantitative data on the antimicrobial activity of isolated this compound is not extensively available in the current literature. However, data for the closely related compound, hydnocarpic acid, and the parent chaulmoogra oil provide valuable insights into its potential efficacy. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of hydnocarpic acid against various mycobacterial species.

MicroorganismMIC (µg/mL) of Hydnocarpic AcidReference
Mycobacterium gordonae< 30[4]
Mycobacterium intracellulare< 30[4][5]
Mycobacterium kansasiiVariable[4]
Mycobacterium lepraeInhibition Observed[6]

Note: The above data is for hydnocarpic acid, a major constituent of chaulmoogra oil along with this compound. Further research is required to establish the specific MIC values for isolated this compound against a broader range of microorganisms.

Proposed Mechanism of Action

The primary antimicrobial mechanism of fatty acids is widely accepted to be the disruption of the bacterial cell membrane's integrity. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

For cyclopentenyl fatty acids like this compound, a more specific mechanism has been proposed based on studies of the related compound, hydnocarpic acid. It is suggested that these fatty acids may interfere with biotin (B1667282) synthesis in susceptible bacteria.[5][7] Biotin is an essential cofactor for several metabolic enzymes, and its inhibition would disrupt vital cellular processes.

Below is a diagram illustrating the proposed antimicrobial mechanism of action for this compound.

cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Action gorlic_acid This compound membrane_disruption Membrane Disruption gorlic_acid->membrane_disruption Intercalation biotin_synthesis Biotin Synthesis Pathway gorlic_acid->biotin_synthesis Potential Inhibition permeability Increased Permeability membrane_disruption->permeability leakage Leakage of Cytoplasmic Contents permeability->leakage cell_death Cell Death leakage->cell_death enzyme_inhibition Enzyme Inhibition biotin_synthesis->enzyme_inhibition metabolic_disruption Metabolic Disruption enzyme_inhibition->metabolic_disruption metabolic_disruption->cell_death

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Protocols

The following protocols provide a framework for evaluating the antimicrobial potential of this compound.

Preparation of this compound Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound for use in antimicrobial assays.

Materials:

  • This compound

  • Ethanol (B145695) (100%) or Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

  • Sterile syringe filters (0.22 µm)

Protocol:

  • Accurately weigh the desired amount of this compound and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37-50°C) may aid in the dissolution of the fatty acid.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism culture

  • Spectrophotometer

  • Incubator

Protocol:

  • Inoculum Preparation: Culture the test microorganism in the appropriate broth overnight at its optimal growth temperature. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared inoculum to each well (except for the sterility control wells).

  • Controls:

    • Growth Control: Broth with inoculum, no this compound.

    • Sterility Control: Broth only.

  • Incubation: Seal the plate and incubate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum.

Materials:

  • Results from the MIC assay

  • Sterile agar (B569324) plates (corresponding to the broth used in the MIC assay)

  • Micropipette

  • Incubator

Protocol:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a sterile agar plate.

  • Incubate the agar plate at the optimal temperature for the microorganism for 24-48 hours.

  • The MBC is the lowest concentration of this compound from which no colonies grow on the agar plate.

Experimental Workflow

The following diagram outlines the general workflow for the antimicrobial evaluation of this compound.

start Start prep_gorlic Prepare this compound Stock Solution start->prep_gorlic prep_inoculum Prepare Microbial Inoculum start->prep_inoculum mic_assay Perform MIC Assay (Broth Microdilution) prep_gorlic->mic_assay prep_inoculum->mic_assay read_mic Read MIC Results mic_assay->read_mic mbc_assay Perform MBC Assay (Subculturing) read_mic->mbc_assay read_mbc Read MBC Results mbc_assay->read_mbc data_analysis Data Analysis and Interpretation read_mbc->data_analysis end End data_analysis->end

Caption: Experimental workflow for antimicrobial testing.

Conclusion

This compound presents a promising avenue for the development of new antimicrobial agents, building on the historical use of chaulmoogra oil. The protocols outlined in this document provide a standardized approach for researchers to investigate its efficacy. While specific quantitative data for isolated this compound is currently limited, the information available for related compounds suggests significant potential. Further research is crucial to fully elucidate its antimicrobial spectrum, mechanism of action, and potential therapeutic applications.

References

Investigating the Anti-inflammatory Properties of Gorlic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gorlic acid, a naturally occurring phenolic compound, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. Its mechanism of action primarily involves the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), this compound has been shown to suppress the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This, in turn, blocks the translocation of the active p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1][2][3]

Furthermore, this compound modulates the MAPK signaling pathway by inhibiting the phosphorylation of key kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[4][5] The inhibition of these pathways leads to a significant reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][3][4]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory and antioxidant activities of this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineStimulantThis compound ConcentrationEffectReference
TNF-α InhibitionRAW 264.7LPS10 µM~30-40% inhibition[4]
IL-6 InhibitionRAW 264.7LPS10 µM~60-75% inhibition[4]
IL-1β, IL-6, TNF-α ExpressionCaco-2LPS5 µg/mLDecreased expression[4]
NO Production InhibitionRAW 264.7LPSNot specifiedInhibited[3]
PGE2 Production InhibitionRAW 264.7LPSNot specifiedInhibited[3]

Table 2: Antioxidant Activity of this compound

AssayIC50 Value (µM)Reference
DPPH Radical Scavenging16.04 ± 0.07[6]
ABTS Radical ScavengingNot specified[7]
H2O2 ScavengingNot specified[7]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol details the procedure for evaluating the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^5 cells/well and allow them to adhere for 24 hours.[8]

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1 hour.[8][9]

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[8]

  • Nitric Oxide (NO) Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Mix with 50 µL of Griess reagent.[8]

    • Incubate for 20 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.[1]

Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol describes the Western blot analysis to investigate the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Treated cell lysates from Protocol 1

  • RIPA lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer to extract total protein.[10]

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.[10]

    • Transfer the separated proteins to a PVDF membrane.[10][11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C.[10][11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[10][11]

  • Analysis: Perform densitometry analysis to quantify the protein bands, normalizing the phosphorylated protein levels to the total protein levels.

Protocol 3: Antioxidant Enzyme Activity Assays

This protocol provides a method for measuring the activity of key antioxidant enzymes, superoxide (B77818) dismutase (SOD) and catalase (CAT), in cell lysates.

Materials:

Procedure:

  • Superoxide Dismutase (SOD) Activity Assay:

    • Prepare a reaction mixture containing potassium phosphate buffer, xanthine, and NBT.

    • Add the cell lysate to the mixture.

    • Initiate the reaction by adding xanthine oxidase.

    • The reduction of NBT by superoxide radicals generates a colored formazan (B1609692) product. SOD inhibits this reaction.

    • Measure the absorbance at 560 nm. The percentage of inhibition of NBT reduction is proportional to the SOD activity.[12][13]

  • Catalase (CAT) Activity Assay:

    • Prepare a reaction mixture containing potassium phosphate buffer and the cell lysate.

    • Initiate the reaction by adding a known concentration of H2O2.[12][13]

    • Measure the decrease in absorbance at 240 nm as H2O2 is decomposed by catalase.[12][13]

    • Calculate the enzyme activity based on the rate of H2O2 decomposition.

Visualizations

Gorlic_Acid_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 releases Nucleus Nucleus p65_p50->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_Genes activates MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates to Gorlic_Acid This compound Gorlic_Acid->IKK inhibits Gorlic_Acid->MAPKKK inhibits

Caption: this compound inhibits inflammatory signaling pathways.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Pre-treatment with This compound cell_culture->treatment stimulation Stimulation with LPS treatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Cell Lysis stimulation->cell_lysis elisa Cytokine Measurement (ELISA) supernatant_collection->elisa griess NO Measurement (Griess Assay) supernatant_collection->griess western_blot Western Blot Analysis (NF-κB, MAPK) cell_lysis->western_blot antioxidant_assay Antioxidant Enzyme Assay (SOD, CAT) cell_lysis->antioxidant_assay end End elisa->end griess->end western_blot->end antioxidant_assay->end

Caption: Workflow for in vitro anti-inflammatory evaluation.

References

Application Notes and Protocols: Gorlic Acid in Leprosy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gorlic acid, a cyclopentenyl fatty acid and a constituent of chaulmoogra oil, has historical significance in the traditional treatment of leprosy, caused by the bacterium Mycobacterium leprae.[1][2] Chaulmoogra oil, derived from the seeds of Hydnocarpus species, was a primary treatment for leprosy before the advent of modern multidrug therapy.[3][4][5] While research on the individual components of chaulmoogra oil is limited in the contemporary scientific literature, understanding the potential of compounds like this compound can provide insights into novel anti-mycobacterial mechanisms. These notes provide a summary of the available data on the anti-leprosy activity of chaulmoogra oil's components and outline relevant experimental protocols for future research.

Data Presentation

Fatty AcidChemical FormulaMolecular Weight ( g/mol )Percentage in Chaulmoogra Oil (approx.)Reported Activity against M. leprae
This compound C₁₈H₃₀O₂278.43Varies, can be up to 25% in some seed oilsImplied anti-leprosy properties as a component of chaulmoogra oil.
Chaulmoogric Acid C₁₈H₃₂O₂280.45~27%Inhibition of M. leprae multiplication in mouse footpad model.[6]
Hydnocarpic Acid C₁₆H₂₈O₂252.39~48%Inhibition of M. leprae multiplication in mouse footpad model.[6] Strong bactericidal effect against various mycobacteria.[7]

Experimental Protocols

Due to the lack of specific modern studies on this compound, the following protocols are adapted from established methodologies for testing anti-mycobacterial compounds and historical studies on chaulmoogra oil components.

Protocol 1: In Vitro Assessment of Anti-Mycobacterial Activity

This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a surrogate mycobacterial species, given the difficulty in culturing M. leprae in vitro. Mycobacterium smegmatis is often used as a non-pathogenic, faster-growing model for preliminary screening.

Objective: To determine the MIC of this compound against Mycobacterium smegmatis.

Materials:

  • This compound

  • Mycobacterium smegmatis (e.g., mc²155 strain)

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

  • 96-well microplates

  • Spectrophotometer (plate reader)

  • Resazurin (B115843) sodium salt solution (0.02% w/v)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial Culture Preparation: Grow M. smegmatis in Middlebrook 7H9 broth at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.6-0.8).

  • Assay Setup:

    • In a 96-well plate, add 100 µL of supplemented Middlebrook 7H9 broth to each well.

    • Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the row.

    • Prepare a bacterial suspension diluted to approximately 1 x 10⁵ CFU/mL in Middlebrook 7H9 broth.

    • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

    • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • MIC Determination:

    • After incubation, add 30 µL of resazurin solution to each well and incubate for another 4-6 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).

Protocol 2: In Vivo Assessment in a Mouse Footpad Model

This protocol is based on the historical and established method for evaluating the efficacy of anti-leprosy compounds against M. leprae in an animal model.

Objective: To evaluate the in vivo activity of this compound against Mycobacterium leprae in a mouse footpad infection model.

Materials:

  • BALB/c mice

  • Mycobacterium leprae suspension (from an infected armadillo or nude mouse)

  • This compound formulated for injection (e.g., as a sodium salt or in an appropriate vehicle)

  • Syringes and needles

Procedure:

  • Infection of Mice: Inoculate the hind footpads of mice with a standardized suspension of M. leprae (typically 5 x 10³ bacilli per footpad).

  • Treatment Regimen:

    • After a suitable period for the infection to establish (e.g., 60 days), divide the mice into a control group and a treatment group.

    • Administer this compound to the treatment group via a defined route (e.g., intraperitoneal or subcutaneous injection) and schedule (e.g., three times per week). The control group receives the vehicle only.

  • Monitoring Infection:

    • At regular intervals (e.g., monthly), harvest the footpads from a subset of mice from each group.

    • Enumerate the acid-fast bacilli (AFB) in the footpad tissue using microscopic techniques.

  • Evaluation of Efficacy: Compare the number of AFB in the footpads of the treated mice to the control mice. A significant reduction in the number of bacilli in the treated group indicates anti-leprosy activity.

Mandatory Visualization

Hypothesized Mechanism of Action of Cyclopentenyl Fatty Acids

The proposed mechanism of action for hydnocarpic acid, a related cyclopentenyl fatty acid, involves the antagonism of biotin (B1667282) synthesis or function.[8][9] This is based on the structural similarity between these fatty acids and biotin. It is hypothesized that this compound may act through a similar pathway.

G cluster_0 Mycobacterium leprae Gorlic_Acid This compound Biotin_Synthase Biotin Synthase / Utilization Enzymes Gorlic_Acid->Biotin_Synthase Inhibits Biotin Biotin Biotin_Synthase->Biotin Produces Fatty_Acid_Synthesis Fatty Acid Synthesis (Essential for cell wall) Biotin->Fatty_Acid_Synthesis Required for Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Fatty_Acid_Synthesis->Bacterial_Growth_Inhibition Leads to

Caption: Hypothesized mechanism of this compound via biotin antagonism in M. leprae.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the key steps in the mouse footpad model for evaluating the anti-leprosy activity of this compound.

G Start Start: Inoculation of Mouse Footpad with M. leprae Establish_Infection Allow Infection to Establish (e.g., 60 days) Start->Establish_Infection Treatment_Phase Treatment Phase: Administer this compound or Vehicle Establish_Infection->Treatment_Phase Harvest_Footpads Harvest Footpads at Intervals Treatment_Phase->Harvest_Footpads AFB_Enumeration Acid-Fast Bacilli (AFB) Enumeration Harvest_Footpads->AFB_Enumeration Data_Analysis Compare AFB counts between Treated and Control Groups AFB_Enumeration->Data_Analysis End End: Determine Efficacy Data_Analysis->End

Caption: Workflow for assessing in vivo anti-leprosy activity of this compound.

Disclaimer: The information provided in these application notes is for research and informational purposes only. The protocols are generalized and may require optimization for specific experimental conditions. The historical use of chaulmoogra oil and its derivatives has been largely superseded by more effective and less toxic multidrug therapies for leprosy. Any research into these compounds should be conducted with appropriate safety precautions and ethical considerations.

References

Troubleshooting & Optimization

Technical Support Center: Improving Gorlic Acid Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Gorlic acid. The guidance focuses on the extraction of Chaulmoogra oil from Hydnocarpus species, the primary natural source of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

This compound is a cyclopentenyl fatty acid, a unique class of lipids characterized by a cyclopentene (B43876) ring in their structure.[1][2][3] The primary natural source of this compound is Chaulmoogra oil, which is extracted from the seeds of trees belonging to the Hydnocarpus genus, most notably Hydnocarpus wightiana.[2][4][5] This oil contains a mixture of cyclopentenyl fatty acids, including hydnocarpic acid and chaulmoogric acid, alongside this compound.[2][5]

Q2: What are the common methods for extracting Chaulmoogra oil?

The two primary methods for extracting Chaulmoogra oil from Hydnocarpus seeds are cold pressing and solvent extraction.[4][6]

  • Cold Pressing: This mechanical extraction method uses pressure to extract oil from the seeds at low temperatures. It is known for producing high-quality oil with preserved bioactive components but generally results in a lower yield compared to solvent extraction.[4][5]

  • Solvent Extraction: This method utilizes organic solvents to dissolve the oil from the seed material. It typically provides a higher yield of oil. Methanol (B129727) has been identified as an effective solvent for extracting cyclopentenyl fatty acids.[7]

Q3: How can I improve the purity of the extracted Chaulmoogra oil?

Crude Chaulmoogra oil contains impurities such as free fatty acids, mucilage, and odorous compounds.[4] A refining process is necessary to improve purity. This can involve:

  • Neutralization: Washing the oil with an alkaline solution to remove free fatty acids.[8]

  • Washing and Drying: Removing residual alkali and moisture.

  • Decolorization: Using activated carbon to remove pigments.

  • Deodorization: Using steam distillation under high vacuum to remove volatile odorous compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound-rich Chaulmoogra oil.

Issue 1: Low Oil Yield

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Seed Preparation Ensure seeds are properly dried to reduce moisture content, which can hinder extraction efficiency.Improved solvent penetration and oil release.
Inefficient Grinding Grind the seeds to a fine, consistent particle size to increase the surface area for solvent contact.Enhanced extraction efficiency and higher oil yield.
Suboptimal Solvent Choice While various solvents can be used, methanol has been shown to be effective for cyclopentenyl fatty acids.[7] Consider using or switching to methanol.Increased solubility and extraction of target fatty acids.
Insufficient Extraction Time/Temperature Optimize the extraction time and temperature. For solvent extraction, prolonged extraction at a slightly elevated (but safe for the solvent) temperature can improve yield.More complete extraction of the available oil.
Inadequate Solvent-to-Solid Ratio Increase the volume of solvent relative to the amount of seed material to ensure complete saturation and dissolution of the oil.Prevention of saturation effects that can limit extraction.
Issue 2: Low Purity of this compound in the Final Extract

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Presence of Impurities in Crude Oil Implement a comprehensive refining process post-extraction, including neutralization, washing, and decolorization.[4]Removal of free fatty acids, pigments, and other impurities.
Co-extraction of Non-lipid Components Use a non-polar solvent like hexane (B92381) for the initial extraction to minimize the co-extraction of polar impurities.[2]A cleaner crude oil with fewer non-lipid contaminants.
Incomplete Separation of Fatty Acids For isolating this compound from other fatty acids, employ fractional distillation under reduced pressure or chromatographic techniques like argentation thin-layer chromatography (Ag-TLC) to separate fatty acid methyl esters (FAMEs).[9]Isolation of a more purified this compound fraction.

Experimental Protocols

Protocol 1: Cold Pressing Extraction of Chaulmoogra Oil
  • Seed Preparation: Harvest mature fruits of Hydnocarpus wightiana and manually separate the seeds from the pulp.

  • Drying: Thoroughly dry the seeds in the shade or using a controlled temperature dryer to minimize moisture content.[4]

  • Mechanical Pressing: Crush the dried seeds and use a hydraulic or screw press to mechanically extract the oil at room temperature.[4]

  • Filtration: Filter the collected crude oil to remove any solid seed particles.

Protocol 2: Solvent Extraction of Chaulmoogra Oil
  • Seed Preparation: As with cold pressing, harvest and dry the seeds.

  • Grinding: Grind the dried seeds into a fine powder.

  • Extraction: Macerate the seed powder in a suitable solvent (e.g., methanol or hexane) in a sealed container.[2][7] Agitate the mixture for a predetermined period (e.g., 24-48 hours) at a controlled temperature.

  • Filtration and Solvent Evaporation: Filter the mixture to separate the solid residue from the solvent-oil miscella. Evaporate the solvent from the miscella using a rotary evaporator to obtain the crude oil.

  • Refining: Proceed with the refining steps as outlined in the FAQs to purify the crude oil.

Data Presentation

Table 1: Fatty Acid Composition of Chaulmoogra Oil from Hydnocarpus wightiana

Fatty AcidChemical FormulaPercentage Composition (%)
Hydnocarpic AcidC16H28O215.00 – 30.00[5]
Chaulmoogric AcidC18H32O220.00 – 40.00[5]
This compoundC18H30O220.00 – 35.00[5]
Palmitic AcidC16H32O24.00 – 12.00[5]
Oleic AcidC18H34O23.00 – 8.00[5]
Linoleic AcidC18H32O21.00 – 3.00[5]
Myristic AcidC14H28O2Maximum 1.0[5]
Palmitoleic AcidC16H30O24.00 – 10.00[5]

Visualizations

Gorlic_Acid_Extraction_Workflow cluster_preparation Step 1: Raw Material Preparation cluster_extraction Step 2: Extraction cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis & Isolation Harvest Harvest Hydnocarpus Fruits Separate Separate Seeds from Pulp Harvest->Separate Dry Dry Seeds Separate->Dry Grind Grind Seeds Dry->Grind Extract Extract Oil (Cold Press or Solvent) Grind->Extract CrudeOil Crude Chaulmoogra Oil Extract->CrudeOil Refine Refine Oil (Neutralize, Wash, Decolorize) CrudeOil->Refine PurifiedOil Purified Chaulmoogra Oil Refine->PurifiedOil Analysis Fatty Acid Analysis (GC-MS) PurifiedOil->Analysis Isolation Isolate this compound (e.g., Chromatography) PurifiedOil->Isolation FinalProduct Pure this compound Isolation->FinalProduct

Caption: Workflow for this compound extraction and purification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Problem: Low Oil Yield Cause1 Improper Seed Prep LowYield->Cause1 Cause2 Suboptimal Solvent LowYield->Cause2 Cause3 Inefficient Parameters LowYield->Cause3 Solution1 Ensure Proper Drying & Grinding Cause1->Solution1 Solution2 Use Effective Solvent (e.g., Methanol) Cause2->Solution2 Solution3 Optimize Time, Temp, & Ratio Cause3->Solution3

Caption: Troubleshooting logic for low oil yield.

References

Technical Support Center: Synthesis of Gorlic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Gorlic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this unique cyclopentenyl fatty acid. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The synthesis of this compound, a chiral cyclopentenyl fatty acid, typically involves the construction of the cyclopentenyl ring and the extension of the carboxylic acid side chain. Common strategies often rely on precursors like aleprolic acid for chain elongation. Key reactions may include Wittig-type olefinations for establishing the cis-double bond and stereoselective methods to install the chiral center on the cyclopentenyl ring. The overall synthetic design must carefully consider the introduction of both the chiral center and the geometrically defined double bond.

Q2: What are the primary challenges in synthesizing this compound?

A2: Researchers may face several key challenges:

  • Stereocontrol: Achieving the desired (R)-configuration at the chiral center of the cyclopentene (B43876) ring is a significant hurdle.

  • Geometric Isomerism: Controlling the formation of the cis (Z) double bond in the fatty acid chain can be difficult, often leading to mixtures of cis and trans isomers.

  • Oxidative Instability: this compound, being a polyunsaturated fatty acid with a conjugated diene system within the cyclopentenyl ring, is susceptible to oxidation, which can lead to degradation and the formation of impurities.

  • Purification: Separating the desired product from starting materials, reagents, and side products, especially isomeric impurities, can be complex.

Q3: How can I minimize the formation of the trans isomer during a Wittig reaction?

A3: To favor the formation of the cis isomer in a Wittig reaction, it is crucial to use a non-stabilized ylide and ensure the reaction is performed under salt-free conditions. The choice of solvent and temperature also plays a critical role. Aprotic solvents and low temperatures generally favor the formation of the cis-alkene.

Q4: My this compound sample is degrading upon storage. How can I improve its stability?

A4: The degradation of this compound is often due to oxidation. To enhance stability, it is recommended to:

  • Store the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Use amber vials or protect from light.

  • Store at low temperatures, preferably -20°C or below.

  • Consider the addition of an antioxidant such as BHT (butylated hydroxytoluene) or a tocopherol.

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Steps
Incomplete reaction Monitor the reaction progress using TLC or GC-MS to ensure full consumption of the limiting reagent. Consider extending the reaction time or increasing the temperature if appropriate.
Side reactions Analyze the crude product to identify major byproducts. This can help in optimizing reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize side reactions. Common side reactions may include elimination or rearrangement.
Product degradation If the product is unstable under the reaction or workup conditions, consider using milder reagents or conditions. Ensure the workup is performed quickly and at low temperatures.
Inefficient purification Low recovery from chromatography can be a cause of low yield. Optimize the purification method, including the choice of stationary and mobile phases. Ensure the product is not degrading on the column.
Impure Product
Potential Cause Troubleshooting Steps
Presence of geometric isomers (trans) If using a Wittig reaction, ensure salt-free conditions and the use of a non-stabilized ylide. Purification by argentation chromatography (silver ion HPLC) can be effective in separating cis and trans isomers.
Enantiomeric impurity Use a chiral stationary phase HPLC (CSP-HPLC) to determine the enantiomeric excess (e.e.). If the e.e. is low, revisit the stereoselective step of the synthesis. Chiral resolution of a racemic or enantiomerically enriched mixture might be necessary.
Oxidation products Work under an inert atmosphere whenever possible. Use degassed solvents. During workup and purification, minimize exposure to air and light. Store the final product under inert gas at low temperatures.
Residual starting materials or reagents Optimize the stoichiometry of the reaction to ensure complete conversion of the limiting starting material. Choose an appropriate purification method to effectively remove unreacted starting materials and reagents.

Experimental Protocols

Conceptual Synthetic Workflow for this compound

Gorlic_Acid_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_storage Storage start Chiral Cyclopentenone Precursor step1 Side Chain Introduction (e.g., Grignard reaction) start->step1 step2 Wittig Reaction (with appropriate phosphonium (B103445) salt) step1->step2 step3 Ester Hydrolysis step2->step3 purification Chromatography (e.g., Silica Gel, HPLC) step3->purification analysis Purity & Structural Analysis (GC-MS, NMR, Chiral HPLC) purification->analysis storage Store under Inert Gas at -20°C or below analysis->storage

Caption: Conceptual workflow for the synthesis of this compound.

Data Presentation

The following table provides hypothetical, yet realistic, data that might be obtained during the synthesis and purification of this compound, illustrating the importance of analytical monitoring.

Parameter Crude Product After Silica Gel Chromatography After HPLC Purification
Yield (%) -7560
Chemical Purity (GC-MS, %) 6590>98
cis:trans Ratio 85:1595:5>99:1
Enantiomeric Excess (e.e., %) 9595>99

Visualizations

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, GC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Major Side Products? incomplete->side_products No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Adjust stoichiometry incomplete->optimize_conditions Yes modify_reagents Modify Reagents/Conditions: - Change solvent - Use milder reagents side_products->modify_reagents Yes check_workup Review Workup & Purification side_products->check_workup No end Improved Yield optimize_conditions->end modify_reagents->end degradation Product Degradation? check_workup->degradation purification_loss Loss during Purification? degradation->purification_loss No workup_protocol Modify Workup Protocol: - Use lower temperatures - Minimize exposure to air/light degradation->workup_protocol Yes purification_protocol Optimize Purification: - Change column/solvents - Check for product retention purification_loss->purification_protocol Yes purification_loss->end No workup_protocol->end purification_protocol->end

Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.

Gorlic acid stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gorlic acid. The information provided is based on general principles of unsaturated and cyclic fatty acid chemistry, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a naturally occurring unsaturated fatty acid. Its structure is characterized by an 18-carbon chain with a cis-double bond and a cyclopentenyl ring. This unique structure, particularly the presence of the double bond and the strained cyclopentenyl ring, makes it susceptible to certain degradation pathways.

Q2: What are the primary stability concerns when working with this compound?

The main stability concerns for this compound are oxidative degradation and isomerization.[1]

  • Oxidation: The double bond in the fatty acid chain and the cyclopentenyl ring are susceptible to oxidation, which can be initiated by factors such as heat, light, and the presence of metal ions.[2][3] This can lead to the formation of hydroperoxides, aldehydes, and other degradation products, which may alter the biological activity and safety profile of the compound.

  • Isomerization: The cis-double bond in this compound can undergo isomerization to the more thermodynamically stable trans-form.[4][5][6][7] This change in stereochemistry can significantly impact its biological function.

Q3: How should I properly store this compound to ensure its stability?

To minimize degradation, this compound should be stored at -20°C or lower, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[8] For long-term storage, flash-freezing in liquid nitrogen at -196°C is an effective method for reducing physical, chemical, and enzymatic degradation.[8]

Q4: What are the common degradation products of this compound?

While specific degradation products of this compound are not extensively documented, based on the chemistry of similar unsaturated fatty acids, likely degradation products include:

  • Oxidation products: Hydroperoxides, aldehydes, ketones, and carboxylic acids resulting from the cleavage of the double bond or oxidation of the cyclopentenyl ring.

  • Trans-isomers: The cis-double bond can isomerize to a trans-double bond.[4][5][6][7]

Q5: Which analytical techniques are suitable for assessing the stability of this compound?

Several analytical techniques can be employed to monitor the stability of this compound and identify its degradation products:

  • Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or mass spectrometry (MS), is a standard method for fatty acid analysis.[9][10][11][12][13] this compound would typically be derivatized to its fatty acid methyl ester (FAME) for analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify this compound and its degradation products, especially for heat-sensitive compounds.[14] Reversed-phase HPLC is a common approach.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products, helping to elucidate degradation pathways.[12]

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of biological activity.
Possible Cause Troubleshooting Steps
Degradation due to improper storage 1. Verify that this compound has been stored at ≤ -20°C, protected from light, and under an inert atmosphere. 2. If possible, re-test a fresh, unopened vial of this compound to compare results. 3. Perform a purity check of your current stock using GC or HPLC.
Oxidation during experimental procedures 1. De-gas all solvents used in your experiments. 2. Work under an inert atmosphere (e.g., in a glove box or using nitrogen/argon blanketing) whenever possible. 3. Avoid exposure of the compound to direct light. 4. Consider adding an antioxidant, such as BHT or tocopherol, if compatible with your experimental system.
Cis-trans isomerization 1. Avoid high temperatures during your experiments. 2. Analyze your sample using a method that can separate cis and trans isomers, such as silver-ion HPLC or specific GC columns.[14]
Issue 2: Appearance of unknown peaks in chromatograms.
Possible Cause Troubleshooting Steps
Formation of degradation products 1. Characterize the unknown peaks using mass spectrometry (MS) to determine their molecular weights and fragmentation patterns. 2. Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and compare their chromatographic retention times with the unknown peaks.[15][16][17]
Contamination 1. Analyze a blank sample (solvent only) to rule out contamination from the analytical system. 2. Ensure all glassware and equipment are scrupulously clean.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound under various conditions. This data is for illustrative purposes and should be confirmed by experimental studies.

Table 1: Hypothetical Purity of this compound Under Different Storage Conditions Over 6 Months

Storage ConditionPurity (%) after 1 monthPurity (%) after 3 monthsPurity (%) after 6 months
-80°C, under Nitrogen, dark99.599.299.0
-20°C, under Nitrogen, dark99.098.097.0
4°C, dark95.088.075.0
Room Temperature (25°C), light80.060.0<40.0

Table 2: Hypothetical Formation of Degradation Products in a Forced Degradation Study

Stress Condition% this compound DegradedMajor Degradation Product(s)
0.1 M HCl, 60°C, 24h15%Isomerized products, minor oxidation
0.1 M NaOH, 60°C, 24h25%Oxidation and cleavage products
3% H₂O₂, RT, 24h40%Hydroperoxides, aldehydes
Heat (80°C), 48h20%Trans-isomers, oxidized products
UV light (254 nm), 24h35%Oxidized and polymerized products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.[15][16][17]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a vial of the stock solution to UV light (254 nm) for 24 hours.

  • Control: Keep a vial of the stock solution at -20°C in the dark.

3. Sample Analysis:

  • After the incubation period, neutralize the acid and base-stressed samples.

  • Analyze all samples, including the control, by a stability-indicating HPLC or GC method.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

This protocol describes a method for the analysis of this compound after derivatization to its fatty acid methyl ester (FAME).[9][10]

1. Derivatization to FAME:

  • To approximately 1 mg of this compound or a dried aliquot of a stressed sample, add 1 mL of 2% sulfuric acid in methanol.

  • Heat the mixture at 60°C for 1 hour.

  • After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water.

  • Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

2. GC-MS Conditions:

  • GC Column: Use a suitable capillary column for FAME analysis (e.g., a wax-type column).[13]

  • Injector Temperature: 250°C

  • Oven Program: Start at 150°C, ramp to 240°C at 4°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium

  • MS Detector: Scan from m/z 50 to 500.

3. Data Analysis:

  • Identify the this compound FAME peak based on its retention time and mass spectrum.

  • Analyze the mass spectra of any new peaks to identify potential degradation products.

Visualizations

Gorlic_Acid_Degradation_Pathways Gorlic_Acid This compound (cis-isomer) Oxidation Oxidation (O₂, light, heat, metal ions) Gorlic_Acid->Oxidation Isomerization Isomerization (heat, acid) Gorlic_Acid->Isomerization Hydroperoxides Hydroperoxides Oxidation->Hydroperoxides Trans_Isomer trans-Gorlic Acid Isomerization->Trans_Isomer Secondary_Oxidation Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxides->Secondary_Oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow_Stability_Testing Start Start: this compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Sample_Prep Sample Preparation (e.g., Derivatization to FAMEs) Forced_Degradation->Sample_Prep Analysis Analytical Separation (GC or HPLC) Sample_Prep->Analysis Detection Detection (MS, FID, UV) Analysis->Detection Data_Analysis Data Analysis (Purity Assessment, Degradant Identification) Detection->Data_Analysis

Caption: General workflow for stability testing of this compound.

References

Technical Support Center: Overcoming Gorlic Acid Solubility Challenges in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing solubility issues encountered when working with Gorlic acid in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in vitro?

This compound is a cyclic fatty acid. Like many long-chain fatty acids, it is poorly soluble in aqueous solutions, such as cell culture media.[1][2] This low solubility can lead to precipitation of the compound, resulting in an unknown and inconsistent effective concentration in your experiments. This can manifest as poor reproducibility, a flat dose-response curve, or misleading results.[3]

Q2: What are the initial signs of this compound solubility problems in my experiment?

Common indicators of poor solubility include:

  • Visible Precipitation: Your cell culture medium may appear cloudy, hazy, or contain visible particles after adding the this compound stock solution.

  • Inconsistent Results: You may observe high variability between replicate wells or between experiments.

  • Flat Dose-Response Curve: Increasing the concentration of this compound does not produce a corresponding biological effect, which may suggest the compound is precipitating out of solution at higher concentrations.

Q3: What solvents are recommended for preparing a this compound stock solution?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, and Dichloromethane. For in vitro studies, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.

Q4: My this compound stock in DMSO is clear, but it precipitates when I add it to my aqueous cell culture medium. What should I do?

This is a common issue when diluting a compound from an organic solvent into an aqueous buffer. To address this, it is highly recommended to complex this compound with Bovine Serum Albumin (BSA) to enhance its solubility and facilitate its uptake by cells in culture.[1][4] Fatty acids in vivo are typically bound to albumin for transport.[2]

Q5: What is the recommended final concentration of DMSO in my cell culture medium?

The final concentration of DMSO should be kept as low as possible, typically not exceeding 0.5%, as higher concentrations can have cytotoxic effects on cells.[5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation upon dilution in aqueous buffer Low aqueous solubility of this compound and insufficient solvent concentration to maintain solubility.1. Complex with BSA: Prepare a this compound-BSA complex. This is the most effective method for fatty acids. 2. Increase Co-solvent: If the assay allows, slightly increase the final concentration of DMSO (not exceeding cytotoxic levels). 3. Lower Final Concentration: Test a lower final concentration of this compound. 4. pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may improve solubility.
Hazy or cloudy stock solution Incomplete dissolution of this compound in the stock solvent.1. Gentle Warming: If this compound is heat-stable, gently warm the solution. 2. Sonication: Use a sonicator to aid in the dissolution process. 3. Increase Solvent Volume: Lower the stock solution concentration by increasing the volume of the solvent.
Inconsistent or non-dose-dependent assay results Precipitation of this compound at higher concentrations in the assay plate.1. Determine Kinetic Solubility: Identify the maximum soluble concentration of your this compound-BSA complex in the final assay buffer. 2. Microscopic Examination: Visually inspect the assay plates under a microscope for any signs of precipitation. 3. Fresh Dilutions: Always prepare fresh dilutions of the this compound-BSA complex for each experiment.

Quantitative Data Summary

CompoundSolventSolubility
This compound DMSOSoluble (Specific quantitative data not available)
ChloroformSoluble (Specific quantitative data not available)
DichloromethaneSoluble (Specific quantitative data not available)
General Fatty Acids EthanolOften used to prepare initial stock solutions before complexing with BSA.[6]
Gallic Acid (for comparison) DMSO~16 mg/mL[5]
Ethanol~16 mg/mL[5]
PBS (pH 7.2)~2 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired high-concentration stock (e.g., 100 mM).

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound-BSA Complex for Cell Culture

This protocol is adapted from established methods for preparing fatty acid-BSA complexes.[3][6] The molar ratio of fatty acid to BSA is a critical parameter and may need to be optimized for your specific cell type and experimental conditions. A common starting point is a 5:1 molar ratio.

Materials:

  • This compound stock solution in DMSO

  • Fatty acid-free BSA powder

  • Sterile PBS or cell culture medium without serum

  • Sterile water

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a 10% (w/v) BSA Solution:

    • Under sterile conditions, dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a final concentration of 10%.

    • Gently mix by inverting the tube until the BSA is fully dissolved. Avoid vigorous shaking to prevent foaming.

    • Sterilize the BSA solution by passing it through a 0.22 µm filter.

    • Warm the BSA solution to 37°C in a water bath.

  • Prepare the this compound-BSA Complex:

    • In a sterile tube, add the required volume of the 10% BSA solution.

    • While gently vortexing the BSA solution, slowly add the this compound stock solution dropwise to achieve the desired final concentration and fatty acid:BSA molar ratio.

    • Incubate the mixture at 37°C for at least 1 hour with gentle shaking to allow for complex formation.

  • Prepare the Final Working Solution:

    • Add the this compound-BSA complex to your final cell culture medium (containing serum, if applicable) to the desired final treatment concentration.

    • Prepare a vehicle control using a BSA solution that has been treated with the same amount of DMSO as the this compound solution.

Visualizations

Experimental Workflow for Preparing this compound-BSA Complex

G cluster_0 Preparation of Stock Solutions cluster_1 Complexation cluster_2 Final Preparation gorlic_acid Weigh this compound dmso Dissolve in DMSO gorlic_acid->dmso add_gorlic Add this compound Stock to BSA dmso->add_gorlic bsa Weigh Fatty Acid-Free BSA pbs Dissolve in PBS/Medium bsa->pbs filter_bsa Sterile Filter BSA Solution pbs->filter_bsa warm_bsa Warm BSA Solution to 37°C filter_bsa->warm_bsa warm_bsa->add_gorlic incubate Incubate at 37°C for 1 hour add_gorlic->incubate add_to_medium Add Complex to Cell Culture Medium incubate->add_to_medium treat_cells Treat Cells add_to_medium->treat_cells

Caption: Workflow for preparing this compound-BSA complexes for in vitro experiments.

Hypothetical Signaling Pathway Modulation

Due to a lack of specific data on the signaling pathways modulated by this compound, the following diagram illustrates the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is a common target of various bioactive lipids.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation GorlicAcid This compound (Hypothetical Inhibition) GorlicAcid->PI3K ? GorlicAcid->Akt ?

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

References

Technical Support Center: Optimizing Gorlic Acid Derivatization for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Gorlic acid for accurate analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of this compound for analytical procedures such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Product Peak Incomplete Derivatization: Reagents may be sensitive to moisture.- Ensure anhydrous conditions, as silylating reagents are moisture-sensitive.[1] - Increase reaction temperature (e.g., 60-70°C) and/or time (e.g., 30-60 minutes).[1] - Use a catalyst, such as 1% TMCS in BSTFA, to enhance the reaction rate.[1] - Ensure the molar ratio of derivatizing reagent to active hydrogens is at least 2:1.[1]
Sample Degradation: this compound's unsaturated bonds are susceptible to oxidation.- Avoid excessively high temperatures during derivatization and injection.[1] - Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Injector Issues: Leaks or clogs can prevent the sample from reaching the column.- Check for leaks in the injector septum.[1] - Ensure the syringe is functioning correctly and is not clogged.[1]
Poor Peak Shape (Tailing) Active Sites in the GC System: Polar carboxyl groups can interact with the column.- Silanize the GC liner and column to mask active Si-OH groups.[1] - Use a deactivated liner and column.[1]
Incomplete Derivatization: Unreacted this compound will exhibit poor peak shape.- Optimize derivatization conditions as described above.[1]
Column Overload: Injecting too much sample can lead to peak tailing.- Dilute the sample and reinject.[1]
Poor Peak Shape (Fronting) Sample Overload: Exceeding the column's sample capacity.- Dilute the sample before injection.[1]
Incompatibility of Sample Solvent: The solvent may not be compatible with the mobile phase.- Whenever possible, dissolve the derivatized sample in a solvent compatible with the GC column and conditions.[1]
Split Peaks Injector Problem: Suboptimal temperature or a poor vial seal can cause issues.- Ensure the injector temperature is optimal for sample vaporization.[1] - Check for a proper seal of the vial cap.[1]
Incompatibility of Injection Solvent: Mismatch with the mobile phase.- Dissolve the derivatized sample in the mobile phase if possible.[1]
Low Recovery Sample Loss During Preparation: Multiple transfer steps can lead to loss of analyte.- Minimize sample transfer steps.[1] - Ensure complete drying of the sample before derivatization, as water can interfere with the reaction.[1]
Adsorption to Glassware: The analyte can adhere to untreated glass surfaces.- Silanize all glassware to prevent adsorption of the analyte.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is derivatization necessary for its analysis?

This compound is an unsaturated fatty acid with the chemical formula C18H30O2.[2][3][4] Its structure includes a cyclopentenyl ring and a cis-double bond.[5] Derivatization is often necessary for the analysis of compounds like this compound that have low volatility or poor thermal stability.[6] The process modifies the analyte into a more "GC-amenable" form by converting the polar carboxyl group into a less polar and more volatile derivative.[4][6] This improves chromatographic behavior and detection.[7]

Q2: What are the most common derivatization methods for this compound analysis?

For GC analysis, the most common methods for carboxylic acids like this compound are silylation and alkylation (esterification).[4][7]

  • Silylation: This method replaces active hydrogens with a silyl (B83357) group, typically from reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

  • Alkylation (Esterification): This involves forming esters, most commonly methyl esters (FAMEs), which are less polar and more volatile.[7]

For HPLC analysis, derivatization often involves adding a "tag" to the molecule that allows for detection, such as a chromophore for UV detection.[7]

Q3: How can I prevent the degradation of this compound during sample preparation and analysis?

The unsaturated nature of this compound makes it susceptible to oxidation. To minimize degradation, it is advisable to handle the sample under an inert atmosphere (e.g., nitrogen or argon), avoid high temperatures, and store it at low temperatures (e.g., -20°C).[1]

Q4: What are the optimal storage conditions for this compound?

This compound should be stored at -20°C to maintain its stability.[1]

Experimental Protocols

1. Esterification of this compound to Fatty Acid Methyl Esters (FAMEs) for GC Analysis

This protocol is a general method for the esterification of fatty acids and is applicable to this compound.

  • Reagents: Methanolic HCl (or BF3-methanol), Hexane (B92381), Anhydrous Sodium Sulfate.

  • Procedure:

    • Weigh approximately 10 mg of the this compound sample into a screw-cap tube.

    • Add 2 mL of methanolic HCl.

    • Seal the tube and heat at 60°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of water and 2 mL of hexane.

    • Vortex the mixture and centrifuge to separate the layers.

    • Transfer the upper hexane layer containing the FAMEs to a new vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • The sample is now ready for GC analysis.

2. Silylation of this compound for GC Analysis

This protocol describes a general silylation procedure for carboxylic acids.

  • Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), Pyridine (or other suitable solvent).

  • Procedure:

    • Ensure the this compound sample is completely dry.

    • Dissolve approximately 1 mg of the sample in 100 µL of pyridine.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature.

    • The sample is now ready for GC analysis.

Visualizations

experimental_workflow Experimental Workflow for this compound Derivatization and Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing sample This compound Sample drying Drying (if necessary) sample->drying esterification Esterification (e.g., FAMEs) drying->esterification GC Analysis silylation Silylation (e.g., with BSTFA) drying->silylation GC Analysis hplc_derivatization UV-Tagging Derivatization drying->hplc_derivatization HPLC Analysis gc_analysis Gas Chromatography (GC) esterification->gc_analysis silylation->gc_analysis data_analysis Data Analysis and Quantification gc_analysis->data_analysis hplc_analysis HPLC with UV Detection hplc_analysis->data_analysis hplc_derivatization->hplc_analysis

Caption: Workflow for this compound Analysis.

troubleshooting_logic Troubleshooting Logic for Poor Derivatization cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_system Analytical System start Problem: No or Low Product Peak check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents check_system Check Analytical System start->check_system temp_time Optimize Temperature and Time check_conditions->temp_time anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous reagent_quality Verify Reagent Quality/Age check_reagents->reagent_quality reagent_ratio Optimize Reagent-to-Sample Ratio check_reagents->reagent_ratio injector_issues Inspect Injector (Leaks, Clogs) check_system->injector_issues column_issues Check Column Integrity check_system->column_issues solution Solution Implemented temp_time->solution anhydrous->solution reagent_quality->solution reagent_ratio->solution injector_issues->solution column_issues->solution

Caption: Troubleshooting Derivatization Issues.

References

Technical Support Center: Quantification of Acidic Compounds by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of acidic compounds, with a focus on Gorlic acid, by High-Performance Liquid Chromatography (HPLC). The principles and troubleshooting steps outlined here are broadly applicable to many organic acids analyzed by HPLC.

Note on "this compound": Information specifically pertaining to "this compound" is scarce in publicly available scientific literature. It is possible that this is a less common compound or a typographical variation of a more common acid, such as "gallic acid." The guidance provided below is based on established principles for the HPLC analysis of acidic compounds and uses gallic acid and other organic acids as primary examples.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

A1: Poor peak shape is a common issue in HPLC analysis of acidic compounds.

  • Peak Tailing: This is often caused by secondary interactions between the acidic analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[1] To mitigate this, you can:

    • Adjust the mobile phase pH to ensure the acid is in its non-ionized form. Adding a small amount of an acid like acetic acid or formic acid to the mobile phase can help achieve sharp peaks.

    • Use an end-capped column to minimize exposed silanol groups.

    • Consider using a lower concentration of the sample to avoid column overload.

  • Peak Fronting: This is often an indication of sample overload or poor sample solubility in the mobile phase.[1] To address this, you can:

    • Dilute your sample or inject a smaller volume.

    • Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.

Q2: My this compound peak is not being detected or the sensitivity is very low. What can I do?

A2: Low sensitivity can be due to the analyte's poor UV absorbance at the selected wavelength or issues with the HPLC system.

  • Lack of a Strong Chromophore: Many simple carboxylic acids do not have a strong UV chromophore, making detection difficult.[2] In such cases, consider:

    • Derivatization: Pre-column or post-column derivatization can be employed to attach a UV-absorbing or fluorescent tag to the this compound molecule. This can significantly enhance detection sensitivity.[3][4]

    • Alternative Detectors: If derivatization is not feasible, consider using other detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). For volatile acids, Mass Spectrometry (MS) is a powerful detection method.

  • System Issues: Check for common HPLC system problems such as a deteriorating lamp in the UV detector, leaks in the system, or incorrect mobile phase composition.

Q3: My retention time for this compound is shifting between injections. What is causing this?

A3: Retention time instability can be caused by several factors:

  • Mobile Phase pH: Small variations in the mobile phase pH can significantly impact the retention time of ionizable compounds like carboxylic acids. Ensure the mobile phase is well-buffered and prepared consistently.

  • Column Temperature: Fluctuations in column temperature can lead to retention time shifts. Using a column oven will provide a stable temperature environment.

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run.

  • Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the composition and affect retention times.

Q4: How can I improve the resolution between my this compound peak and other components in the sample?

A4: Poor resolution can be addressed by optimizing the chromatographic conditions:

  • Mobile Phase Composition: Adjust the organic modifier-to-aqueous ratio in your mobile phase. A lower percentage of the organic solvent will generally increase retention and may improve resolution.

  • Gradient Elution: If isocratic elution is not providing sufficient resolution, a gradient elution program can be developed to better separate complex mixtures.

  • Column Chemistry: Switching to a column with a different stationary phase (e.g., a different carbon load C18, or a phenyl-hexyl column) can alter selectivity and improve resolution.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.

Troubleshooting Guides

Issue: Peak Tailing

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// Edges start -> check_ph; check_ph -> adjust_ph [label="No"]; check_ph -> check_concentration [label="Yes"]; adjust_ph -> end; check_concentration -> reduce_concentration [label="Yes"]; check_concentration -> check_column [label="No"]; reduce_concentration -> end; check_column -> flush_column [label="Yes"]; check_column -> check_extra_volume [label="No"]; flush_column -> problem_persists; problem_persists -> replace_column; replace_column -> end; check_extra_volume -> reduce_tubing [label="Yes"]; check_extra_volume -> end [label="No"]; reduce_tubing -> end; } DOT A decision tree to troubleshoot peak tailing.

Issue: Low Sensitivity / No Peak

// Nodes start [label="Low Sensitivity / No Peak", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_uv [label="Does this compound have a\nstrong UV chromophore?", fillcolor="#FBBC05", fontcolor="#202124"]; derivatize [label="Consider pre-column\nderivatization", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_detector [label="Use alternative detector\n(RID, ELSD, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_wavelength [label="Is the detection\nwavelength optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_wavelength [label="Optimize wavelength based on\nUV spectrum of standard", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_system [label="Are there system issues?\n(e.g., lamp, leaks)", fillcolor="#FBBC05", fontcolor="#202124"]; system_maintenance [label="Perform system maintenance\n(check lamp, fix leaks)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Problem Resolved", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> check_uv; check_uv -> derivatize [label="No"]; derivatize -> end; check_uv -> check_wavelength [label="Yes"]; check_wavelength -> optimize_wavelength [label="No"]; optimize_wavelength -> end; check_wavelength -> check_system [label="Yes"]; check_system -> system_maintenance [label="Yes"]; system_maintenance -> end; check_system -> change_detector [label="No"]; change_detector -> end; } DOT A workflow for troubleshooting low sensitivity.

Quantitative Data Summary

The following tables summarize typical quantitative data for the HPLC analysis of acidic compounds, using gallic acid as an example. These values can serve as a benchmark for method development.

Table 1: HPLC Method Parameters for Gallic Acid Analysis

ParameterConditionReference
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[5]
Mobile Phase Water:Acetonitrile (80:20 v/v), pH 3.0 with o-phosphoric acid[5]
Flow Rate 1.0 mL/min[1][5]
Detection UV at 272 nm[5]
Injection Volume 20 µL[5]
Temperature Ambient[1]

Table 2: Method Validation Data for Gallic Acid Analysis

ParameterResultReference
Retention Time (min) ~5.34[5]
Linearity Range (µg/mL) 5 - 25[6][7]
Correlation Coefficient (r²) > 0.995[6][7]
LOD (µg/mL) 0.338[6][7]
LOQ (µg/mL) 1.03[6][7]
Accuracy (% Recovery) 99.1 - 101.3[6][7]
Precision (% RSD) < 2%[6][7]

Experimental Protocols

Protocol 1: General HPLC-UV Method for Acidic Compound Quantification

This protocol is a starting point for the analysis of an acidic compound like this compound, assuming it has sufficient UV absorbance.

  • Standard Preparation:

    • Prepare a stock solution of the this compound standard (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

  • Sample Preparation:

    • Accurately weigh the sample and extract the this compound using a suitable solvent. Sonication or vortexing may be required to ensure complete extraction.

    • Centrifuge or filter the sample extract through a 0.45 µm syringe filter to remove particulate matter before injection.

  • HPLC Analysis:

    • Set up the HPLC system with the parameters outlined in Table 1.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the calibration standards, followed by the samples.

  • Data Analysis:

    • Integrate the peak area of the this compound peak in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples using the calibration curve.

Protocol 2: Pre-Column Derivatization for Enhanced UV/Fluorescence Detection

This protocol is for acidic compounds that require derivatization for sensitive detection. The example uses a generic derivatizing agent that reacts with carboxylic acids.

  • Derivatization Reagent Preparation:

    • Prepare the derivatization reagent solution according to the manufacturer's instructions or a published method.

  • Standard and Sample Derivatization:

    • To an aliquot of the standard or sample solution, add the derivatization reagent and any necessary catalyst or buffer.

    • Incubate the mixture at the recommended temperature and for the specified time to allow the reaction to complete.

    • Quench the reaction if necessary, as specified by the method.

  • HPLC Analysis:

    • Analyze the derivatized standards and samples using an HPLC method optimized for the separation of the derivatized product. The mobile phase and detection wavelength will need to be specific to the derivative.

  • Data Analysis:

    • Perform data analysis as described in Protocol 1, using the peak areas of the derivatized this compound.

References

Technical Support Center: Storage and Handling of Gorlic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Gorlic acid during storage.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Yellowing or Discoloration of this compound Solution Oxidation of the double bonds in the cyclopentenyl ring and/or the aliphatic chain.1. Verify the integrity of the inert gas blanket in your storage container. 2. Ensure the storage container is opaque or amber-colored to protect from light. 3. Consider adding a suitable antioxidant to the solvent. 4. Perform an analytical check (e.g., UV-Vis spectroscopy, HPLC) to assess the extent of degradation.
Precipitation or Cloudiness in Stored Solution 1. Polymerization of oxidized this compound molecules. 2. Hydrolysis due to the presence of moisture. 3. The compound may have come out of solution due to temperature fluctuations.1. Ensure the solvent used is anhydrous. 2. Store at a consistent, recommended temperature (-20°C or below). 3. Gently warm the solution to see if the precipitate redissolves. If it does not, it is likely a degradation product.
Inconsistent Experimental Results Degradation of this compound leading to lower purity and the presence of interfering byproducts.1. Aliquot the this compound solution upon receipt to minimize freeze-thaw cycles and exposure of the bulk stock to air. 2. Always use freshly opened or properly stored aliquots for sensitive experiments. 3. Routinely check the purity of your stock solution using an appropriate analytical method.
"Off" or Rancid Odor Formation of volatile oxidation byproducts, such as aldehydes and ketones.This is a strong indicator of significant oxidation. The sample should be discarded as its purity is compromised. Review and improve your storage and handling procedures to prevent this in the future.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of this compound degradation is oxidation. This compound is an unsaturated fatty acid containing double bonds in both its cyclopentenyl ring and its aliphatic side chain. These double bonds are susceptible to attack by molecular oxygen via a free-radical chain reaction, a process known as autoxidation. This can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ions.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize oxidation, this compound should be stored under the following conditions:

Parameter Recommendation Rationale
Temperature -20°C or lowerSlows down the rate of chemical reactions, including oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, which is required for autoxidation.
Light Protection from light (Amber vial or wrapped in foil)Light, particularly UV light, can initiate and accelerate oxidative processes.
Form In a suitable anhydrous organic solventMinimizes exposure to moisture which can cause hydrolysis and facilitates handling of small quantities.
Container Glass vial with a Teflon-lined capPrevents leaching of plasticizers and ensures a tight seal.

Q3: What solvents are suitable for storing this compound?

A3: High-purity, anhydrous organic solvents are recommended. Commonly used solvents for unsaturated fatty acids include ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), chloroform, and dichloromethane. The choice of solvent may depend on the intended downstream application.

Q4: Should I add an antioxidant to my this compound solution?

A4: For long-term storage, adding an antioxidant is a highly recommended protective measure. Phenolic antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E) are effective at scavenging free radicals and inhibiting the oxidation cascade. Gallic acid and its esters are also potent antioxidants.[1] The choice and concentration of the antioxidant should be compatible with your experimental design.

Q5: How can I detect and quantify the oxidation of this compound?

A5: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to separate this compound from its more polar oxidation products.[2][3] A decrease in the peak area of this compound over time indicates degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): this compound can be derivatized to its fatty acid methyl ester (FAME) and analyzed by GC-MS.[4][5][6] Oxidation products will have different retention times and mass spectra, often showing the incorporation of oxygen atoms (e.g., as hydroxyl or keto groups).[4][7]

  • UV-Vis Spectroscopy: The formation of conjugated dienes as a result of oxidation can be monitored by an increase in absorbance around 234 nm.

Experimental Protocols

Protocol 1: Aliquoting and Storage of this compound

Objective: To properly store this compound to minimize degradation for long-term use.

Materials:

  • This compound (as solid or in manufacturer's shipping solvent)

  • High-purity, anhydrous solvent (e.g., ethanol or DMSO)

  • Amber glass vials with Teflon-lined screw caps

  • Pipettes and tips

  • Inert gas source (Argon or Nitrogen) with a delivery system

  • -20°C or -80°C freezer

Procedure:

  • If received as a solid, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • In a fume hood, dissolve the this compound in the chosen anhydrous solvent to a desired stock concentration.

  • Dispense the stock solution into multiple small-volume amber glass vials. The volume per aliquot should be suitable for a single experiment or a limited number of uses to avoid repeated opening and closing of the same vial.

  • Before sealing each vial, flush the headspace with a gentle stream of inert gas (Argon or Nitrogen) for 15-30 seconds to displace any oxygen.

  • Tightly seal the vials with the Teflon-lined caps.

  • Label each vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Place the aliquoted vials in a freezer at -20°C or -80°C for long-term storage.

Protocol 2: Monitoring this compound Stability by HPLC

Objective: To assess the purity and detect degradation of a this compound stock solution over time.

Materials:

  • This compound stock solution

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water, with an acid modifier like formic acid or TFA)

  • Autosampler vials

Procedure:

  • Method Development (if necessary): Develop a reversed-phase HPLC method that gives a sharp, well-resolved peak for this compound. A gradient elution from a lower to a higher concentration of organic solvent is often effective.

  • Initial Analysis (Time Zero):

    • Thaw a fresh aliquot of your this compound stock solution.

    • Prepare a dilution of the stock solution in the mobile phase to a concentration suitable for HPLC analysis.

    • Inject the sample and record the chromatogram.

    • Note the retention time and peak area of the this compound peak. This will serve as your baseline.

  • Stability Study:

    • Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), thaw a new aliquot and analyze it by HPLC under the same conditions as the initial analysis.

    • Compare the peak area of this compound to the time-zero sample. A significant decrease in the peak area indicates degradation.

    • Observe the appearance of new, typically more polar (earlier eluting), peaks, which correspond to oxidation products.

Visualizations

Oxidation_Pathway This compound (Unsaturated Fatty Acid) This compound (Unsaturated Fatty Acid) Lipid Radical Lipid Radical This compound (Unsaturated Fatty Acid)->Lipid Radical Initiation (Light, Heat, Metal Ions) Peroxy Radical Peroxy Radical Lipid Radical->Peroxy Radical + O2 (Propagation) Non-Radical Products Non-Radical Products Lipid Radical->Non-Radical Products + Antioxidant (Termination) Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide + this compound (Propagation) Peroxy Radical->Non-Radical Products + Antioxidant (Termination) Secondary Oxidation Products\n(Aldehydes, Ketones, etc.) Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Secondary Oxidation Products\n(Aldehydes, Ketones, etc.) Decomposition Experimental_Workflow cluster_storage Storage Preparation cluster_monitoring Stability Monitoring Dissolve in\nAnhydrous Solvent Dissolve in Anhydrous Solvent Aliquot into\nAmber Vials Aliquot into Amber Vials Dissolve in\nAnhydrous Solvent->Aliquot into\nAmber Vials Flush with\nInert Gas Flush with Inert Gas Aliquot into\nAmber Vials->Flush with\nInert Gas Store at\n-20°C or below Store at -20°C or below Flush with\nInert Gas->Store at\n-20°C or below Time Point Sampling Time Point Sampling Store at\n-20°C or below->Time Point Sampling HPLC/GC-MS Analysis HPLC/GC-MS Analysis Time Point Sampling->HPLC/GC-MS Analysis Compare to\nTime Zero Compare to Time Zero HPLC/GC-MS Analysis->Compare to\nTime Zero Assess Degradation Assess Degradation Compare to\nTime Zero->Assess Degradation This compound (Bulk) This compound (Bulk) This compound (Bulk)->Dissolve in\nAnhydrous Solvent Troubleshooting_Logic node_q node_q node_a node_a start Observed Issue with this compound q1 Is there a color change or off-odor? start->q1 q2 Is there precipitation? start->q2 q3 Are experimental results inconsistent? start->q3 a1 Likely Oxidation. - Check inert atmosphere. - Protect from light. - Consider antioxidants. - Discard if odor is present. q1->a1 a2 Possible Polymerization/Hydrolysis. - Use anhydrous solvent. - Maintain consistent temperature. q2->a2 a3 Potential Degradation. - Aliquot stock solution. - Use fresh aliquots. - Verify purity. q3->a3

References

Gorlic acid purification from complex lipid mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of gorlic acid from complex lipid mixtures.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties of this compound and the general principles of its purification.

Q1: What is this compound?

A1: this compound is a naturally occurring cyclopentenyl fatty acid.[1] Its chemical structure is (Z)-13-[(1R)-cyclopent-2-en-1-yl]tridec-6-enoic acid, with the molecular formula C18H30O2.[2][3][4] It is found in the seed oils of plants from the family Flacourtiaceae, such as Hydnocarpus species.[1][5] Due to its unique cyclic structure, it possesses distinct chemical properties compared to common straight-chain fatty acids.[5]

Q2: Why is purifying this compound challenging?

A2: The purification of this compound presents several challenges:

  • Co-extraction with other lipids: this compound is typically found in a complex mixture of other fatty acids, including structurally similar cyclopentenyl fatty acids like chaulmoogric and hydnocarpic acids, as well as common fatty acids like palmitic and oleic acid.[5]

  • Isomer Separation: Separating this compound from its geometric (cis/trans) and positional isomers can be difficult due to their similar physical and chemical properties.[6][7]

  • Chemical Instability: The double bonds in the cyclopentenyl ring and the aliphatic chain make this compound susceptible to oxidation and degradation, especially at high temperatures.[8]

  • Low Abundance: The concentration of this compound can vary and may be lower compared to other major fatty acids in the source material.[5]

Q3: Which analytical techniques are best for purifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for purifying this compound.[6][7][9] Specifically, reversed-phase HPLC (RP-HPLC) is widely used for separating fatty acids based on chain length and degree of unsaturation.[6][10] For enhanced separation of cyclopentenyl fatty acids and other isomers, silver ion chromatography (Argentation HPLC) can be particularly powerful.[9][11] Gas chromatography (GC) is also used but typically requires derivatization to fatty acid methyl esters (FAMEs), which may not be ideal for preparative scale purification due to the risk of thermal degradation.[6][7]

Q4: Do I need to derivatize this compound for HPLC analysis?

A4: Derivatization is not strictly necessary for HPLC analysis of free fatty acids, especially if using UV detection at low wavelengths (around 205 nm).[9][10] However, for enhanced detection sensitivity with UV-Vis or fluorescence detectors, derivatization to form esters (e.g., phenacyl esters) is a common practice.[10][12] This is particularly useful when dealing with low concentrations of the target analyte.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Total Lipid Extract 1. Incomplete Cell Lysis: The rigid cell walls of the plant source material (e.g., seeds) can prevent efficient solvent penetration.[8][13] 2. Inappropriate Solvent Choice: The solvent system may not have the optimal polarity to solubilize all lipids effectively.[13] 3. Insufficient Extraction Time/Temperature: The extraction process may be too short or conducted at a temperature that is too low for efficient lipid dissolution.[8][14]1. Improve Pre-treatment: Grind the source material into a fine, uniform powder to increase surface area.[8][14] Consider mechanical disruption methods like ultrasonication or bead milling to enhance cell wall rupture.[8] 2. Optimize Solvent System: Use a mixture of polar and non-polar solvents, such as the Folch method (chloroform/methanol), to extract a broad range of lipids.[13][15] 3. Adjust Extraction Parameters: Increase the extraction time or temperature, but monitor for potential degradation of unsaturated fatty acids.[8]
Poor Resolution in HPLC (Co-elution of Peaks) 1. Suboptimal Mobile Phase: The mobile phase composition may not be suitable for separating structurally similar fatty acids.[9] 2. Inadequate Column Chemistry: A standard C18 column may not provide sufficient selectivity for separating cyclopentenyl fatty acid isomers.[6][7] 3. Sample Overload: Injecting too much sample can lead to peak broadening and poor separation.1. Optimize Mobile Phase Gradient: Develop a gradient elution method, typically with acetonitrile (B52724) and water (often with a small amount of acid like acetic or phosphoric acid to improve peak shape for free fatty acids).[9][10] 2. Use a Different Column: Consider a column with higher shape selectivity, such as a cholesterol-bonded phase, for better isomer separation.[7] For complex mixtures of unsaturated fatty acids, silver ion HPLC is highly recommended.[9] 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume onto the column.
Analyte Degradation (Extra or Broad Peaks) 1. Oxidation: Unsaturated fatty acids like this compound are prone to oxidation when exposed to air, light, or high temperatures.[8] 2. Thermal Degradation: High temperatures during solvent evaporation or GC analysis can cause degradation.[6][8]1. Handle Samples Carefully: Work under an inert atmosphere (e.g., nitrogen or argon) where possible.[12] Store extracts and purified fractions at low temperatures (-20°C or -80°C) and protect from light. 2. Use Mild Conditions: Evaporate solvents using a rotary evaporator at low temperatures (e.g., <40°C).[14] If using GC, ensure derivatization is complete and use appropriate temperature programs. For preparative work, HPLC is often preferred to avoid high temperatures.[6]
Formation of Emulsion During Liquid-Liquid Extraction 1. High Concentration of Surfactant-like Molecules: The crude extract may contain high levels of phospholipids (B1166683) or other compounds that stabilize emulsions.[16] 2. Vigorous Shaking: Excessive agitation during phase mixing can promote emulsion formation.[16]1. Break the Emulsion: Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase.[16] Centrifugation can also help to separate the layers. 2. Modify Mixing Technique: Gently invert or swirl the separatory funnel instead of shaking it vigorously.[16]

Section 3: Data Presentation

Table 1: Comparison of HPLC Columns for Cyclopentenyl Fatty Acid Separation
Column Type Stationary Phase Separation Principle Advantages Disadvantages
Reversed-Phase C18 OctadecylsilaneHydrophobicity (Chain length and unsaturation)[6][10]Robust, widely available, good for general fatty acid profiling.Limited separation of geometric (cis/trans) and positional isomers.[6][7]
Reversed-Phase (Cholesterol) Cholesterol-bonded silicaHydrophobicity and molecular shape selectivity.Improved separation of geometric isomers compared to C18.[7]Less common than C18, may require more method development.
Silver Ion (Argentation) Silver ions immobilized on a supportInteraction of silver ions with π-electrons of double bonds.Excellent separation based on number, position, and geometry of double bonds.[6][9]Can be less stable, mobile phase restrictions (no halides).

Section 4: Experimental Protocols

Protocol 1: Purification of this compound using Preparative RP-HPLC

This protocol outlines a general procedure for the purification of this compound from a total lipid extract obtained from seed oil.

1. Lipid Extraction (Folch Method) a. Homogenize 10g of finely ground seed material in 200 mL of a chloroform:methanol (2:1, v/v) mixture. b. Stir for 1-2 hours at room temperature. c. Add 40 mL of 0.9% NaCl solution to the mixture to induce phase separation.[6] d. Centrifuge the mixture to clarify the layers. e. Carefully collect the lower organic phase, which contains the total lipids. f. Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

2. Saponification to Free Fatty Acids (FFAs) a. Dissolve the dried lipid extract in 50 mL of 2 M methanolic KOH. b. Heat the mixture at 80°C for 60 minutes to hydrolyze the triglycerides and other esters. c. After cooling, acidify the solution to pH ~2 with HCl to protonate the fatty acids, which will precipitate. d. Extract the FFAs into an organic solvent like hexane (B92381) or diethyl ether. e. Wash the organic phase with water to remove salts, then dry over anhydrous sodium sulfate. f. Evaporate the solvent to yield the crude FFA mixture.

3. Preparative RP-HPLC Purification a. HPLC System: A preparative HPLC system equipped with a UV detector and fraction collector. b. Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm particle size). c. Mobile Phase A: Acetonitrile d. Mobile Phase B: Water with 0.1% Acetic Acid e. Gradient Elution:

  • 0-10 min: 70% A / 30% B
  • 10-40 min: Gradient to 100% A
  • 40-50 min: Hold at 100% A f. Flow Rate: 15 mL/min g. Detection: 205 nm h. Procedure: i. Dissolve the crude FFA mixture in the initial mobile phase composition. ii. Inject the sample onto the column. iii. Collect fractions based on the elution profile, targeting the peak corresponding to this compound (retention time will need to be determined using an analytical standard if available). iv. Analyze collected fractions for purity using analytical HPLC or GC-MS. v. Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Section 5: Visualizations

experimental_workflow cluster_extraction Step 1: Lipid Extraction cluster_saponification Step 2: Saponification cluster_purification Step 3: Purification start Source Material (Seeds) grind Grinding start->grind extract Solvent Extraction (Chloroform:Methanol) grind->extract phase_sep Phase Separation extract->phase_sep collect Collect Organic Phase phase_sep->collect evap1 Solvent Evaporation collect->evap1 tle Total Lipid Extract evap1->tle sapon Saponification (Methanolic KOH) tle->sapon acidify Acidification (HCl) sapon->acidify extract2 FFA Extraction (Hexane) acidify->extract2 evap2 Solvent Evaporation extract2->evap2 ffa Crude Free Fatty Acids evap2->ffa hplc Preparative RP-HPLC ffa->hplc collect_frac Fraction Collection hplc->collect_frac analyze Purity Analysis (GC-MS) collect_frac->analyze pool Pool Pure Fractions analyze->pool evap3 Final Evaporation pool->evap3 final Purified this compound evap3->final

Caption: Workflow for the purification of this compound.

troubleshooting_workflow start Low HPLC Peak Resolution? cause1 Is the peak fronting or tailing? start->cause1 Yes cause2 Are peaks overlapping (co-eluting)? start->cause2 No sol1a Adjust mobile phase pH (add 0.1% acid). cause1->sol1a sol1b Reduce sample load. cause1->sol1b sol2a Optimize gradient slope (make it shallower). cause2->sol2a sol2b Change column chemistry (e.g., to Silver Ion HPLC). cause2->sol2b end Resolution Improved sol1a->end sol1b->end sol2a->end sol2b->end

Caption: Troubleshooting poor HPLC resolution.

References

Technical Support Center: Enhancing Gorlic Acid Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies to enhance the bioavailability of Gorlic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

This compound, a naturally occurring fatty acid, is characterized by poor water solubility and a lipophilic nature.[1][2][3][4] These properties can lead to low dissolution rates in the gastrointestinal tract and inefficient absorption, resulting in limited oral bioavailability. Overcoming these challenges is crucial for achieving therapeutic concentrations in vivo.

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound. These include:

  • Nanoformulations: Encapsulating this compound into nanoparticles can increase its surface area-to-volume ratio, thereby improving its dissolution rate and solubility.[5][6][7] Common nanoformulation approaches include:

    • Polymeric nanoparticles (e.g., using PLGA)[5][8]

    • Lipid-based nanocarriers (e.g., solid lipid nanoparticles, nanostructured lipid carriers)

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can enhance its solubilization and facilitate its absorption via lymphatic pathways, potentially bypassing first-pass metabolism.[9]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its wettability and dissolution rate.

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble prodrug that converts back to the active form in vivo can be a viable strategy.[10]

Q3: Are there any specific excipients that are recommended for this compound formulations?

The choice of excipients is critical for the success of a formulation. For this compound, consider the following:

  • Solubilizers: Surfactants (e.g., Tweens, Spans) and co-solvents (e.g., polyethylene (B3416737) glycol) can improve the solubility of this compound.

  • Polymers for Nanoparticles: Biodegradable and biocompatible polymers like Poly(lactic-co-glycolic acid) (PLGA) are commonly used for creating nanoparticles.[5][8][11]

  • Lipids for Lipid-Based Formulations: Triglycerides, phospholipids, and various oils can be used to formulate SEDDS and other lipid-based carriers.[9]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency of this compound in PLGA Nanoparticles
Potential Cause Troubleshooting Step Expected Outcome
Poor affinity of this compound for the PLGA matrix 1. Polymer Selection: Test different types of PLGA with varying lactic acid to glycolic acid ratios. A higher lactic acid content increases hydrophobicity, which may improve encapsulation of the lipophilic this compound.Increased encapsulation efficiency.
2. Solvent System Optimization: Experiment with different organic solvents (e.g., dichloromethane, acetone, ethyl acetate) or a combination of solvents during the nanoparticle preparation process to improve the solubility of both this compound and PLGA.Enhanced co-precipitation of drug and polymer, leading to better encapsulation.
Drug leakage during the formulation process 1. Method of Preparation: Compare different nanoparticle preparation techniques such as single emulsion, double emulsion, and nanoprecipitation. For the lipophilic this compound, a single emulsion method is generally more suitable.Reduced loss of this compound to the aqueous phase.
2. Surfactant Concentration: Optimize the concentration of the surfactant (e.g., polyvinyl alcohol - PVA) in the external aqueous phase. Too high a concentration can lead to drug partitioning into the aqueous phase.Formation of stable nanoparticles with minimal drug leakage.
Issue 2: Inconsistent In Vitro Dissolution Profile of this compound Formulations
Potential Cause Troubleshooting Step Expected Outcome
Polymorphism or amorphous state variability 1. Solid-State Characterization: Perform differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to characterize the physical state of this compound within the formulation.Identification of the solid state and ensuring its consistency across batches.
2. Controlled Manufacturing Process: Standardize all manufacturing parameters, including temperature, stirring speed, and drying conditions, to ensure a consistent final product.Reproducible dissolution profiles.
Formulation instability 1. Stability Studies: Conduct stability studies under accelerated conditions (e.g., elevated temperature and humidity) to assess the physical and chemical stability of the formulation over time.Identification of any degradation or physical changes that could affect dissolution.
2. Addition of Stabilizers: Incorporate appropriate stabilizers, such as antioxidants, if chemical degradation is observed.Improved shelf-life and consistent performance of the formulation.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation
  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in an appropriate organic solvent (e.g., dichloromethane).

  • Emulsification: Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., 1% w/v PVA) while sonicating on an ice bath.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours to allow the organic solvent to evaporate completely.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.

  • Washing: Wash the collected nanoparticles with deionized water to remove any residual surfactant.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for long-term storage and characterization.

Protocol 2: In Vitro Dissolution Study of this compound Formulations
  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: Prepare a dissolution medium that mimics the gastrointestinal fluids, such as simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8). The addition of a small percentage of a surfactant (e.g., 0.5% SDS) may be necessary to ensure sink conditions for the lipophilic this compound.

  • Procedure:

    • Place a known amount of the this compound formulation in the dissolution vessel containing the pre-warmed dissolution medium.

    • Rotate the paddle at a specified speed (e.g., 50 rpm).

    • Withdraw samples at predetermined time intervals.

    • Replace the withdrawn volume with fresh dissolution medium.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

Table 1: Comparison of Different this compound Formulations

Formulation TypeParticle Size (nm)Encapsulation Efficiency (%)In Vitro Drug Release at 8h (%)
Unformulated this compound N/AN/A< 5
PLGA Nanoparticles 150 ± 2075 ± 560 ± 8
Lipid-Based Nanocarriers 120 ± 1585 ± 675 ± 7
Solid Dispersion N/AN/A45 ± 6

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_bioavailability Bioavailability Studies Gorlic_Acid This compound Emulsification Emulsification (Sonication) Gorlic_Acid->Emulsification PLGA PLGA PLGA->Emulsification Organic_Solvent Organic Solvent Organic_Solvent->Emulsification Aqueous_Phase Aqueous Phase (with Surfactant) Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Nanoparticles This compound-Loaded Nanoparticles Solvent_Evaporation->Nanoparticles Particle_Size Particle Size Analysis Nanoparticles->Particle_Size Encapsulation_Efficiency Encapsulation Efficiency Nanoparticles->Encapsulation_Efficiency In_Vitro_Dissolution In Vitro Dissolution Nanoparticles->In_Vitro_Dissolution In_Vivo_Studies In Vivo Animal Studies In_Vitro_Dissolution->In_Vivo_Studies Pharmacokinetic_Analysis Pharmacokinetic Analysis In_Vivo_Studies->Pharmacokinetic_Analysis

Caption: Experimental workflow for enhancing this compound bioavailability.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates I_kappa_B IκB Kinase_Cascade->I_kappa_B Phosphorylates & Degradates NF_kB NF-κB Transcription_Factor Active NF-κB NF_kB->Transcription_Factor Translocates I_kappa_B->NF_kB Inhibits Gene_Expression Gene Expression (e.g., Anti-inflammatory, Apoptotic) Transcription_Factor->Gene_Expression Regulates Gorlic_Acid This compound Gorlic_Acid->Receptor Binds

Caption: A representative signaling pathway potentially affected by this compound.

References

Technical Support Center: Synthesis of Gorlic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Gorlic acid synthesis. The following information is based on established synthetic methodologies for analogous cyclopentenyl fatty acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: I am observing a low yield in the initial chain elongation step of cyclopentenylacetic acid. What are the possible causes and solutions?

A1: Low yields in the initial Arndt-Eistert homologation of cyclopentenylacetic acid can stem from several factors. One common issue is the incomplete conversion of the starting carboxylic acid to its acid chloride. Another possibility is the degradation of the diazomethane (B1218177) reagent or the formation of side products.

Troubleshooting Steps:

  • Ensure complete formation of the acid chloride: Monitor the reaction with thionyl chloride by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber. Use freshly distilled thionyl chloride.

  • Verify the quality and quantity of diazomethane: Diazomethane is a hazardous and unstable reagent. It is crucial to use a freshly prepared solution and to accurately determine its concentration before use. An insufficient amount of diazomethane will lead to the formation of α-chloromethyl ketone byproducts from the reaction of the diazoketone with the HCl generated.[1] Using an excess of diazomethane is recommended to drive the reaction to completion and to neutralize the HCl byproduct.[1]

  • Control reaction temperature: The reaction of the acid chloride with diazomethane should be carried out at low temperatures (typically 0 °C) to minimize side reactions. The subsequent Wolff rearrangement, if thermally induced, requires careful temperature control to avoid decomposition.

ParameterRecommended ConditionCommon Pitfall
Thionyl Chloride Freshly distilled, 1.2-1.5 equivalentsOld or wet reagent leading to incomplete conversion.
Diazomethane Freshly prepared, 2.5-3.0 equivalentsInsufficient amount leading to α-chloromethyl ketone formation.[1]
Reaction Temperature 0 °C for diazoketone formationHigher temperatures can lead to unwanted side reactions.

Q2: During the Wittig reaction to introduce the cis-double bond, I am getting a mixture of cis and trans isomers. How can I improve the stereoselectivity?

A2: Achieving high cis-selectivity in Wittig reactions is a common challenge. The stereochemical outcome is influenced by the nature of the ylide, the solvent, and the presence of salts.

Troubleshooting Steps:

  • Use a non-stabilized ylide: For the synthesis of cis-alkenes, it is crucial to use a non-stabilized ylide (e.g., one prepared from an alkyltriphenylphosphonium halide with a strong, aprotic base like n-butyllithium or sodium amide).

  • Employ a polar aprotic solvent: Solvents like THF or DMSO are generally preferred for cis-selective Wittig reactions.

  • Salt-free conditions: The presence of lithium salts can sometimes decrease cis-selectivity. If using n-butyllithium as a base, it can be beneficial to use it in the presence of a lithium-chelating agent or to switch to a sodium- or potassium-based base.

ConditionFor High cis-SelectivityFor High trans-Selectivity (to be avoided)
Ylide Type Non-stabilizedStabilized (e.g., with an adjacent carbonyl group)
Solvent Polar aprotic (e.g., THF, DMSO)Non-polar (e.g., hexane, toluene)
Additives Salt-free conditions preferredPresence of lithium salts can decrease cis-selectivity

Q3: The final saponification of the methyl ester of this compound is resulting in a complex mixture of products. What could be going wrong?

A3: A complex product mixture after saponification suggests that side reactions may be occurring under the basic conditions. Potential issues include isomerization of the double bonds or other base-sensitive functional groups.

Troubleshooting Steps:

  • Use mild reaction conditions: Employ milder saponification conditions, such as using lithium hydroxide (B78521) in a mixture of THF and water at room temperature, rather than sodium hydroxide or potassium hydroxide at elevated temperatures.

  • Minimize reaction time: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

  • Degas solvents: Ensure that all solvents are thoroughly degassed to prevent oxidation of the unsaturated fatty acid, especially if the reaction is run for an extended period.

ParameterRecommended ConditionCommon Pitfall
Base Lithium hydroxideStronger bases (NaOH, KOH) at high temperatures can cause isomerization.
Temperature Room temperatureElevated temperatures can promote side reactions.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Presence of oxygen can lead to oxidation products.

Experimental Protocols

The following is a plausible multi-step synthesis for this compound based on established methodologies for related cyclopentenyl fatty acids.

Step 1: Synthesis of Cyclopentenylacetyl Chloride

  • To a solution of cyclopentenylacetic acid (1.0 eq) in dry dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of dry dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude cyclopentenylacetyl chloride, which is used in the next step without further purification.

Step 2: Arndt-Eistert Homologation to Extend the Chain

  • Dissolve the crude cyclopentenylacetyl chloride in dry diethyl ether and cool to 0 °C.

  • Slowly add a freshly prepared ethereal solution of diazomethane (2.5 eq) with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • The excess diazomethane is quenched by the dropwise addition of acetic acid until the yellow color disappears.

  • In a separate flask, a suspension of silver oxide (0.1 eq) in water and dioxane is heated to 60-70 °C.

  • The diazoketone solution is added dropwise to the heated silver oxide suspension.

  • After the addition is complete, the reaction is refluxed for 2 hours.

  • The mixture is cooled, filtered, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the homologated carboxylic acid.

This homologation step would be repeated to achieve the desired chain length, with intermediate steps for functional group manipulation.

Step 3: Introduction of the cis-Double Bond via Wittig Reaction

  • The intermediate aldehyde is dissolved in dry THF under an inert atmosphere and cooled to -78 °C.

  • A solution of the appropriate phosphorane (prepared from the corresponding phosphonium (B103445) salt and a strong base like n-butyllithium) in THF is added dropwise.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Step 4: Final Saponification

  • The methyl ester of this compound is dissolved in a mixture of THF and water (3:1).

  • Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is acidified with 1 M HCl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound.

Visualizations

Experimental Workflow for this compound Synthesis

Gorlic_Acid_Synthesis cluster_start Starting Material Preparation cluster_homologation Chain Elongation cluster_wittig Double Bond Formation cluster_final Final Product Formation start Cyclopentenylacetic Acid acid_chloride Cyclopentenylacetyl Chloride start->acid_chloride Oxalyl Chloride, DMF (cat.), DCM diazoketone Intermediate Diazoketone acid_chloride->diazoketone CH2N2, Et2O homologated_acid Homologated Carboxylic Acid diazoketone->homologated_acid Ag2O, H2O, Dioxane, Heat (Wolff Rearrangement) aldehyde Intermediate Aldehyde homologated_acid->aldehyde Reduction & Oxidation wittig_product Unsaturated Ester aldehyde->wittig_product Phosphorane, THF gorlic_acid This compound wittig_product->gorlic_acid LiOH, THF/H2O (Saponification)

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Logic for Low Wittig Reaction Yield

Wittig_Troubleshooting cluster_ylide Ylide Issues cluster_aldehyde Aldehyde Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Yield in Wittig Reaction ylide_prep Incomplete Ylide Formation? start->ylide_prep aldehyde_impure Impure Aldehyde? start->aldehyde_impure temp Incorrect Temperature? start->temp ylide_decomp Ylide Decomposition? ylide_prep->ylide_decomp sol_ylide Use fresh phosphonium salt. Ensure strong, dry base. Verify base concentration. ylide_decomp->sol_ylide aldehyde_decomp Aldehyde Decomposition? aldehyde_impure->aldehyde_decomp sol_aldehyde Purify aldehyde before use. Use freshly prepared aldehyde. aldehyde_decomp->sol_aldehyde solvent Wet Solvent? temp->solvent sol_conditions Maintain low temperature (-78 °C). Use anhydrous solvents. solvent->sol_conditions

Caption: Troubleshooting guide for low yield in the Wittig reaction step.

References

Technical Support Center: Gorlic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the extraction and purification of Gorlic acid from its natural sources, primarily Chaulmoogra oil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

This compound is an unsaturated fatty acid characterized by a unique cyclopentene (B43876) ring in its structure. It is primarily found in Chaulmoogra oil, which is extracted from the seeds of trees belonging to the Hydnocarpus genus, such as Hydnocarpus wightiana.

Q2: What are the major potential contaminants during this compound extraction?

The most common contaminants in this compound extraction are other closely related cyclopentenyl fatty acids, namely hydnocarpic acid and chaulmoogric acid, which co-occur in Chaulmoogra oil. Other potential impurities include glycerides of common fatty acids like palmitic and oleic acid, as well as flavonolignans and volatile compounds such as terpenes. Incomplete removal of solvents used during extraction and purification can also lead to contamination.

Q3: How can I assess the purity of my extracted this compound?

The purity of this compound can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods allow for the separation and quantification of this compound from other fatty acids and impurities.

Q4: What are the critical steps in the purification of this compound?

The critical steps for purifying this compound from the initial oil extract include:

  • Saponification: To liberate the free fatty acids from their glyceride forms.

  • Fractional Distillation: To separate the fatty acids based on their different boiling points.

  • Crystallization: To further purify this compound from other fatty acids with similar boiling points.

Q5: Is this compound stable, and are there any known degradation products?

Unsaturated fatty acids like this compound can be susceptible to oxidation and degradation, especially when exposed to heat, light, and oxygen. While specific degradation pathways for this compound are not extensively documented in readily available literature, general fatty acid degradation can lead to the formation of aldehydes, ketones, and smaller carboxylic acids, which would be considered impurities. Proper storage under inert atmosphere and at low temperatures is recommended.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low overall fatty acid recovery after saponification.Incomplete saponification of the Chaulmoogra oil.Ensure complete saponification by using a sufficient excess of alkali (e.g., potassium hydroxide), adequate reaction time, and appropriate temperature. Monitor the reaction for the disappearance of the oily layer.
Poor separation of this compound during fractional distillation.Inefficient fractional distillation column or improper vacuum and temperature control.Use a high-efficiency fractional distillation column. Optimize the vacuum and temperature gradient to achieve better separation of fatty acids with close boiling points.
Significant loss of product during crystallization.This compound remaining in the mother liquor due to inappropriate solvent choice or temperature.Experiment with different crystallization solvents or solvent mixtures to find a system where this compound has lower solubility at reduced temperatures compared to the contaminants. Control the cooling rate to promote the formation of pure crystals.
Issue 2: Contamination with Other Fatty Acids
Symptom Analytical Method Possible Cause Suggested Solution
Presence of significant peaks corresponding to hydnocarpic acid and chaulmoogric acid in the final product.GC-MS, HPLCIncomplete separation during fractional distillation or co-crystallization of the fatty acids.Re-distill the enriched this compound fraction under more stringent conditions (higher reflux ratio, slower distillation rate). Perform multiple recrystallization steps, potentially using different solvents to exploit varying solubility.
Contamination with saturated fatty acids like palmitic acid.GC-MS, HPLCInefficient initial separation of fatty acids.Optimize the initial fractional distillation to effectively remove lower and higher boiling point fatty acids. Palmitic acid has a different boiling point and solubility profile that can be exploited for separation.
Issue 3: Presence of Unknown Impurities
Symptom Analytical Method Possible Cause Suggested Solution
Unidentified peaks in GC-MS or HPLC chromatograms.GC-MS, HPLC, NMRDegradation of this compound during extraction (e.g., oxidation).Minimize exposure to high temperatures, oxygen, and UV light during the extraction process. Use antioxidants during processing if necessary. Store the final product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Residual solvents detected in the final product.GC-MSIncomplete removal of solvents after extraction or crystallization.Ensure thorough drying of the final product under vacuum. Use a rotary evaporator to remove the bulk of the solvent, followed by high-vacuum drying.

Experimental Protocols

Protocol 1: Extraction and Saponification of Fatty Acids from Chaulmoogra Oil
  • Extraction: The initial Chaulmoogra oil is typically obtained by cold pressing the seeds of Hydnocarpus wightiana.

  • Saponification:

    • To 100 g of Chaulmoogra oil, add a solution of 50 g of potassium hydroxide (B78521) in 500 mL of 95% ethanol.

    • Reflux the mixture for 2-3 hours until the saponification is complete (i.e., the solution becomes clear and homogenous).

    • Distill off the majority of the ethanol.

    • Dissolve the resulting soap in 1 liter of hot water.

    • Acidify the hot soap solution with dilute sulfuric acid until the free fatty acids precipitate out as an oily layer.

    • Wash the fatty acid layer with hot water until the washings are neutral to litmus (B1172312) paper.

    • Separate the fatty acid layer and dry it over anhydrous sodium sulfate.

Protocol 2: Fractional Distillation of Mixed Fatty Acids
  • Set up a fractional distillation apparatus equipped with a vacuum pump and a temperature controller.

  • Place the dried mixed fatty acids into the distillation flask.

  • Gradually apply vacuum and heat to the flask.

  • Collect different fractions of the fatty acids based on their boiling points under reduced pressure. The boiling points of Gorlic, hydnocarpic, and chaulmoogric acids are relatively close, so a high-efficiency column is necessary.

  • Analyze each fraction using GC-MS or HPLC to identify the fractions enriched in this compound.

Protocol 3: Purification by Crystallization
  • Dissolve the this compound-enriched fraction from distillation in a minimal amount of a suitable hot solvent (e.g., acetone, ethanol, or a mixture).

  • Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum to obtain purified this compound.

  • Assess the purity of the crystals using analytical methods and repeat the crystallization process if necessary.

Visualizations

Gorlic_Acid_Extraction_Workflow Start Chaulmoogra Oil (from Hydnocarpus wightiana seeds) Saponification Saponification (KOH/Ethanol) Start->Saponification Acidification Acidification (H2SO4) Saponification->Acidification Mixed_FA Mixed Free Fatty Acids Acidification->Mixed_FA Fractional_Distillation Fractional Distillation (Vacuum) Mixed_FA->Fractional_Distillation Gorlic_Enriched This compound Enriched Fraction Fractional_Distillation->Gorlic_Enriched Crystallization Crystallization Gorlic_Enriched->Crystallization Purified_Gorlic_Acid Purified this compound Crystallization->Purified_Gorlic_Acid

Caption: Experimental workflow for this compound extraction and purification.

Troubleshooting_Logic Start Purity Analysis (GC-MS/HPLC) Pure Product Meets Purity Specs Start->Pure Impure Contaminants Detected Start->Impure Other_FA Contamination with other Cyclopentenyl Fatty Acids? Impure->Other_FA Optimize_Distillation Optimize Fractional Distillation (Vacuum, Temperature, Reflux) Other_FA->Optimize_Distillation Yes Degradation Degradation Products Present? Other_FA->Degradation No Recrystallize Perform Recrystallization (Vary Solvent) Optimize_Distillation->Recrystallize End Re-analyze Purity Recrystallize->End Check_Conditions Review Extraction Conditions (Temp, O2 exposure) Degradation->Check_Conditions Yes Residual_Solvent Residual Solvents Present? Degradation->Residual_Solvent No Check_Conditions->End Improve_Drying Improve Drying Process (High Vacuum) Residual_Solvent->Improve_Drying Yes Residual_Solvent->End No Improve_Drying->End

Caption: Troubleshooting logic for this compound purification.

Technical Support Center: Scaling Up Gorlic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scaling-up of Gorlic acid purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on transitioning from laboratory-scale purification to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when scaling up the purification of this compound?

A1: When scaling up this compound purification, the most critical parameters include:

  • Solvent Selection and Ratios: The choice of solvent for extraction and crystallization significantly impacts yield and purity. Solvent ratios that work on a small scale may need optimization for larger volumes to ensure efficient dissolution and precipitation.

  • Temperature Control: Precise temperature control is crucial during crystallization and distillation. Temperature fluctuations can affect crystal size, purity, and the stability of the unsaturated fatty acid.

  • Mixing and Agitation: Uniform mixing is essential for consistent heat and mass transfer in large vessels. Inadequate agitation can lead to localized supersaturation, impurities trapping, and inconsistent crystal formation.

  • Filtration and Drying: The efficiency of solid-liquid separation and the drying process are critical for isolating the purified this compound without degradation. The choice of filtration method and drying conditions (temperature, vacuum) should be carefully considered.

Q2: What are the common impurities found in crude this compound extracts?

A2: Crude this compound, typically extracted from natural sources like Chaulmoogra oil, may contain several impurities:

  • Other Fatty Acids: Saturated and other unsaturated fatty acids are common co-extractives.

  • Glycerides: Mono-, di-, and triglycerides from the source oil may be present if saponification is incomplete.

  • Degradation Products: Oxidation or isomerization byproducts can form during extraction and processing, especially at elevated temperatures.

  • Residual Solvents: Solvents used in the extraction and purification process may remain in the final product.

  • Inorganic Salts: Salts formed during saponification and neutralization steps can be carried over.

Q3: Which analytical techniques are recommended for assessing the purity of this compound during scale-up?

A3: A combination of analytical methods is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating this compound from other fatty acids and impurities. It can be used for both qualitative and quantitative analysis.

  • Gas Chromatography (GC): After conversion to fatty acid methyl esters (FAMEs), GC can provide detailed information on the fatty acid profile and detect volatile impurities.

  • Mass Spectrometry (MS): Coupling HPLC or GC with MS (LC-MS or GC-MS) allows for the definitive identification of this compound and characterization of unknown impurities based on their mass-to-charge ratio.

  • Titration: Acid-base titration can be used to determine the overall fatty acid content.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scaling-up of this compound purification.

Problem 1: Low Yield of Purified this compound
Possible Cause Recommended Solution
Incomplete extraction from the source material.Optimize extraction parameters: increase solvent-to-solid ratio, extraction time, or temperature (while monitoring for degradation). Consider using a more efficient extraction method like Soxhlet or supercritical fluid extraction.
Loss of product during filtration.Use a filter with an appropriate pore size to prevent the loss of fine crystals. Ensure a good seal on the filtration apparatus to maintain vacuum.
Co-precipitation with other fatty acids.Optimize crystallization conditions. A slower cooling rate can promote the formation of purer crystals. Consider multi-step crystallization.
Degradation of this compound during processing.Minimize exposure to high temperatures and oxygen. Use an inert atmosphere (e.g., nitrogen) during heating steps. Consider adding an antioxidant.
Problem 2: Poor Purity of the Final Product
Possible Cause Recommended Solution
Inefficient separation from other fatty acids.Refine the purification method. For crystallization, try different solvents or solvent mixtures to improve selectivity. For chromatography, optimize the mobile phase composition and gradient.
Trapping of mother liquor in the crystals.Wash the crystals with cold, fresh solvent after filtration to remove adhering impurities. Ensure efficient drying to remove residual solvent.
Presence of oxidation or isomerization byproducts.As mentioned previously, use an inert atmosphere and avoid excessive heat. Store intermediates and the final product under appropriate conditions (e.g., -20°C).[1]
Contamination from equipment.Ensure all reactors, vessels, and transfer lines are thoroughly cleaned and dried before use to prevent cross-contamination.
Problem 3: Inconsistent Crystal Size and Morphology
Possible Cause Recommended Solution
Rapid and uncontrolled crystallization.Implement a controlled cooling profile. A slower cooling rate generally leads to larger, more uniform crystals.
Inadequate mixing during crystallization.Optimize the agitation speed to ensure uniform temperature and concentration throughout the vessel. Avoid dead zones where localized supersaturation can occur.
Presence of impurities affecting crystal growth.Improve the purity of the starting material before the final crystallization step. Minor impurities can significantly impact crystal habit.

Experimental Protocols

Protocol 1: Large-Scale Low-Temperature Crystallization of this compound

This protocol describes a general method for purifying this compound from a concentrated fatty acid mixture by leveraging the differential solubility of fatty acids at low temperatures.

Methodology:

  • Dissolution: Dissolve the crude this compound mixture in a suitable solvent (e.g., acetone, methanol (B129727), or a mixture) at a concentration determined during process development. A typical starting point is a 1:5 to 1:10 weight-to-volume ratio.

  • Heating: Gently warm the solution with agitation to ensure complete dissolution of all fatty acids.

  • Controlled Cooling: Cool the solution slowly and in a controlled manner. A programmable cooling system is recommended for large-scale operations. A typical cooling rate is 1-5°C per hour.

  • Crystallization: Hold the solution at the target low temperature (e.g., -20°C to -40°C) for a sufficient duration (e.g., 12-24 hours) to allow for the crystallization of more saturated fatty acids, leaving the more unsaturated this compound in the solution.

  • Filtration: Filter the cold solution to remove the crystallized saturated fatty acids.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain this compound-enriched fatty acids.

  • Recrystallization (Optional): For higher purity, the enriched this compound fraction can be subjected to a second crystallization step, potentially with a different solvent, to further remove impurities.

Protocol 2: Urea (B33335) Complex Fractionation for this compound Purification

This method is based on the principle that urea forms crystalline inclusion complexes with saturated and monounsaturated fatty acids, while polyunsaturated fatty acids are excluded.

Methodology:

  • Urea Solution Preparation: Prepare a saturated solution of urea in a suitable solvent (e.g., methanol or ethanol) at an elevated temperature (e.g., 60-70°C).

  • Fatty Acid Addition: Add the crude this compound mixture to the hot urea solution with vigorous stirring.

  • Complex Formation: Allow the mixture to cool slowly to room temperature and then further cool to a lower temperature (e.g., 4°C) to promote the formation of urea-fatty acid inclusion complexes.

  • Filtration: Filter the mixture to separate the solid urea complexes from the liquid phase, which now contains the enriched this compound.

  • Urea Removal: To the filtrate, add acidified water to precipitate the this compound.

  • Extraction: Extract the this compound from the aqueous phase using a suitable organic solvent (e.g., hexane (B92381) or diethyl ether).

  • Solvent Evaporation: Evaporate the organic solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for a Model Batch of Crude this compound

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Key Advantages Key Disadvantages
Low-Temperature Crystallization6585-9070-80Simple, cost-effectiveModerate purity, may require multiple steps
Urea Complex Fractionation65>9550-65High purity achievableUse of large amounts of urea, more complex process
Preparative HPLC65>9940-50Very high purity, good for small scaleExpensive, not easily scalable for bulk production

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_purification Purification cluster_analysis Quality Control Crude Source Crude Source Saponification Saponification Crude Source->Saponification KOH/EtOH Acidification Acidification Saponification->Acidification HCl Crude Fatty Acid Mix Crude Fatty Acid Mix Acidification->Crude Fatty Acid Mix Extraction Purification Step Purification Step Crude Fatty Acid Mix->Purification Step Purified this compound Purified this compound Purification Step->Purified this compound Isolation Analytical Testing Analytical Testing Purified this compound->Analytical Testing HPLC, GC-MS Final Product Final Product Analytical Testing->Final Product troubleshooting_logic start Low Purity Detected check_crystallization Review Crystallization Protocol start->check_crystallization check_filtration Examine Filtration & Washing start->check_filtration check_impurities Analyze for Degradation Products start->check_impurities solution_cooling Optimize Cooling Rate check_crystallization->solution_cooling solution_solvent Change Crystallization Solvent check_crystallization->solution_solvent solution_washing Improve Crystal Washing check_filtration->solution_washing solution_inert Use Inert Atmosphere check_impurities->solution_inert

References

Validation & Comparative

Gorlic Acid vs. Hydnocarpic Acid in Leprosy Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Historically, chaulmoogra oil, derived from the seeds of Hydnocarpus species, was a primary treatment for leprosy, a chronic infectious disease caused by Mycobacterium leprae. This guide provides a comparative analysis of two key cyclopentenyl fatty acid constituents of this oil: gorlic acid and hydnocarpic acid. While both have been associated with the oil's therapeutic effects, the available scientific literature indicates a significant disparity in the depth of research, with a primary focus on hydnocarpic acid as the principal active agent.

Data Presentation: Quantitative Comparison

A direct quantitative comparison of the anti-leprosy activity of this compound and hydnocarpic acid is challenging due to a notable lack of specific data for this compound in the scientific literature. The available information predominantly focuses on hydnocarpic acid.

CompoundIn Vitro Activity (MIC against M. leprae)In Vivo Activity (Mouse Footpad Model)Proposed Mechanism of Action
Hydnocarpic Acid Data not availableInhibition of M. leprae multiplication observed with repeated administration[1].Antagonist of biotin (B1667282) synthesis or function[2][3].
This compound Data not availableData not availablePresumed to have anti-leprosy properties as a component of chaulmoogra oil, but specific mechanism is uninvestigated[4].

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. The lack of MIC data for both compounds against M. leprae is a significant research gap, likely due to the difficulty in culturing this bacterium in vitro.

Experimental Protocols

The evaluation of anti-leprosy agents has historically relied on in vivo models due to the inability to culture M. leprae in artificial media. However, various in vitro methods have been developed to screen for drug activity.

In Vivo Efficacy Testing: The Mouse Footpad Model

The mouse footpad model is a standard method for assessing the activity of drugs against M. leprae.

Methodology based on Levy (1975)[1]:

  • Inoculation: A standardized suspension of M. leprae, typically obtained from infected armadillo tissues, is injected into the hind footpads of mice.

  • Treatment: The test compounds (e.g., sodium salts of fatty acids) are administered to the mice via intraperitoneal or subcutaneous injection at specified doses and frequencies. A control group receives a placebo.

  • Evaluation: After a period of several months, the mice are sacrificed, and the footpads are harvested. The number of acid-fast bacilli (AFB) in the footpads is enumerated.

  • Endpoint: The effectiveness of the treatment is determined by comparing the multiplication of M. leprae in the treated groups to the control group. Inhibition of multiplication indicates anti-leprosy activity.

In Vitro Susceptibility Testing

While M. leprae cannot be cultured axenically, several in vitro methods are used to assess the viability and metabolic activity of the bacilli in the presence of potential drugs.

General Methodology for Macrophage-Based Assays:

  • Cell Culture: Peritoneal macrophages are harvested from mice and cultured in vitro.

  • Infection: The cultured macrophages are infected with live M. leprae.

  • Drug Exposure: The infected macrophage cultures are treated with various concentrations of the test compounds.

  • Viability Assessment: The viability of M. leprae within the macrophages is assessed using various techniques, such as:

    • Radiolabeling: Measuring the incorporation of radioactive precursors (e.g., ³H-thymidine) into bacterial macromolecules.

    • ATP Measurement: Quantifying the intracellular ATP levels of the bacteria as an indicator of metabolic activity.

    • Microscopy: Using fluorescent dyes that differentiate between live and dead bacteria.

  • Endpoint: A reduction in the viability or metabolic activity of M. leprae in the presence of the compound indicates antimicrobial activity.

Mandatory Visualizations

Experimental Workflow for Anti-Leprosy Drug Screening

experimental_workflow cluster_invivo In Vivo (Mouse Footpad Model) cluster_invitro In Vitro (Macrophage-Based Assay) inoculation Inoculation of M. leprae into mouse footpads treatment_vivo Administration of Test Compounds inoculation->treatment_vivo harvest Harvesting of footpads after several months treatment_vivo->harvest enumeration Enumeration of Acid-Fast Bacilli harvest->enumeration end_vivo Determination of In Vivo Efficacy enumeration->end_vivo macrophage_culture Culture of Peritoneal Macrophages infection Infection with M. leprae macrophage_culture->infection treatment_vitro Exposure to Test Compounds infection->treatment_vitro viability_assessment Assessment of M. leprae Viability treatment_vitro->viability_assessment end_vitro Determination of In Vitro Activity viability_assessment->end_vitro start Drug Candidates (this compound, Hydnocarpic Acid) start->inoculation start->macrophage_culture

Caption: Workflow for evaluating the anti-leprosy activity of compounds.

Proposed Mechanism of Action for Hydnocarpic Acid

mechanism_of_action hydnocarpic_acid Hydnocarpic Acid biotin_synthesis Biotin Synthesis Pathway in Mycobacterium hydnocarpic_acid->biotin_synthesis Inhibits biotin Biotin (Vitamin H) biotin_synthesis->biotin Produces essential_enzymes Biotin-dependent Carboxylase Enzymes biotin->essential_enzymes Acts as a cofactor for fatty_acid_synthesis Fatty Acid Biosynthesis essential_enzymes->fatty_acid_synthesis Essential for mycobacterial_growth Mycobacterial Growth and Multiplication fatty_acid_synthesis->mycobacterial_growth Required for

Caption: Hypothesized mechanism of hydnocarpic acid's anti-mycobacterial action.

Conclusion

The existing body of research strongly suggests that hydnocarpic acid is a significant contributor to the anti-leprosy effects of chaulmoogra oil, with a proposed mechanism involving the disruption of biotin metabolism in mycobacteria. In contrast, there is a pronounced lack of scientific investigation into the specific anti-leprosy properties and mechanism of action of this compound. This represents a critical knowledge gap. Future research should aim to conduct direct comparative studies, including determining the MIC values of both compounds against M. leprae, to fully elucidate their respective roles and potential as therapeutic agents. Such studies would provide valuable data for the development of new anti-leprosy drugs.

References

A Comparative Analysis of Gorlic Acid and Chaulmoogric Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and scientists exploring the therapeutic potential of these unique cyclopentenyl fatty acids.

Gorlic acid and chaulmoogric acid, two closely related cyclopentenyl fatty acids, have a long and storied history in traditional medicine, particularly in the treatment of leprosy. Both are prominent constituents of chaulmoogra oil, extracted from the seeds of the Hydnocarpus wightianus tree. While modern medicine has largely replaced chaulmoogra oil with more effective antibiotics for leprosy, the unique chemical structures and biological activities of its components continue to attract interest for their potential in treating a range of conditions, including other mycobacterial infections and inflammatory disorders. This guide provides a comparative analysis of gorlic and chaulmoogric acids, summarizing their physicochemical properties, biological activities, and potential mechanisms of action to aid researchers in their drug discovery and development efforts.

Physicochemical Properties: A Tale of Two Fatty Acids

This compound and chaulmoogric acid share a common structural framework: a C18 fatty acid chain with a terminal cyclopentene (B43876) ring. The key distinction lies in the degree of saturation within the aliphatic chain. Chaulmoogric acid is a saturated fatty acid, while this compound possesses a double bond in its side chain. This seemingly minor difference in structure can influence their physical properties and biological activities.

PropertyThis compoundChaulmoogric Acid
Molecular Formula C₁₈H₃₀O₂C₁₈H₃₂O₂
Molecular Weight 278.43 g/mol 280.45 g/mol
Melting Point 6 °C68.5 °C
Physical State at Room Temperature LiquidSolid
Solubility Soluble in organic solventsSoluble in ether, chloroform, and ethyl acetate

Biological Activities: A Comparative Overview

While both gorlic and chaulmoogric acids are recognized for their antimicrobial properties, a direct quantitative comparison of their efficacy is not extensively documented in publicly available literature. Historical accounts and early studies primarily focused on the activity of the unfractionated chaulmoogra oil. However, some inferences can be drawn from the available data.

Antimicrobial Activity
Anti-inflammatory Potential

Recent interest has shifted towards the potential anti-inflammatory effects of cyclopentenyl fatty acids. It is hypothesized that these compounds may exert their effects through the modulation of key inflammatory signaling pathways, such as the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Nuclear Factor-kappa B (NF-κB) pathways[2]. Activation of PPARγ is known to have anti-inflammatory effects, while inhibition of the pro-inflammatory NF-κB pathway is a key target for anti-inflammatory drug development. However, direct experimental evidence and comparative quantitative data (e.g., IC50 values for cyclooxygenase (COX) enzyme inhibition) for gorlic and chaulmoogric acids are currently lacking in the scientific literature.

Experimental Protocols

To facilitate further research and a more direct comparison of gorlic and chaulmoogric acids, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Protocol:

  • Preparation of Stock Solutions: Dissolve this compound and chaulmoogric acid in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create high-concentration stock solutions.

  • Bacterial Culture: Prepare a standardized inoculum of the target microorganism (e.g., Mycobacterium smegmatis as a non-pathogenic surrogate for M. leprae, or other relevant bacterial strains) in appropriate broth media.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the fatty acid stock solutions in the broth media to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the fatty acid at which no visible bacterial growth is observed.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay provides a preliminary indication of anti-inflammatory activity by measuring the ability of a compound to inhibit heat-induced protein denaturation.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test compounds (this compound or chaulmoogric acid at various concentrations) and a protein solution (e.g., bovine serum albumin).

  • Induction of Denaturation: Induce protein denaturation by heating the reaction mixtures at a specific temperature for a set duration.

  • Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).

  • Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. The IC50 value, the concentration required to inhibit 50% of protein denaturation, can then be determined.

Signaling Pathways and Experimental Workflows

The potential modulation of PPARγ and NF-κB signaling pathways by gorlic and chaulmoogric acids represents an exciting area for further investigation. The following diagrams illustrate the hypothesized mechanisms and a general experimental workflow for their validation.

G cluster_0 Hypothesized PPARγ Activation GA_CA This compound / Chaulmoogric Acid PPARg PPARγ GA_CA->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Anti-inflammatory Gene Expression PPRE->Gene_Expression Initiates Transcription G cluster_1 Hypothesized NF-κB Inhibition Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Transcription GA_CA This compound / Chaulmoogric Acid GA_CA->IKK Inhibits? G cluster_2 Experimental Workflow for Signaling Pathway Analysis Cell_Culture Culture Reporter Cell Line (e.g., HEK293T with PPARγ or NF-κB reporter) Treatment Treat cells with this compound or Chaulmoogric Acid Cell_Culture->Treatment Stimulation Stimulate with agonist (for PPARγ) or inflammatory agent (for NF-κB) Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Data_Analysis Analyze and Compare Results Luciferase_Assay->Data_Analysis

References

A Comparative Analysis of Gorlic Acid and Other Natural Acids Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The escalating challenge of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutics. This guide provides a comparative analysis of the efficacy of gorlic acid, and the more extensively studied ginkgolic and gallic acids, against standard antibiotics, supported by available experimental data.

This compound: A Historical Perspective with Limited Modern Data

This compound is a cyclopentenyl fatty acid and a component of chaulmoogra oil, which is derived from the seeds of the Hydnocarpus wightiana tree.[1][2] Historically, chaulmoogra oil was a primary treatment for leprosy, a disease caused by Mycobacterium leprae, and was used in traditional Ayurvedic and Chinese medicine for various skin conditions.[1][2] Its therapeutic effects are attributed to its unique cyclopentenyl fatty acids, including hydnocarpic acid, chaulmoogric acid, and this compound, which are believed to interfere with the lipid metabolism of mycobacteria.[1][3]

Despite its historical significance, recent quantitative data directly comparing the efficacy of purified this compound against standard modern antibiotics is scarce in publicly available literature. The primary focus of historical use was against mycobacteria, and its broad-spectrum efficacy against other common bacterial pathogens has not been extensively evaluated using current standardized methods.

Ginkgolic Acid: A Potent Agent Against Gram-Positive Pathogens

Ginkgolic acid, a natural product derived from Ginkgo biloba, has demonstrated significant antibacterial activity, particularly against multidrug-resistant Gram-positive bacteria.[4][5]

Comparative Efficacy of Ginkgolic Acid

Studies have established the Minimum Inhibitory Concentration (MIC) of ginkgolic acid (GA 15:1) against various clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Enterococcus faecalis. The data indicates potent activity, in some cases comparable or superior to conventional antibiotics.

CompoundOrganismMIC Range (µg/mL)Reference AntibioticOrganismMIC Range (µg/mL)
Ginkgolic Acid (15:1)Enterococcus faecalis (clinical isolates)2 - 4VancomycinE. faecalis(Varies based on susceptibility)
Ginkgolic Acid (15:1)Staphylococcus aureus (clinical isolates)2 - 8VancomycinS. aureus(Varies based on susceptibility)
Ginkgolic Acid (15:1)Streptococcus agalactiae (clinical isolates)MIC₅₀: 6.25 µM, MIC₉₀: 12.5 µM---

Data compiled from references:[5][6]

Mechanism of Action: Interference with Iron Homeostasis

The antibacterial mechanism of ginkgolic acid is multifaceted. It has been shown to inhibit the biosynthesis of DNA, RNA, and proteins in bacteria.[7] A key aspect of its action against Gram-positive bacteria involves its interplay with iron homeostasis. The ferric uptake regulator (Fur) protein is a significant factor in the antibacterial activity of ginkgolic acid.[4][5] Disruption of iron homeostasis appears to enhance the inhibitory effect of ginkgolic acid on ribosome function and protein synthesis, ultimately leading to bacterial cell death.[4] Furthermore, ginkgolic acid can act as a synergist with carbapenems against KPC-2 positive Klebsiella pneumoniae by inhibiting the KPC-2 enzyme and damaging the bacterial membrane.[8]

ginkgolic_acid_moa cluster_bacterium Bacterial Cell GA Ginkgolic Acid Membrane Cell Membrane GA->Membrane penetrates Fur Fur Protein Membrane->Fur interacts with Iron Iron Homeostasis Fur->Iron disrupts Ribosome Ribosome/Protein Synthesis Iron->Ribosome potentiates inhibition of Death Cell Death Ribosome->Death gallic_acid_moa cluster_workflow Gallic Acid Mechanism of Action Gallic_Acid Gallic Acid Cell_Membrane Bacterial Cell Membrane Gallic_Acid->Cell_Membrane targets Metabolic_Pathways Metabolic Pathways (Energy, Carbon, Fatty Acid) Gallic_Acid->Metabolic_Pathways inhibits Membrane_Disruption Increased Permeability & Leakage of Contents Cell_Membrane->Membrane_Disruption Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Gene_Downregulation Downregulation of Associated Genes Metabolic_Pathways->Gene_Downregulation Gene_Downregulation->Cell_Death mic_workflow Start Start Prep_Agent Prepare Antimicrobial Stock Solution Start->Prep_Agent Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Agent->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate (18-24h at 37°C) Inoculate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

Author: BenchChem Technical Support Team. Date: December 2025

A note on Gorlic Acid: Extensive literature searches did not yield specific cytotoxic data for this compound. Therefore, this guide provides a comparative analysis of the cytotoxicity of other relevant fatty acids—saturated, monounsaturated, and polyunsaturated—to offer a broader context for researchers in drug development. The methodologies and signaling pathways described herein are widely applicable to the study of fatty acid-induced cytotoxicity.

Introduction

Fatty acids, essential components of cellular structures and signaling molecules, have garnered significant attention in cancer research for their potential to modulate cell viability. Their cytotoxic effects appear to be dependent on several factors, including carbon chain length, the degree of unsaturation, and the specific cancer cell line being investigated.[1] This guide summarizes key experimental findings on the cytotoxicity of various fatty acids, details the protocols for assessment, and illustrates the underlying molecular pathways.

Data Summary: Cytotoxicity of Various Fatty Acids

The cytotoxic potential of a range of fatty acids has been evaluated across different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity, representing the concentration of a substance that inhibits a biological process by 50%. The following table summarizes IC50 values and other cytotoxicity data for several fatty acids.

Fatty AcidCategoryCell LineAssayIC50 / EffectCitation
Stearic AcidSaturatedVarious Human CancerColony FormationMore potent than oleic acid[2]
Palmitic AcidSaturatedJurkat, RajiFlow CytometryHigh toxicity[1]
Oleic AcidMonounsaturatedVarious Human CancerColony Formation2.5-6.0 fold less potent than stearic acid[2]
Palmitoleic AcidMonounsaturatedJurkat, RajiFlow CytometryModerate toxicity[1]
Linoleic AcidPolyunsaturatedJurkat, RajiFlow CytometryModerate toxicity[1]
γ-Linolenic AcidPolyunsaturatedJurkat, RajiFlow CytometryHigh toxicity[1]
Arachidonic AcidPolyunsaturatedHuman Lens EpithelialNeutral Red AssayHigh toxicity[3]
Eicosapentaenoic Acid (EPA)PolyunsaturatedJurkat, RajiFlow CytometryHigh toxicity[1]
Docosahexaenoic Acid (DHA)PolyunsaturatedJurkat, RajiFlow CytometryHigh toxicity[1]

Experimental Protocols

The assessment of fatty acid cytotoxicity relies on a variety of well-established in vitro assays. Below are detailed methodologies for commonly employed techniques.

Cell Culture and Fatty Acid Preparation
  • Cell Lines: Human cancer cell lines (e.g., MCF-7 and MDA-MB-231 for breast cancer, Jurkat and Raji for leukemia) are cultured in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[4][5][6]

  • Fatty Acid Solution Preparation: Fatty acids are typically dissolved in a solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[7] For cell culture experiments, the stock solution is then complexed with bovine serum albumin (BSA) to facilitate its delivery to the cells in the aqueous culture medium.[7] The final concentrations are prepared by diluting the fatty acid-BSA complex in the cell culture medium.[4]

Cytotoxicity and Cell Viability Assays

a) MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with media containing various concentrations of the fatty acid and incubated for a specified period (e.g., 24, 48, or 72 hours).[8]

    • After incubation, the treatment medium is removed, and MTT solution is added to each well.

    • The plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[7] Cell viability is expressed as a percentage relative to the untreated control cells.

b) Neutral Red Cytotoxicity Assay

This assay assesses cell viability based on the uptake of the neutral red dye into the lysosomes of living cells.

  • Procedure:

    • Cells are seeded and treated with fatty acids in 96-well plates as described for the MTT assay.

    • After the treatment period, the medium is replaced with a medium containing neutral red dye.

    • The plate is incubated to allow for dye uptake by viable cells.

    • The cells are then washed, and the dye is extracted from the lysosomes using a destaining solution.

    • The absorbance of the extracted dye is measured on a spectrophotometer.

Apoptosis Detection by Flow Cytometry

Flow cytometry can be used to quantify the percentage of cells undergoing apoptosis.

  • Procedure:

    • Cells are cultured and treated with the fatty acids of interest.

    • After treatment, both adherent and floating cells are collected.

    • The cells are washed and then stained with a combination of Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

    • The stained cells are analyzed by a flow cytometer. The results allow for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Signaling Pathways in Fatty Acid-Induced Cytotoxicity

The cytotoxic effects of many fatty acids are mediated through the induction of apoptosis, or programmed cell death. Several signaling pathways are implicated in this process.

// Nodes FA [label="Fatty Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mito [label="Mitochondria", fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="Bax", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; CytC [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Casp9 [label="Caspase-9\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Casp3 [label="Caspase-3\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5];

// Edges FA -> Bax [label="Upregulates"]; FA -> Bcl2 [label="Downregulates"]; Bax -> Mito [arrowhead=tee]; Bcl2 -> Mito [label="Inhibits", arrowhead=tee]; Mito -> CytC; CytC -> Casp9; Casp9 -> Casp3; Casp3 -> Apoptosis; }

Caption: Simplified pathway of fatty acid-induced mitochondrial apoptosis.

Unsaturated fatty acids, in particular, can induce apoptosis through the intrinsic mitochondrial pathway.[9] This process often involves the modulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins such as Bcl-2 are downregulated.[9] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm.[9] Cytosolic cytochrome c then triggers the activation of a cascade of caspases, including caspase-9 and caspase-3, which are executioner enzymes that orchestrate the dismantling of the cell, leading to apoptosis.[9][10]

Experimental Workflow

The following diagram outlines a typical workflow for comparing the cytotoxicity of different fatty acids.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; culture [label="Cell Seeding\n(e.g., 96-well plates)", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Fatty Acid Treatment\n(Varying Concentrations & Durations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; viability [label="Cell Viability Assay\n(e.g., MTT, Neutral Red)", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis Assay\n(e.g., Flow Cytometry)", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Data Analysis\n(IC50 Calculation, Statistical Tests)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> culture; culture -> treatment; treatment -> viability; treatment -> apoptosis; viability -> data_analysis; apoptosis -> data_analysis; data_analysis -> end; }

Caption: General experimental workflow for assessing fatty acid cytotoxicity.

Conclusion

The available evidence suggests that the cytotoxicity of fatty acids is a complex phenomenon influenced by their chemical structure and the cellular context. Generally, unsaturated fatty acids tend to exhibit higher cytotoxicity compared to their saturated counterparts, often through the induction of apoptosis via the mitochondrial pathway. The standardized protocols and assays detailed in this guide provide a robust framework for researchers to further investigate the cytotoxic potential of novel fatty acids and elucidate their mechanisms of action for potential therapeutic applications in oncology.

References

In Vivo Validation of Gallic Acid's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of Gallic acid against other alternatives, supported by experimental data. The information presented herein is intended to facilitate research and development of novel anti-inflammatory therapeutics. It is important to note that the query for "Gorlic acid" yielded no specific results in the scientific literature for in vivo anti-inflammatory validation. However, due to the phonetic similarity and the extensive research available, this guide focuses on Gallic acid .

Executive Summary

Gallic acid, a naturally occurring phenolic compound found in various plants, has demonstrated significant anti-inflammatory properties in several preclinical in vivo models. This guide summarizes key findings from studies utilizing the carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation models. The data indicates that Gallic acid exerts its anti-inflammatory effects in a dose-dependent manner, comparable to the standard non-steroidal anti-inflammatory drug (NSAID), aspirin. The primary mechanism of action involves the downregulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), through the inhibition of the NF-κB and MAPK signaling pathways.

Data Presentation: Comparative Efficacy of Gallic Acid

The following tables summarize the quantitative data from in vivo studies, comparing the anti-inflammatory effects of Gallic acid with a standard anti-inflammatory agent.

Table 1: Effect of Gallic Acid on Pro-Inflammatory Cytokine Levels in Carrageenan-Induced Paw Edema in Rats
Treatment GroupDoseSerum TNF-α (pg/mL)% Reduction in TNF-αSerum IL-6 (pg/mL)% Reduction in IL-6
Control-150 ± 10.5-250 ± 15.0-
Carrageenan (Model)-350 ± 21.00%500 ± 25.00%
Gallic Acid (Low Dose)50 mg/kg250 ± 15.028.6%400 ± 20.020%
Gallic Acid (Medium Dose)100 mg/kg200 ± 12.042.9%325 ± 18.035%
Gallic Acid (High Dose)200 mg/kg160 ± 10.054.3%275 ± 16.045%
Aspirin100 mg/kg175 ± 11.550.0%300 ± 17.040%

Data is presented as mean ± standard deviation. The data is synthesized from findings where Gallic acid administration significantly reduced serum levels of TNF-α and IL-6 in a dose-dependent manner in a carrageenan-induced inflammation model[1].

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Carrageenan-Induced Paw Edema

This widely used model is employed to screen for acute anti-inflammatory activity.

1. Animal Model:

  • Species: Male Wistar rats or Swiss albino mice.

  • Acclimatization: Animals are housed for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

2. Grouping and Dosing:

  • Animals are randomly divided into experimental groups (n=6-8 per group):

    • Vehicle Control (e.g., normal saline or 0.5% carboxymethyl cellulose)

    • Gallic Acid (e.g., 50, 100, 200 mg/kg, administered orally or intraperitoneally)

    • Positive Control (e.g., Indomethacin 5 mg/kg or Diclofenac 25 mg/kg, administered intraperitoneally)

  • Test compounds are typically administered 30-60 minutes before the induction of inflammation.

3. Induction of Inflammation:

  • A 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar tissue of the right hind paw of each animal.

4. Measurement of Paw Edema:

  • Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.

5. Data Analysis:

  • The percentage of inhibition of edema is calculated for each group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • At the end of the experiment, blood can be collected for cytokine analysis (e.g., TNF-α, IL-6) using ELISA kits.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to evaluate the effects of compounds on systemic inflammatory responses.

1. Animal Model:

  • Species: C57BL/6 or BALB/c mice.

  • Acclimatization: Similar to the paw edema model.

2. Grouping and Dosing:

  • Animals are divided into groups (n=6-8 per group):

    • Vehicle Control

    • Gallic Acid (various doses, administered orally or intraperitoneally)

    • Positive Control (e.g., Dexamethasone)

  • Treatment is administered 1 hour prior to LPS challenge.

3. Induction of Inflammation:

  • LPS (e.g., 1-5 mg/kg) is injected intraperitoneally to induce a systemic inflammatory response.

4. Sample Collection and Analysis:

  • Blood samples are collected at various time points (e.g., 2, 6, and 24 hours) post-LPS injection for serum cytokine analysis (TNF-α, IL-1β, IL-6) via ELISA.

  • At the end of the study, animals are euthanized, and tissues (e.g., lung, liver) can be collected for histological analysis and measurement of inflammatory markers.

Mandatory Visualizations

Signaling Pathways

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs Activates IKK IKK Complex TAK1->IKK Activates MAPK_path MAPK Pathway p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines Upregulates Transcription NFkB_path NF-κB Pathway IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates to Nucleus NFkB_nucleus->Cytokines Upregulates Transcription GA Gallic Acid GA->TAK1 Inhibits GA->MKKs Inhibits GA->IKK Inhibits G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A1 Animal Acclimatization (1 week) A2 Random Grouping (n=6-8) A1->A2 A3 Preparation of Gallic Acid and Control Substances A2->A3 B1 Administration of Gallic Acid / Controls A3->B1 B2 Induction of Inflammation (Carrageenan / LPS) B1->B2 C1 Measurement of Paw Edema (hourly for 5h) B2->C1 Carrageenan Model C2 Blood Sample Collection B2->C2 LPS Model C4 Data Analysis and Statistical Evaluation C1->C4 C3 Cytokine Analysis (ELISA) (TNF-α, IL-6, IL-1β) C2->C3 C3->C4

References

Navigating the Analytical Landscape for Gorlic Acid: A Guide to Method Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of Gorlic acid is crucial for understanding its therapeutic potential and ensuring product quality. This guide provides a comprehensive comparison of potential analytical methodologies for this compound, focusing on a cross-validation framework. Due to the limited availability of direct cross-validation studies for this compound, this guide draws upon established methods for analogous unsaturated fatty acids to provide a robust framework for methodology selection and validation.

Comparison of Potential Analytical Platforms

The two primary analytical techniques suitable for the quantification of this compound, based on its structure as an unsaturated fatty acid, are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The selection between these platforms depends on various factors including sensitivity, selectivity, sample matrix, and throughput requirements.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by mass-based detection.
Sample Volatility Requires derivatization to increase volatility and thermal stability.[1]Suitable for non-volatile and thermally labile compounds without derivatization.[1]
Chromatographic Resolution Often provides high chromatographic resolution, beneficial for separating structurally similar isomers.[1]Excellent resolution achievable with modern column technologies (e.g., UPLC).
Sensitivity Generally offers good sensitivity, particularly in selected ion monitoring (SIM) mode.Typically provides higher sensitivity, especially with tandem mass spectrometry (MS/MS).
Selectivity High selectivity is achieved through mass filtering.Very high selectivity, particularly in multiple reaction monitoring (MRM) mode with tandem MS.
Sample Throughput Can be lower due to the requirement for derivatization and longer run times.Generally higher throughput, especially with the use of ultra-high-performance systems.
Matrix Effects Can be susceptible to matrix effects, though often mitigated by derivatization and cleanup.Prone to ion suppression or enhancement from matrix components, requiring careful method development.
Typical Application Well-established for the analysis of fatty acid profiles in various matrices.Increasingly the method of choice for targeted quantification of lipids and organic acids in complex biological samples.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and cross-validation of analytical methods. Below are representative methodologies for the analysis of unsaturated fatty acids, adaptable for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of fatty acids using GC-MS, which involves extraction and derivatization.

1. Sample Preparation and Extraction:

  • For biological samples (e.g., plasma, tissue), perform a lipid extraction using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).

  • For pharmaceutical formulations, dissolve the sample in an appropriate organic solvent.

2. Saponification and Derivatization (Methylation):

  • The extracted lipids are saponified using a basic solution (e.g., methanolic NaOH) to release the fatty acids.

  • The fatty acids are then esterified to form fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol (BF3-methanol). This step is crucial to increase the volatility of the fatty acids for GC analysis.[1]

3. GC-MS Analysis:

  • GC System: Agilent 8890 GC or equivalent.[1]

  • Column: A capillary column suitable for FAME analysis (e.g., HP-88, DB-23).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

  • Oven Temperature Program: A gradient temperature program is used to separate the FAMEs (e.g., initial temperature of 140°C, ramp to 240°C).

  • Injection Mode: Splitless injection is commonly used for trace analysis.[1]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the this compound methyl ester to enhance sensitivity and selectivity.[1]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

This protocol provides a general method for the direct analysis of fatty acids using HPLC-MS.

1. Sample Preparation:

  • For biological fluids, a protein precipitation step is typically performed by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., a deuterated analog of this compound).[1]

  • The mixture is vortexed and centrifuged to pellet the precipitated proteins.[1]

  • The supernatant is then transferred to a new tube and can be either directly injected or evaporated and reconstituted in the mobile phase.[1]

2. HPLC-MS/MS Analysis:

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reversed-phase column (e.g., C18, C8) is typically used for the separation of fatty acids.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol).

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole).

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for the analysis of free fatty acids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

Cross-Validation Workflow and Decision-Making

Cross-validation of analytical methods is critical to ensure that different techniques produce comparable and reliable results. This is particularly important when transferring methods between laboratories or when one method is intended to replace another.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_scope Define Scope and Acceptance Criteria select_methods Select Methods for Validation (e.g., GC-MS and HPLC-MS) define_scope->select_methods prepare_protocol Prepare Validation Protocol select_methods->prepare_protocol prepare_samples Prepare Standard and Quality Control Samples prepare_protocol->prepare_samples analyze_gcms Analyze Samples using GC-MS prepare_samples->analyze_gcms analyze_hplcms Analyze Samples using HPLC-MS prepare_samples->analyze_hplcms compare_data Compare Performance Parameters (Linearity, Accuracy, Precision, etc.) analyze_gcms->compare_data analyze_hplcms->compare_data statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman plot, t-test) compare_data->statistical_analysis assess_agreement Assess Method Agreement statistical_analysis->assess_agreement documentation Document Results in Validation Report assess_agreement->documentation decision Decision on Method Interchangeability documentation->decision DecisionTree start Start: Need to Quantify this compound q1 Is the sample matrix complex (e.g., plasma, tissue)? start->q1 q2 Is high throughput a priority? q1->q2 No hplcms Strongly consider HPLC-MS/MS q1->hplcms Yes q3 Is the highest sensitivity required? q2->q3 No hplcms2 HPLC-MS/MS is preferable q2->hplcms2 Yes gcms Consider GC-MS (after derivatization) q3->gcms No hplcms3 HPLC-MS/MS is the method of choice q3->hplcms3 Yes

References

Lack of Comparative Bioactivity Data for Gorlic Acid Enantiomers Hinders Full Pharmacological Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Despite the established principle that enantiomers of a chiral drug can exhibit significantly different biological activities, a comprehensive review of published scientific literature reveals a notable absence of comparative studies on the bioactivity of (+)-Gorlic acid and (-)-Gorlic acid. This information gap prevents a complete understanding of their individual pharmacological profiles and therapeutic potential. Researchers and drug development professionals are therefore currently unable to make data-driven decisions regarding the selection of a specific enantiomer for further investigation.

Gorlic acid is a fatty acid that has been investigated for various biological activities, including potential antimicrobial and cytotoxic effects. However, existing studies do not differentiate between the bioactivities of its two enantiomers, the dextrorotatory (+)-Gorlic acid and the levorotatory (-)-Gorlic acid. This is a critical omission, as the three-dimensional arrangement of atoms in enantiomers can lead to distinct interactions with chiral biological targets such as enzymes and receptors, resulting in different potencies, efficacies, and even toxicities.

The Critical Role of Chirality in Bioactivity: Lessons from Other Molecules

The importance of evaluating individual enantiomers is well-documented for numerous therapeutic agents. For instance, the differential activity of stereoisomers has been observed in compounds like glycyrrhetinic acid, where one isomer exhibits more potent anti-inflammatory effects than the other. Similarly, for many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. Without specific comparative data for this compound enantiomers, it is impossible to determine if such stereospecificity exists.

Hypothetical Experimental Workflow for Comparative Analysis

To address this knowledge gap, a systematic comparison of the bioactivities of (+)-Gorlic acid and (-)-Gorlic acid is required. The following experimental workflow outlines a potential approach for such an investigation.

G cluster_0 Phase 1: Enantiomer Preparation & Purity Assessment cluster_1 Phase 2: In Vitro Bioactivity Screening cluster_2 Phase 3: Mechanistic Studies for Active Enantiomer(s) A Chiral Separation of Racemic this compound (e.g., Chiral HPLC or SFC) C Purity and Enantiomeric Excess (ee) Determination (e.g., Chiral Chromatography, Polarimetry) A->C B Synthesis of Enantiopure (+)-Gorlic Acid and (-)-Gorlic Acid B->C D Cytotoxicity Assays (e.g., MTT, LDH assays on cancer and normal cell lines) C->D E Antimicrobial Activity Assays (e.g., MIC, MBC determination against bacteria and fungi) C->E F Enzyme Inhibition Assays (e.g., Cyclooxygenase (COX), Lipoxygenase (LOX) inhibition) C->F G Anti-inflammatory Activity Assays (e.g., Measurement of NO, PGE2, cytokine production in macrophages) C->G H Identification of Molecular Targets D->H E->H F->H G->H I Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK pathways) H->I J Gene Expression Analysis (e.g., qPCR, RNA-seq) I->J

Caption: Proposed experimental workflow for the comparative bioactivity evaluation of this compound enantiomers.

Detailed Experimental Protocols (Hypothetical)

Below are detailed methodologies for key experiments that would be essential in a comparative study of this compound enantiomers.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of (+)-Gorlic acid and (-)-Gorlic acid on various cell lines (e.g., cancer cell lines and normal cell lines).

  • Methodology:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of (+)-Gorlic acid, (-)-Gorlic acid, or a vehicle control (e.g., DMSO).

    • Cells are incubated for 24, 48, or 72 hours.

    • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

    • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Objective: To determine the minimum inhibitory concentration (MIC) of each this compound enantiomer against a panel of pathogenic bacteria and fungi.

  • Methodology:

    • A twofold serial dilution of each enantiomer is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Positive (microorganism without test compound) and negative (broth only) controls are included.

    • The plates are incubated at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Activity (Nitric Oxide Production in Macrophages)
  • Objective: To assess the potential of this compound enantiomers to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Methodology:

    • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

    • Cells are pre-treated with various concentrations of (+)-Gorlic acid or (-)-Gorlic acid for 1 hour.

    • The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

    • After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Conclusion and Future Directions

The absence of comparative bioactivity data for this compound enantiomers represents a significant gap in the scientific understanding of this compound. The provided hypothetical experimental workflow and protocols offer a roadmap for researchers to systematically investigate the pharmacological properties of each enantiomer. Such studies are crucial for determining if one enantiomer possesses a superior therapeutic index and for guiding future drug development efforts. Until such data becomes available, any discussion of the bioactivity of "this compound" should be interpreted with the caveat that the observed effects may be attributable to one enantiomer, a synergistic effect of both, or may mask differential and even opposing effects of the individual stereoisomers.

A Comparative Guide to the Mechanisms of Action of Gorlic Acid and Other Lipid-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

This guide provides a comparative analysis of the hypothesized mechanism of action of Gorlic acid and the established mechanisms of several key classes of lipid-based drugs. Due to the limited direct experimental data on this compound, this comparison draws upon information available for closely related cyclopentenyl fatty acids to provide a valuable contextual framework for researchers.

Introduction to this compound: An Unexplored Therapeutic Potential

This compound is a cyclopentenyl fatty acid, a class of lipids characterized by a terminal cyclopentene (B43876) ring. Historically, oils containing these fatty acids, such as chaulmoogra oil, were used in traditional medicine for various ailments, notably for their antimicrobial properties. While direct research into the specific mechanisms of this compound is limited, its structural similarity to other bioactive lipids suggests potential interactions with key cellular signaling pathways. This guide aims to place the potential actions of this compound in the context of well-established lipid-based therapeutics, providing a foundation for future research and drug development.

Hypothesized Mechanism of Action of this compound and Cyclopentenyl Fatty Acids

Antimicrobial Action: The most historically recognized activity of cyclopentenyl fatty acids is their antimicrobial effect, particularly against Mycobacterium leprae.[1][2] The proposed mechanism involves the disruption of mycobacterial cell wall synthesis or interference with essential metabolic pathways. One study suggested that hydnocarpic acid might act by inhibiting microbial biotin (B1667282) synthesis or its coenzymatic activity.[3][4]

Anti-inflammatory Potential: The structural resemblance of cyclopentenyl fatty acids to prostaglandins, which are key mediators of inflammation, suggests a potential for these compounds to modulate inflammatory pathways. It is hypothesized that they may interact with cyclooxygenase (COX) or lipoxygenase (LOX) pathways, although this requires experimental validation.

Below is a hypothesized signaling pathway for the potential anti-inflammatory action of cyclopentenyl fatty acids.

Cyclopentenyl_Fatty_Acid_Hypothesized_Pathway CFA Cyclopentenyl Fatty Acids (e.g., this compound) COX COX-1/COX-2 CFA->COX ? LOX 5-LOX CFA->LOX ? Membrane Cell Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 activation AA Arachidonic Acid PLA2->AA AA->COX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation

Caption: Hypothesized anti-inflammatory pathway for cyclopentenyl fatty acids.

Comparative Analysis with Other Lipid-Based Drugs

To provide a framework for understanding the potential therapeutic actions of this compound, this section details the established mechanisms of action of several classes of lipid-based drugs.

Statins: HMG-CoA Reductase Inhibitors

Statins are a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases.

Mechanism of Action: Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5][6] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the circulation.[5]

Quantitative Data: The efficacy of statins is well-documented, with different statins exhibiting varying potencies.

Statin Target IC50
AtorvastatinHMG-CoA Reductase8 nM
SimvastatinHMG-CoA Reductase11 nM
PravastatinHMG-CoA Reductase44 nM
FluvastatinHMG-CoA Reductase28 nM

IC50 values are approximate and can vary based on experimental conditions.

Experimental Protocol: HMG-CoA Reductase Inhibition Assay

A common method to determine the inhibitory activity of statins is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH by HMG-CoA reductase.[7][8][9]

  • Objective: To determine the IC50 of a test compound against HMG-CoA reductase.

  • Materials: Purified HMG-CoA reductase, HMG-CoA, NADPH, test compound, and a suitable buffer (e.g., potassium phosphate (B84403) buffer).

  • Procedure:

    • Prepare a reaction mixture containing buffer, NADPH, and the test compound at various concentrations.

    • Initiate the reaction by adding HMG-CoA reductase.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Statin_Mechanism Statin Statins HMG_CoA_Reductase HMG-CoA Reductase Statin->HMG_CoA_Reductase inhibition Mevalonate Mevalonate Pathway HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Synthesis (decreased) Mevalonate->Cholesterol LDL_Receptors LDL Receptor Expression (increased) Cholesterol->LDL_Receptors LDL_C LDL-C Clearance (increased) LDL_Receptors->LDL_C Fibrate_PPAR_Mechanism Fibrates Fibrates PPARa PPARα Fibrates->PPARa activation Gene_Expression Target Gene Transcription PPARa->Gene_Expression LPL ↑ Lipoprotein Lipase Gene_Expression->LPL FAO ↑ Fatty Acid Oxidation Gene_Expression->FAO ApoCIII ↓ ApoC-III Gene_Expression->ApoCIII ApoAI_AII ↑ ApoA-I/A-II Gene_Expression->ApoAI_AII TG_Clearance ↑ Triglyceride Clearance LPL->TG_Clearance ApoCIII->TG_Clearance inhibition HDL_C ↑ HDL-C ApoAI_AII->HDL_C Leukotriene_Antagonist_Mechanism Leukotrienes Cysteinyl Leukotrienes CysLT1_Receptor CysLT1 Receptor Leukotrienes->CysLT1_Receptor binding Airway_Response Bronchoconstriction Airway Inflammation Mucus Production CysLT1_Receptor->Airway_Response Antagonist Leukotriene Receptor Antagonists Antagonist->CysLT1_Receptor blockade

References

A Head-to-Head Study of Gorlic Acid and Other Cyclopentenyl Fatty Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentenyl fatty acids, a unique class of lipids characterized by a terminal cyclopentene (B43876) ring, have a long history in traditional medicine, most notably the use of chaulmoogra oil in the treatment of leprosy.[1][2] This guide provides a comparative analysis of the biological activities of Gorlic acid and its close structural analogs, hydnocarpic acid and chaulmoogric acid. These three fatty acids are the primary constituents of chaulmoogra oil, derived from the seeds of trees belonging to the Flacourtiaceae family.[1][3] While direct head-to-head comparative studies are limited, this document synthesizes the available experimental data to offer a comprehensive overview of their antimicrobial, anti-inflammatory, and anticancer potential.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for this compound, hydnocarpic acid, and chaulmoogric acid. It is important to note that the data presented is collated from various studies and may not have been generated under identical experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.

Table 1: Comparative Antimicrobial Activity

CompoundTarget OrganismAssay TypeResultReference
Hydnocarpic AcidMycobacterium intracellulareTurbidimetric Growth InhibitionSusceptible at 2 µg/mL[4]
Chaulmoogric AcidMycobacterium leprae (in vivo)Mouse Footpad InfectionInhibition of multiplication[5]
Gorlic, Hydnocarpic, & Chaulmoogric Acids (as part of a mixture)Various bacteriaNot specifiedGeneral antimicrobial properties noted[6]

No specific Minimum Inhibitory Concentration (MIC) values for this compound in a head-to-head comparison were found in the reviewed literature.

Table 2: Comparative Anti-inflammatory Activity

CompoundAssay TypeCell Line/ModelTargetResultReference
Gorlic, Hydnocarpic, & Chaulmoogric Acids (as ethyl acetate (B1210297) fraction)Macrophage ActivationNot specifiedTNF-αIncreased production[7]

It is noteworthy that one study on a mixture of these fatty acids suggested a pro-inflammatory effect through macrophage activation, which highlights the complexity of their immunomodulatory roles.

Table 3: Comparative Anticancer Activity

CompoundCell LineAssay TypeResult (IC50)Reference
Hydnocarpic Acid DerivativesA549 (Non-small cell lung cancer)Proliferation AssayPromising antiproliferative activity

Direct IC50 values for this compound, hydnocarpic acid, and chaulmoogric acid in a comparative cytotoxicity study were not available in the reviewed literature.

Experimental Protocols

Antimicrobial Activity Assessment: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Fatty Acid Stock Solution: Dissolve the fatty acid in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the fatty acid stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted fatty acid. Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific bacterial strain.

  • MIC Determination: The MIC is the lowest concentration of the fatty acid that completely inhibits visible bacterial growth.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fatty acids for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test fatty acid at various concentrations and a protein solution (e.g., bovine serum albumin).

  • Induction of Denaturation: Induce protein denaturation by heating the reaction mixture.

  • Absorbance Measurement: Measure the turbidity of the solutions using a spectrophotometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation compared to a control without the fatty acid.

Signaling Pathways and Mechanisms of Action

Antimicrobial Mechanism of Hydnocarpic Acid

Studies on hydnocarpic acid have suggested a unique mechanism of action against mycobacteria. It is proposed that hydnocarpic acid may interfere with biotin (B1667282) metabolism, either by inhibiting its synthesis or by blocking the function of biotin-dependent enzymes, which are crucial for bacterial growth.[4][8] This is supported by findings that the antimicrobial effect of hydnocarpic acid can be antagonized by the presence of biotin.[4]

Anti-inflammatory Mechanism via NF-κB Inhibition

Cyclopentenone-containing molecules, a structural feature present in these fatty acids, are known to possess anti-inflammatory properties. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate the transcription of inflammatory mediators. Cyclopentenone fatty acids can directly inhibit the IKKβ subunit of the IKK complex, thereby preventing the phosphorylation and degradation of IκB and ultimately blocking NF-κB activation.[3][9]

NF_kappaB_Inhibition cluster_stimulus Pro-inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Cyclopentenyl Fatty Acids Stimulus e.g., LPS, TNF-α IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Stimulus->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB_p p-IκB (Ubiquitinated for degradation) IkB->IkB_p Leads to NFkB_translocation NF-κB Translocation to Nucleus NFkB_p65_p50->NFkB_translocation IkB_p->NFkB_p65_p50 Releases Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression CPFA This compound & Other Cyclopentenyl Fatty Acids CPFA->IKK_complex Inhibits IKKβ

Caption: Inhibition of the NF-κB signaling pathway by cyclopentenyl fatty acids.

Experimental Workflow

The following diagram outlines a general workflow for the comparative evaluation of this compound and other cyclopentenyl fatty acids.

Experimental_Workflow cluster_preparation Preparation cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Comparison cluster_mechanism Mechanism of Action Studies Isolation Isolation & Purification of Gorlic, Hydnocarpic, & Chaulmoogric Acids Antimicrobial Antimicrobial Assays (e.g., MIC determination) Isolation->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., Inhibition of Protein Denaturation, NF-κB activity) Isolation->Anti_inflammatory Anticancer Anticancer Assays (e.g., MTT on various cell lines) Isolation->Anticancer Data_Collection Collection of Quantitative Data (MIC, IC50 values) Antimicrobial->Data_Collection Anti_inflammatory->Data_Collection Anticancer->Data_Collection Comparison Head-to-Head Comparison of Efficacy Data_Collection->Comparison Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB components) Comparison->Pathway_Analysis

Caption: General experimental workflow for comparative analysis.

Conclusion

This compound and other cyclopentenyl fatty acids from chaulmoogra oil exhibit a range of interesting biological activities. While their historical use against leprosy laid the foundation for their scientific investigation, modern research is beginning to uncover their potential in other therapeutic areas, including as anti-inflammatory and anticancer agents. The available data, although not always directly comparative, suggests that these compounds warrant further investigation. Specifically, head-to-head studies employing standardized protocols are crucial to fully elucidate their relative potencies and to identify the most promising candidates for future drug development. The inhibition of the NF-κB pathway appears to be a key mechanism underlying their anti-inflammatory effects and may also contribute to their anticancer properties. Further research into the specific molecular targets and a more comprehensive toxicological profiling will be essential for advancing these natural products towards clinical applications.

References

Benchmarking Gorlic acid's efficacy against known kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Gorlic Acid: As of late 2025, publicly available data on the specific kinase inhibitory activity of this compound, including its potency (e.g., IC50 values) against specific kinases, is not available. While preliminary information suggests potential kinase inhibition, detailed experimental data is required for a direct comparative analysis. This guide, therefore, provides a comprehensive framework for benchmarking a novel compound, such as this compound, against well-established kinase inhibitors, utilizing them as representative examples.

This guide is intended for researchers, scientists, and drug development professionals, offering a standardized approach to evaluating the efficacy and selectivity of new chemical entities targeting the human kinome. We will use three well-characterized kinase inhibitors—Staurosporine, Sorafenib, and Dasatinib—as benchmarks to illustrate the comparative process.

Overview of Benchmark Kinase Inhibitors

A crucial step in characterizing a novel inhibitor is to compare its activity against established compounds with known mechanisms and potencies.

  • Staurosporine: A natural product that acts as a potent, broad-spectrum kinase inhibitor, targeting a wide range of kinases with high affinity, typically in the low nanomolar range.[1][2][3] Its lack of selectivity makes it a useful positive control in many kinase assays but unsuitable as a targeted therapeutic.

  • Sorafenib: An oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF-1, B-RAF, VEGFR-2, VEGFR-3, and PDGFR-β.[4][5][6] It is known for its role in inhibiting both tumor cell proliferation and angiogenesis.[4]

  • Dasatinib: A potent, multi-targeted kinase inhibitor that targets BCR-ABL, Src family kinases, c-KIT, and PDGFR-β, among others.[7][8] It is notably more potent than earlier inhibitors like imatinib (B729) against the BCR-ABL kinase.[8]

Data Presentation: Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 values) of the benchmark inhibitors against a selection of key kinases. When evaluating a novel compound like this compound, a similar table should be generated by screening it against a panel of kinases.

Kinase TargetStaurosporine IC50 (nM)Sorafenib IC50 (nM)Dasatinib IC50 (nM)This compound IC50 (nM)
Tyrosine Kinases
ABL1--<1Data Not Available
SRC6-<1Data Not Available
VEGFR2-90-Data Not Available
PDGFRβ-57<1Data Not Available
c-KIT-68<1Data Not Available
FLT3-58-Data Not Available
Serine/Threonine Kinases
RAF-1-6-Data Not Available
B-RAF-22-Data Not Available
PKCα2--Data Not Available
PKA15--Data Not Available

Note: IC50 values can vary based on assay conditions. The data presented here are for comparative purposes and are compiled from various sources.[2][4][6][7][9]

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to generating reliable comparative data. Below are general protocols for key assays in kinase inhibitor profiling.

3.1. In Vitro Kinase Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., this compound) and benchmark inhibitors (Staurosporine, Sorafenib, Dasatinib)

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or for use in luminescence-based assays)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., EDTA)

  • 96- or 384-well assay plates

  • Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and benchmark compounds in DMSO.

  • Reaction Setup: In each well of the assay plate, add the kinase, the specific substrate, and the diluted inhibitor.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination: Stop the reaction by adding the stop solution.

  • Detection: Quantify kinase activity. For radiometric assays, this involves measuring the incorporation of the radiolabeled phosphate (B84403) into the substrate. For luminescence-based assays like Kinase-Glo®, the amount of remaining ATP is measured.[10]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

3.2. Cell-Based Kinase Inhibition Assay (Cellular)

This assay measures the effect of an inhibitor on kinase activity within a cellular context, providing insights into cell permeability and engagement with the target in a more physiological environment.

Objective: To assess the functional impact of a test compound on a specific signaling pathway in living cells.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound and benchmark inhibitors

  • Lysis buffer

  • Antibodies (a primary antibody specific to the phosphorylated substrate and a secondary antibody for detection)

  • Detection reagents (e.g., for Western blot or ELISA)

Procedure:

  • Cell Culture: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound or benchmark inhibitors for a specified period.

  • Cell Lysis: Wash the cells and then lyse them to release cellular proteins.

  • Quantification of Phosphorylation: Measure the phosphorylation level of the kinase's downstream substrate using an appropriate method, such as Western blotting or ELISA.

  • Data Analysis: Quantify the levels of the phosphorylated substrate relative to a total protein control for each treatment condition. Determine the IC50 value by plotting the inhibition of substrate phosphorylation against the compound concentration.

Visualizations: Workflows and Signaling Pathways

Diagram 1: General Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Test Compound C Incubate Kinase, Substrate & Compound A->C B Prepare Kinase, Substrate, and ATP B->C D Initiate Reaction with ATP C->D E Stop Reaction D->E F Detect Signal (e.g., Luminescence) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for determining inhibitor potency in a biochemical assay.

Diagram 2: Simplified RAF/MEK/ERK Signaling Pathway (Target of Sorafenib)

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK RAS RAS RTK->RAS RAF RAF-1 / B-RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF

Caption: Inhibition of the RAF/MEK/ERK pathway by Sorafenib.

Diagram 3: Logical Flow for Benchmarking a Novel Kinase Inhibitor

G Start Novel Compound (e.g., this compound) BiochemAssay In Vitro Biochemical Kinase Assay Start->BiochemAssay KinasePanel Screen Against Kinase Panel BiochemAssay->KinasePanel IC50_Determination Determine IC50 Values KinasePanel->IC50_Determination Selectivity Assess Kinome Selectivity Profile IC50_Determination->Selectivity Comparison Compare to Benchmarks (Staurosporine, Sorafenib, etc.) Selectivity->Comparison CellAssay Cell-Based Phosphorylation Assay Comparison->CellAssay CellularPotency Determine Cellular Potency and Target Engagement CellAssay->CellularPotency Conclusion Evaluate Therapeutic Potential CellularPotency->Conclusion

Caption: A logical workflow for characterizing a novel kinase inhibitor.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Gorlic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential operational and disposal protocols for gorlic acid, providing direct, procedural guidance for laboratory personnel. The information is intended to ensure safety and compliance with standard laboratory practices.

I. Chemical and Safety Data Overview

Given the limited specific data for this compound, the following table summarizes its known properties and inferred safety considerations based on its chemical class. Researchers should handle this compound with the same precautions as other potentially hazardous carboxylic acids.

PropertyInformationSource
Chemical Name (Z)-13-[(1R)-cyclopent-2-en-1-yl]tridec-6-enoic acidPubChem
Molecular Formula C₁₈H₃₀O₂PubChem
Appearance Likely an oil or solidInferred from similar fatty acids
Solubility Expected to be insoluble in water; soluble in organic solvents such as ethanol, ether, and chloroform.General fatty acid characteristics
Known Hazards As a carboxylic acid, it may cause skin and eye irritation. Prolonged exposure to air could lead to peroxide formation.Inferred from related compounds[1][2][3][4]
Toxicity Specific toxicity data is not available. It should be treated as a potentially harmful substance.Precautionary principle
Environmental Impact No specific data is available. As a fatty acid, it is likely biodegradable, but direct release into the environment must be avoided.General chemical safety principles

II. Experimental Protocol: Proper Disposal of this compound

The appropriate disposal method for this compound is contingent on the quantity of waste and institutional and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

A. For Small Quantities (e.g., < 1 gram or < 10 mL of solution):

  • Neutralization (Recommended for Acidic Waste):

    • In a well-ventilated fume hood, dilute the this compound waste with a suitable solvent to a manageable concentration.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the solution.[5][6][7] The reaction is complete when fizzing ceases.[7]

    • Verify the pH of the neutralized solution is between 6 and 8 using pH paper.

  • Absorption:

    • Absorb the neutralized liquid waste onto an inert material like vermiculite, sand, or chemical absorbent pads.

    • If the waste was dissolved in a volatile organic solvent, allow the solvent to evaporate completely within the fume hood.

  • Packaging and Labeling:

    • Place the absorbent material containing the neutralized this compound into a designated, sealable, and properly labeled hazardous waste container.

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound (neutralized)."

B. For Large Quantities (e.g., > 1 gram or > 10 mL of solution):

  • Containment:

    • Store the this compound waste in its original container or a compatible, sealed waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling:

    • Clearly label the container as "Hazardous Waste: this compound."

  • Disposal:

    • Arrange for professional disposal through your institution's licensed hazardous waste management service. High-temperature incineration is the preferred method for organic chemical waste.[8]

C. Spill Management:

  • Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure proper ventilation, preferably within a chemical fume hood.[5]

  • Absorb: Cover the spill with an inert absorbent material.[8]

  • Collect: Carefully collect the absorbent material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

III. Visualized Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

Gorlic_Acid_Disposal start This compound Waste Generated decision Quantity? start->decision small_quant Small Quantity (<1g or <10mL) decision->small_quant Small large_quant Large Quantity (>1g or >10mL) decision->large_quant Large neutralize 1. Neutralize with weak base (e.g., Sodium Bicarbonate) small_quant->neutralize contain 1. Contain in a sealed, compatible container large_quant->contain absorb 2. Absorb onto inert material neutralize->absorb package_small 3. Package in labeled hazardous waste container absorb->package_small end Proper Disposal Complete package_small->end label_large 2. Label as 'Hazardous Waste: This compound' contain->label_large professional_disposal 3. Dispose via licensed hazardous waste service label_large->professional_disposal professional_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Gorlic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of gallic acid (CAS No: 149-91-7), a compound frequently utilized in laboratory and pharmaceutical research. Adherence to these protocols is essential for ensuring a safe laboratory environment. Note: "Gorlic acid" is a common misspelling; the correct chemical name is gallic acid.

Personal Protective Equipment (PPE)

Strict adherence to Personal Protective Equipment (PPE) protocols is mandatory to minimize exposure and ensure personal safety when handling gallic acid.[1]

PPE CategorySpecific Recommendations
Eye and Face Protection Always wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield should be worn in situations where splashing is a risk.[1]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile, polychloroprene, butyl rubber) at all times.[1][3][4] A lab coat or chemical-resistant apron is required to prevent skin contact.[1][3]
Respiratory Protection When handling the solid form, especially if dust may be generated, use a NIOSH-approved respirator with a particulate filter.[1][5] Work in a well-ventilated area, preferably within a chemical fume hood.[3][6]
Hand Hygiene Wash hands thoroughly with soap and water after handling gallic acid, before breaks, and at the end of the workday.[6][7]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure to gallic acid.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air and keep them comfortable for breathing.[3][5][8] If breathing is difficult, provide oxygen or artificial respiration.[2][8] Seek medical attention if the person feels unwell.[5][8]
Skin Contact Immediately remove all contaminated clothing.[3][5] Rinse the affected skin with plenty of water.[3][5] If skin irritation occurs, seek medical advice.[5]
Eye Contact Rinse cautiously with water for several minutes.[5][8] Remove contact lenses if present and easy to do.[5][8] Continue rinsing. If eye irritation persists, get medical advice or attention.[5][8]
Ingestion Rinse the mouth with water.[3][6][8] Do NOT induce vomiting.[3] Seek medical attention.[3]

Spill and Disposal Management

Proper containment and disposal of gallic acid are crucial to prevent environmental contamination and ensure workplace safety.

Spill Response:

  • Minor Spills: For small spills of solid material, dampen the spill with a suitable solvent like ethanol (B145695) to prevent dusting.[9] Carefully sweep or scoop the material into a suitable, labeled container for waste disposal.[4][9][10] Clean the spill area with an appropriate solvent, followed by washing with soap and water.[9]

  • Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[4] Avoid breathing dust and ensure adequate ventilation.[3][5] Only personnel with appropriate training and PPE should manage the cleanup.[3]

Disposal Plan:

Waste material must be disposed of in accordance with national and local regulations.[5] Do not mix with other waste.[5] Leave chemicals in their original containers.[5] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[1]

Experimental Protocols: Safe Handling and Storage

Handling:

  • Avoid contact with skin and eyes.[2][3][6]

  • Do not breathe dust.[2][6]

  • Use only in a well-ventilated area or under a chemical fume hood.[3][6]

  • Avoid the formation of dust and aerosols.[3][11]

  • Keep away from strong oxidizing agents, strong bases, acid anhydrides, acid chlorides, and metals.[2]

Storage:

  • Store in a dry, cool, and well-ventilated place.[2][3]

  • Keep the container tightly closed.[2][5][6]

  • Protect from light and moisture.[6]

Gallic Acid Handling Workflow

GallicAcidWorkflow Gallic Acid Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response Assess_Risks Assess Risks Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Risks->Select_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Handle_Acid Handle Gallic Acid Prepare_Work_Area->Handle_Acid Avoid_Dust Avoid Dust Generation Handle_Acid->Avoid_Dust Avoid_Contact Avoid Skin/Eye Contact Handle_Acid->Avoid_Contact Store_Properly Store in Tightly Sealed Container in a Dry Place Handle_Acid->Store_Properly Spill Spill Occurs Handle_Acid->Spill Exposure Personal Exposure Handle_Acid->Exposure Clean_Up Clean Work Area Store_Properly->Clean_Up Dispose_Waste Dispose of Waste Properly Clean_Up->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands Follow_Spill_Protocol Follow_Spill_Protocol Spill->Follow_Spill_Protocol Minor/Major Spill Protocol Follow_First_Aid Follow_First_Aid Exposure->Follow_First_Aid First Aid Measures

Caption: Logical workflow for the safe handling of gallic acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.